(1-methyl-1H-indazol-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylindazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWIPUWAHWNMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428713 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739359-10-5 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-indazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: A Privileged Scaffold for Drug Discovery
Introduction: The Rising Prominence of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold.[1][2] Its structural rigidity, combined with its capacity for diverse functionalization at multiple positions, makes it a cornerstone in the design of novel therapeutics.[3] Indazole is a bioisostere of indole, a ubiquitous motif in pharmacophores, which allows it to mimic key interactions while offering unique physicochemical properties.[1]
This guide focuses on a specific and highly valuable derivative: (1-methyl-1H-indazol-3-yl)methanamine . The strategic placement of a primary aminomethyl group at the 3-position, combined with the N1-methylation that resolves tautomeric ambiguity, renders this compound an exceptionally useful building block for library synthesis and lead optimization in drug development. We will explore its structure, properties, a robust synthesis protocol, and its application as a key intermediate for creating potent and selective therapeutic agents.
Molecular Structure and Nomenclature
This compound is systematically named based on the indazole ring system. The "1-methyl" specifies the position of the methyl group on one of the nitrogen atoms, defining the isomer as the more thermodynamically stable 1H-tautomer.[2] The "methanamine" group is located at the 3-position of the heterocyclic ring.
The structure consists of a planar indazole core, which influences molecular stacking and aromatic interactions, and a flexible aminomethyl side chain, which provides a crucial point for covalent attachment or for forming key hydrogen bonds and salt bridges with biological targets.
References
An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective therapeutic agents.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Notably, several indazole-containing drugs have been approved for clinical use, such as the antiemetic agent granisetron and the kinase inhibitors pazopanib and axitinib, underscoring the therapeutic potential of this heterocyclic system.[2][7]
This guide focuses on a specific indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5), a key building block for the synthesis of more complex drug candidates. Its structure, featuring a primary amine tethered to the 3-position of the 1-methyl-1H-indazole core, provides a crucial handle for medicinal chemists to introduce a wide array of functionalities and explore diverse chemical space in the pursuit of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 739359-10-5 | [3] |
| Molecular Formula | C₉H₁₁N₃ | [3][8] |
| Molecular Weight | 161.21 g/mol | [3] |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)CN | [8] |
| InChI Key | SNWIPUWAHWNMKG-UHFFFAOYSA-N | [8] |
| Appearance | White to yellow solid (dihydrochloride salt) | [9] |
| Melting Point | 225-229 °C (dihydrochloride salt) | [9] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through the reductive amination of its corresponding aldehyde precursor, 1-methyl-1H-indazole-3-carbaldehyde. This well-established transformation is a cornerstone of amine synthesis in organic chemistry.[10]
Synthetic Workflow
The overall synthetic strategy involves two key steps: the formation of the 1-methyl-1H-indazole-3-carbaldehyde precursor, followed by its conversion to the target primary amine.
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde
The precursor, 1-methyl-1H-indazole-3-carbaldehyde, can be synthesized from commercially available indole through a nitrosation reaction followed by N-methylation. The nitrosation of indoles provides a direct route to 1H-indazole-3-carboxaldehydes.[11][12] Subsequent methylation of the indazole nitrogen at the 1-position yields the desired intermediate.
Step 2: Reductive Amination to this compound
Experimental Protocol:
-
Imine Formation: Dissolve 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent such as methanol or dichloromethane. Add an excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine. The causality behind this step lies in the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.
-
Reduction: To the solution containing the in-situ generated imine, add a reducing agent. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or for a more environmentally benign process, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[10] The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the imine in the presence of the starting aldehyde, thus minimizing side reactions.
-
Work-up and Purification: Once the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound. The final product can be converted to its dihydrochloride salt for improved stability and handling.[9][13]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-methyl group, and the aminomethyl group.
-
Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the benzene ring of the indazole core. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
N-Methyl Group (δ ~4.0 ppm): A singlet integrating to three protons.
-
Aminomethyl Group (δ ~3.9 ppm): A singlet integrating to two protons.
-
Amine Protons (variable): A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-145 ppm): Signals corresponding to the eight carbons of the indazole ring system.
-
N-Methyl Carbon (δ ~35 ppm): A signal for the methyl group attached to the indazole nitrogen.
-
Aminomethyl Carbon (δ ~40 ppm): A signal for the methylene carbon adjacent to the amine.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 161.
-
[M+H]⁺: m/z = 162.[8]
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the aminomethyl group or other characteristic cleavages of the indazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretching (3300-3500 cm⁻¹): A broad absorption corresponding to the primary amine.
-
C-H Stretching (2800-3100 cm⁻¹): Absorptions for the aromatic and aliphatic C-H bonds.
-
C=C and C=N Stretching (1450-1620 cm⁻¹): Characteristic absorptions for the aromatic indazole ring.
Applications in Drug Discovery
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality is a key reactive handle for introducing diverse substituents through reactions such as:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Further alkylation or arylation: To generate secondary or tertiary amines.
This versatility allows for the construction of large chemical libraries for high-throughput screening against various biological targets. The indazole core itself is known to interact with a variety of protein targets, particularly kinases.[6][7] Therefore, derivatives of this compound are promising candidates for the development of novel kinase inhibitors for the treatment of cancer and other diseases.
Caption: Derivatization of this compound for drug discovery.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable through established synthetic methodologies, and its physicochemical and spectroscopic properties are well-defined. The presence of a reactive primary amine on the privileged indazole scaffold makes it an ideal starting material for the generation of diverse chemical libraries aimed at the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview for researchers and drug development professionals seeking to leverage the potential of this versatile molecule.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 9. (1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE 2HCL | 1093860-45-7 [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
The Ascendant Trajectory of 1-Methyl-1H-Indazole Derivatives in Therapeutic Innovation: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyl-1H-indazole scaffold has unequivocally established itself as a "privileged" structure in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic handles have propelled a multitude of derivatives into clinical consideration for a spectrum of therapeutic indications. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1-methyl-1H-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the mechanistic underpinnings of their therapeutic effects, furnish detailed experimental protocols for their synthesis and biological evaluation, and present a curated summary of their quantitative activity profiles. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics centered around this remarkable heterocyclic core.
Introduction: The Emergence of the 1-Methyl-1H-Indazole Core
Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has long captured the attention of medicinal chemists. The introduction of a methyl group at the N1 position of the indazole ring profoundly influences its electronic and steric properties, often enhancing its metabolic stability and modulating its interaction with biological targets. This strategic methylation has been a cornerstone in the development of numerous successful therapeutic agents. The 1-methyl-1H-indazole moiety is a key pharmacophore in a range of clinically approved drugs, underscoring its significance in contemporary drug design.[1]
This guide will navigate the diverse biological landscape of 1-methyl-1H-indazole derivatives, offering both a conceptual framework and practical methodologies for their investigation.
Anticancer Activity: Targeting the Engines of Malignancy
A significant body of research has highlighted the potent anticancer activity of 1-methyl-1H-indazole derivatives against a wide array of human cancer cell lines.[2][3][4][5] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of various protein kinases that are critical for tumor growth and survival.[6][7]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which 1-methyl-1H-indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. For instance, certain derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway that is frequently dysregulated in myeloproliferative neoplasms.[8] By blocking the activity of JAK2, these compounds can effectively suppress the uncontrolled proliferation of cancer cells.
Beyond kinase inhibition, some 1-methyl-1H-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This can be achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and the p53 tumor suppressor pathway.[9][10]
Caption: Anticancer mechanism of 1-methyl-1H-indazole derivatives.
Quantitative Assessment of Anticancer Activity
The in vitro anticancer potency of 1-methyl-1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | [2] |
| Compound 6o | K562 (Leukemia) | 5.15 | [3][5] |
| Compound 3a | A549 (Lung) | 5.988 | [11] |
| Compound 6f | HT-29 (Colon) | 0.80 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]
Materials:
-
1-methyl-1H-indazole derivatives
-
Human cancer cell lines (e.g., A549, K562, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the 1-methyl-1H-indazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. 1-Methyl-1H-indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[16][17][18][19][20][21][22]
Mechanism of Action: COX-2 Inhibition
A central mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2).[18][19] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[23]
Caption: Anti-inflammatory mechanism of 1-methyl-1H-indazole derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of 1-methyl-1H-indazole derivatives can be assessed using animal models such as the carrageenan-induced paw edema test.
| Derivative (Example) | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Indazole | 100 | 61.03 | [21] |
| 5-Aminoindazole | 100 | 83.09 | [21] |
| 6-Nitroindazole | 100 | 41.59 | [21] |
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema in Rats)
This widely used model assesses the ability of a compound to reduce acute inflammation.[7][17][24][25][26]
Materials:
-
1-methyl-1H-indazole derivatives
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups. Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.[24][25]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[26]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1-Methyl-1H-indazole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[2][11][27]
Mechanism of Action
The precise mechanisms of antimicrobial action for many 1-methyl-1H-indazole derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29][30]
| Derivative (Example) | Microorganism | MIC (µg/mL) | Reference |
| Indazole-thiadiazole hybrid 2 | E. faecalis | 3.9 | [10] |
| Indazole-thiadiazole hybrid 3 | E. faecalis | 3.9 | [10] |
| N-methyl-3-aryl indazoles | Bacillus cereus | - | [27] |
| N-methyl-3-aryl indazoles | Escherichia coli | - | [27] |
| N-methyl-3-aryl indazoles | Candida albicans | - | [27] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the MIC of an antimicrobial agent.[31][32][33][34]
Materials:
-
1-methyl-1H-indazole derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 1-methyl-1H-indazole derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[34]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of 1-Methyl-1H-Indazole Derivatives
The synthesis of 1-methyl-1H-indazole derivatives can be achieved through various synthetic routes. A common and effective method is the N-alkylation of a pre-formed indazole core.[1][6][8][9][16][23][35][36][37][38]
General Workflow for N-Alkylation
Caption: General workflow for the N-methylation of 1H-indazoles.
Experimental Protocol: N1-Selective Methylation of 1H-Indazole
This protocol describes a common method for the regioselective methylation of the N1 position of the indazole ring.[8][9]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a stirred solution of the substituted 1H-indazole (1.0 eq) in anhydrous DMF or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Deprotonation: Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The 1-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes, ensure that this chemical class will remain at the forefront of drug discovery and development. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a broader range of diseases. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. atcc.org [atcc.org]
- 15. static.igem.wiki [static.igem.wiki]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 24. inotiv.com [inotiv.com]
- 25. mdpi.com [mdpi.com]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. apec.org [apec.org]
- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 34. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 35. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 36. jaoc.samipubco.com [jaoc.samipubco.com]
- 37. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 38. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Framework for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, with several reaching the market as life-saving therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the key therapeutic targets of substituted indazole compounds, with a primary focus on oncology. We will delve into the molecular mechanisms of action, explore the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for target validation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel indazole-based therapeutics.
The Indazole Core: A Foundation for Diverse Biological Activity
The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for chemical modification. The ability to introduce a wide array of substituents at various positions on the bicyclic core allows for the fine-tuning of physicochemical properties and the precise orientation of functional groups to interact with specific biological targets.[4] This chemical tractability is a cornerstone of its success in drug discovery. Marketed drugs such as Axitinib, Pazopanib, and Niraparib underscore the therapeutic potential inherent in this scaffold.[2][3][5]
Key Therapeutic Targets in Oncology
The most profound impact of substituted indazole compounds has been in the field of oncology.[1][2] Their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis has led to the development of several effective anti-cancer agents.
Protein Kinase Inhibition: A Dominant Paradigm
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5][7]
VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[6] Several indazole-based compounds, including the FDA-approved drugs Axitinib and Pazopanib, are potent inhibitors of VEGFR.[3][5]
-
Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase domain of VEGFR, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis. The indazole core often serves as the hinge-binding motif, forming crucial hydrogen bonds with the protein.
Aurora kinases are essential for the proper execution of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[6][8] Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B.[6][8]
-
Structure-Activity Relationship (SAR): Studies have shown that substitutions at different positions of the indazole ring can confer selectivity for either Aurora A or Aurora B.[4][8] For instance, specific substituents can be designed to interact with unique residues in the binding pockets of the different isoforms.[8]
The versatility of the indazole scaffold has enabled the targeting of a broad spectrum of other cancer-related kinases, including:
-
Pim kinases: Involved in cell survival and proliferation.[9][10]
-
Bcr-Abl: The fusion protein responsible for chronic myeloid leukemia (CML).[9][10][11]
-
Fibroblast Growth Factor Receptors (FGFRs): Their overactivity is implicated in various tumors.[9][10][12]
The following diagram illustrates the central role of protein kinases in cancer signaling and the inhibitory action of indazole-based compounds.
Caption: Indazole-based kinase inhibitors block oncogenic signaling pathways.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks.[13] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated DNA repair, the inhibition of PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[13]
The indazole-3-carboxamide scaffold is a key component of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][13]
-
Mechanism of Action: Indazole-based PARP inhibitors bind to the NAD+ binding site of PARP, preventing its catalytic activity. This "trapping" of PARP on DNA further enhances its cytotoxic effect in BRCA-deficient cells.
The following diagram outlines the workflow for a PARP inhibition assay.
Caption: Workflow for a PARP inhibition assay.
Emerging and Non-Oncological Therapeutic Targets
While oncology remains the dominant field for indazole-based therapeutics, the versatility of this scaffold has led to its exploration for a range of other diseases.
| Target Class | Specific Target(s) | Therapeutic Area | Key Insights |
| Immunomodulatory | Indoleamine-2,3-dioxygenase 1 (IDO1) | Oncology, Immunology | IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, which is involved in immune suppression. Indazole derivatives have been investigated as IDO1 inhibitors to enhance anti-tumor immunity.[4][9][10] |
| Metabolic | Carbonic Anhydrases (CAs) | Oncology, Glaucoma | CAs are involved in pH regulation, and their inhibition can impact tumor cell survival. Substituted indazoles have been explored as CA inhibitors.[9][10] |
| Chemokine Receptors | CC-chemokine receptor 4 (CCR4) | Inflammation, Oncology | A series of indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, a receptor involved in inflammatory responses and cancer metastasis.[14][15] |
| Neurodegenerative | Cholinesterases, BACE1 | Alzheimer's Disease | Multitarget indazole derivatives have been designed to simultaneously inhibit acetylcholinesterase, butyrylcholinesterase, and beta-secretase 1 (BACE1), key enzymes in the pathology of Alzheimer's disease.[16] |
| Endocrine | Glucocorticoid Receptor | Inflammatory Diseases | Indazole-based compounds have been developed as selective partial agonists of the glucocorticoid receptor, aiming to separate the anti-inflammatory effects from the metabolic side effects of traditional steroids.[17] |
| Adrenergic Receptors | β3-Adrenergic Receptor | Overactive Bladder | Novel indazole derivatives have been identified as potent and selective agonists of the β3-adrenergic receptor, a target for the treatment of overactive bladder.[18] |
Experimental Protocols for Target Identification and Validation
The successful development of targeted therapies relies on robust and reproducible experimental methodologies. The following provides an overview of key protocols for validating the interaction of substituted indazole compounds with their putative targets.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Substituted indazole compound of interest
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the indazole compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the substrate.
-
Add the indazole compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target protein
-
Substituted indazole compound
-
Lysis buffer
-
Equipment for heating and cooling samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the indazole compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler.
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. Its proven success in targeting protein kinases and PARP has cemented its importance in oncology. The expanding scope of therapeutic targets to include immunomodulatory proteins, metabolic enzymes, and G-protein coupled receptors highlights the ongoing potential of this versatile chemical framework. Future research will likely focus on the development of next-generation indazole derivatives with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance. The integration of advanced computational methods with innovative synthetic chemistry will undoubtedly accelerate the discovery of new indazole-based medicines to address unmet medical needs.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. pubs.acs.org [pubs.acs.org]
The Enigmatic Core of (1-methyl-1H-indazol-3-yl)methanamine: A Predictive Mechanistic Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Indazole Derivative
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Compounds incorporating this privileged structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] (1-methyl-1H-indazol-3-yl)methanamine, a distinct-yet-representative member of this family, presents a compelling case for in-depth mechanistic exploration. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural features, when analyzed in the context of established indazole pharmacology, allow for the formulation of robust, testable hypotheses regarding its mechanism of action.
This technical guide offers a predictive framework for elucidating the biological activity of this compound. As a Senior Application Scientist, the subsequent sections are designed to not only propose potential mechanisms but also to provide a logical, field-tested roadmap for their experimental validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system.
Core Predicted Mechanisms of Action
Based on a comprehensive analysis of structurally related indazole-containing compounds, we predict two primary, high-probability mechanisms of action for this compound: Monoamine Oxidase B (MAO-B) inhibition and modulation of serotonergic pathways . The following sections will delve into the rationale behind these predictions and outline detailed experimental workflows for their investigation.
Predicted Mechanism 1: Selective Monoamine Oxidase B (MAO-B) Inhibition
The indazole moiety is a well-established pharmacophore for potent and selective inhibition of Monoamine Oxidase B (MAO-B).[4][5][6][7] MAO-B is a mitochondrial flavoenzyme primarily responsible for the degradation of key monoamine neurotransmitters, such as dopamine. Its inhibition can lead to increased synaptic levels of these neurotransmitters, a therapeutic strategy employed in the management of neurodegenerative conditions like Parkinson's disease.[4] The structural resemblance of this compound to known indazole-based MAO-B inhibitors strongly suggests a similar mode of action.
Experimental Validation Workflow
A tiered approach is recommended to systematically evaluate the MAO-B inhibitory potential of this compound.
Tier 1: In Vitro Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory activity and selectivity of the compound on MAO-A and MAO-B enzymes.
-
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable fluorogenic or chromogenic substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay Principle: The rate of substrate conversion is measured in the presence and absence of varying concentrations of this compound.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both MAO-A and MAO-B. The selectivity index (SI) is then determined (SI = IC50 MAO-A / IC50 MAO-B).
-
| Parameter | Predicted Outcome for this compound |
| MAO-B IC50 | Low nanomolar to micromolar range |
| MAO-A IC50 | Significantly higher than MAO-B IC50 |
| Selectivity Index (SI) | >100-fold in favor of MAO-B |
Tier 2: Cellular Assays
-
Objective: To assess the compound's ability to inhibit MAO-B activity in a cellular context and its impact on neurotransmitter levels.
-
Protocol:
-
Cell Line: A neuronal cell line endogenously expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).
-
Treatment: Cells are incubated with varying concentrations of this compound.
-
MAO-B Activity Measurement: Cellular MAO-B activity is measured using a cell-based assay kit.
-
Neurotransmitter Analysis: Levels of dopamine and its metabolites (e.g., DOPAC) in cell lysates or culture media are quantified using HPLC-ECD or LC-MS/MS.
-
Tier 3: In Vivo Microdialysis
-
Objective: To confirm the in vivo target engagement and its effect on extracellular neurotransmitter levels in the brain of a living organism.
-
Protocol:
-
Animal Model: Rodent models (e.g., rats or mice).
-
Procedure: A microdialysis probe is implanted into a brain region rich in dopaminergic neurons (e.g., the striatum).
-
Drug Administration: this compound is administered systemically.
-
Sample Collection & Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine and its metabolites.
-
Logical Relationship Diagram: MAO-B Inhibition Pathway
Caption: Predicted MAO-B inhibition pathway.
Predicted Mechanism 2: Modulation of Serotonergic Pathways
The indazole scaffold is also a recurring motif in compounds targeting serotonin (5-HT) receptors.[8][9][10][11] These receptors are a large family of G-protein coupled receptors that mediate the diverse physiological effects of serotonin, a neurotransmitter implicated in mood, cognition, and various psychiatric disorders. The structural characteristics of this compound suggest potential interactions with several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.
Experimental Validation Workflow
A systematic screening and functional characterization approach is essential to delineate the serotonergic activity of the compound.
Tier 1: Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of serotonin receptor subtypes.
-
Protocol:
-
Receptor Source: Membranes from cells recombinantly expressing individual human 5-HT receptor subtypes.
-
Radioligand: A specific radiolabeled ligand for each receptor subtype.
-
Assay Principle: Competitive binding assay where the test compound displaces the radioligand from the receptor.
-
Data Analysis: Ki (inhibitory constant) values are calculated to quantify the binding affinity for each receptor.
-
| Receptor Subtype | Predicted Outcome for this compound |
| 5-HT1A | Potential for moderate to high affinity |
| 5-HT2A | Potential for moderate to high affinity |
| 5-HT3 | Potential for moderate to high affinity |
| Other 5-HT Subtypes | To be determined |
Tier 2: Functional Assays
-
Objective: To characterize the functional activity of the compound at the identified high-affinity receptors (i.e., agonist, antagonist, or partial agonist).
-
Protocol:
-
Cell Lines: Cell lines stably expressing the 5-HT receptor subtype of interest and a suitable reporter system (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).
-
Assay Principle: The cellular response (e.g., changes in second messenger levels) is measured upon stimulation with a known agonist in the presence and absence of this compound.
-
Data Analysis: Dose-response curves are generated to determine EC50 (agonist activity) or pA2 (antagonist activity).
-
Tier 3: In Vivo Behavioral Models
-
Objective: To evaluate the in vivo behavioral effects consistent with the in vitro serotonergic profile.
-
Protocol:
-
Animal Models: Rodent models relevant to the predicted serotonergic mechanism (e.g., forced swim test for antidepressant-like effects, head-twitch response for 5-HT2A agonism).
-
Procedure: Animals are administered this compound and their behavior is assessed in the selected paradigm.
-
Logical Relationship Diagram: Serotonergic Modulation Workflow
Caption: Experimental workflow for serotonergic modulation.
Conclusion: A Roadmap for Discovery
The predictive mechanistic guide presented herein provides a robust and scientifically rigorous framework for elucidating the biological activity of this compound. By focusing on the high-probability targets of MAO-B and serotonin receptors, researchers can efficiently direct their efforts and resources. The proposed experimental workflows, from in vitro enzyme and receptor assays to in vivo behavioral models, offer a clear path to not only validate these predictions but also to uncover the full therapeutic potential of this promising indazole derivative. The insights gained from these studies will be invaluable for guiding future drug development endeavors.
References
- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-methyl-1H-indazol-3-yl)methanamine safety, toxicity, and MSDS information
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of (1-methyl-1H-indazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and toxicity information for this compound. As a Senior Application Scientist, the aim is not merely to list hazards but to provide a framework for a robust risk assessment, enabling researchers to make informed decisions about safe handling protocols. This document is structured to build from fundamental chemical identity to practical, field-tested procedures, ensuring scientific integrity and a proactive safety culture.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted indazole derivative. Understanding its basic properties is the first step in a thorough safety assessment. While extensive experimental data is not publicly available, which is common for specialized research chemicals, key identifiers and properties have been compiled from supplier safety data sheets.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (1-Methyl-1H-indazol-3-yl)methylamine |
| CAS Number | 739359-10-5[1][2] |
| Molecular Formula | C₉H₁₁N₃[2] |
| Molecular Weight | 161.2 g/mol [2] |
| Form | Solid (for dihydrochloride salt) |
Note: Data for the free base form is limited; some properties are inferred from its dihydrochloride salt.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound and its dihydrochloride salt have been classified based on available data.
GHS Classification Summary
| Substance Form | GHS Pictogram(s) | Signal Word | Hazard Classifications | Hazard Statements |
| Free Base | pictogram | Warning | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
| Dihydrochloride Salt | GHS06 pictogram | Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[3][4] |
Interpretation for the Laboratory Professional:
The GHS classifications dictate the minimum required safety precautions. The "Harmful if swallowed" (H302) classification for the free base, and the more severe "Toxic if swallowed" (H301) for the dihydrochloride salt, underscore the importance of preventing ingestion.[1][3][4] This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory and careful handling to avoid cross-contamination of personal items.
The skin and eye irritation classifications (H315, H319) are critical.[1] These are not minor effects; they imply that contact can cause significant inflammation and discomfort. For the eyes, this could mean serious, though not necessarily irreversible, damage. The potential for respiratory irritation (H335) indicates that the compound is likely a dust or powder that can become airborne and irritate the respiratory tract if inhaled.[1]
Section 3: Toxicological Profile
A complete toxicological profile for this compound is not publicly available. No peer-reviewed chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity studies were identified. Similarly, no official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established.[5]
Causality Behind a Prudent Approach: In the absence of comprehensive data, a conservative approach is mandated. The principle of "as low as reasonably achievable" (ALARA) for exposure should be adopted. The known acute hazards—oral toxicity and irritation—are sufficient to warrant stringent controls. The unknown long-term effects mean that all measures must be taken to prevent systemic exposure. The structure, containing an indazole ring and a primary amine, is a common motif in biologically active molecules, which reinforces the need for caution.
Section 4: Risk Assessment and Exposure Control
A dynamic risk assessment is essential before any new procedure involving this compound is undertaken. The following workflow provides a self-validating system for ensuring safety.
Risk Assessment Workflow
Caption: Risk Assessment Workflow for this compound.
Hierarchy of Controls:
-
Engineering Controls (Primary Defense): The most effective way to control hazards is to contain them at the source.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure.
-
Ventilated Balance Enclosure: When weighing the solid, a ventilated balance enclosure or a powder containment hood should be used to prevent the release of fine particulates into the laboratory atmosphere.
-
-
Administrative Controls (Procedural Safeguards):
-
Designated Area: Clearly mark an area within the fume hood for handling this compound to prevent cross-contamination.
-
Standard Operating Procedure (SOP): A detailed, written SOP for handling this chemical must be available to all users.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
-
-
Personal Protective Equipment (PPE) (Final Barrier): PPE does not eliminate the hazard, but it protects the user from exposure when engineering and administrative controls are properly implemented.
-
Eye/Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over goggles when there is a risk of splashing.
-
Skin Protection: A standard laboratory coat is required. Wear nitrile gloves at all times.[5] Given the skin irritation potential, consider double-gloving. Contaminated gloves must be removed and disposed of properly.
-
Respiratory Protection: If engineering controls fail or during a large spill clean-up, a respirator may be necessary. However, for routine laboratory operations, a fume hood should make this unnecessary.
-
Section 5: Standard Operating Procedure for Safe Handling
This protocol is a template and must be adapted to specific experimental needs.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound
-
Analytical balance inside a ventilated enclosure
-
Spatula, weigh paper/boat
-
Appropriate glassware
-
Solvent
-
PPE (Lab coat, nitrile gloves, safety goggles)
Methodology:
-
Preparation:
-
Don all required PPE.
-
Verify that the chemical fume hood and ventilated balance enclosure have current certification.
-
Designate a work area within the fume hood and cover the surface with absorbent, plastic-backed paper.
-
-
Weighing the Compound:
-
Perform all weighing operations within the ventilated balance enclosure.
-
Carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat using a clean spatula.
-
Avoid any actions that could generate dust (e.g., scraping, rapid movements).
-
Securely close the primary container immediately after dispensing.
-
-
Preparing the Solution:
-
Transfer the weigh boat containing the compound into the designated area within the fume hood.
-
Carefully add the solid to the vessel intended for dissolution.
-
Slowly add the desired solvent, pointing the opening of the vessel away from your face.
-
If necessary, cap and mix the solution.
-
-
Cleanup:
-
Wipe down the spatula and the work surfaces within the fume hood and balance enclosure with a damp paper towel.
-
Dispose of all contaminated disposable materials (weigh boat, paper towels, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.
-
Section 6: Emergency Procedures
Immediate and correct response is crucial in an emergency.
| Emergency Situation | Response Protocol |
| Skin Contact | 1. Immediately remove contaminated clothing.[1]2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]3. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]2. Remove contact lenses if present and easy to do.[5]3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[1]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[1]3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.[1]3. Seek immediate medical attention.[1] |
| Small Spill | 1. Restrict access to the area.2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully sweep or scoop the material into a designated hazardous waste container.4. Clean the spill area with a suitable decontaminating solution. |
Section 7: Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep it locked up and away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations.[1] This material should be treated as hazardous waste.
Section 8: References
-
(1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride. Sigma-Aldrich. --INVALID-LINK--
-
(1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride Safety Information. Sigma-Aldrich. --INVALID-LINK--
-
This compound. Biosynth. --INVALID-LINK--
References
- 1. 739359-10-5|this compound| Ambeed [ambeed.com]
- 2. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
A Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: Nomenclature, Synthesis, and Therapeutic Context
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1-methyl-1H-indazol-3-yl)methanamine is a heterocyclic amine built upon the indazole scaffold. While direct therapeutic applications for this specific molecule are not widely documented, its true value lies in its role as a chemical building block and its structural relationship to a class of highly significant pharmaceutical compounds. The indazole core is a privileged structure in medicinal chemistry, most notably forming the backbone of the potent antiemetic drug Granisetron. This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, and detailed synthetic pathways. Furthermore, it contextualizes its importance by examining the synthetic route to Granisetron, offering field-proven insights for professionals in drug discovery and development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.
Nomenclature and Identifiers
The systematic naming and unique identifiers for this compound are crucial for accurate documentation and database retrieval.
-
IUPAC Name: this compound
-
PubChem Compound ID: 7537468[3]
-
Synonyms: 1-(1-methylindazol-3-yl)methanamine[3]
Chemical Structure
The structure features a bicyclic indazole ring system, methylated at the N1 position, with a methanamine group at the C3 position.
References
An In-Depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indazol-3-yl)methanamine is a heterocyclic amine containing a bicyclic indazole core. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, a detailed synthetic protocol, and an exploration of the potential therapeutic applications of this specific methanamine derivative, offering valuable insights for researchers engaged in drug discovery and development.
Molecular Profile and Physicochemical Properties
A thorough understanding of the molecular formula and weight is foundational for any chemical research. These parameters are critical for reaction stoichiometry, analytical characterization, and interpretation of experimental data.
Table 1: Core Molecular and Physicochemical Data
| Parameter | Value | Source/Method |
| Chemical Formula | C₉H₁₁N₃ | PubChem |
| Molecular Weight | 161.21 g/mol | Calculated |
| Monoisotopic Mass | 161.0953 g/mol | PubChem |
| Appearance | Not explicitly stated, likely a solid or oil | General knowledge |
| XlogP | 0.5 | PubChem |
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u). The XlogP value suggests that this compound has a relatively low lipophilicity, which can have implications for its pharmacokinetic properties, such as solubility and membrane permeability.
Synthesis of this compound
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient synthetic route:
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-1H-indazole
The initial step involves the synthesis of the N-methylated indazole core. This can be achieved through various methods, with a common approach being the reductive cyclization of a suitably substituted nitroarene.
-
N-methylation of 2-Nitrotoluene: To a solution of 2-nitrotoluene in a suitable solvent such as methanol, add an excess of methylamine (as a solution in a compatible solvent or as a gas). The reaction is typically carried out under pressure in a sealed vessel and may require heating to proceed at a reasonable rate. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting N-methyl-2-nitrobenzylamine is purified, typically by column chromatography.
-
Reductive Cyclization: The purified N-methyl-2-nitrobenzylamine is dissolved in a protic solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, is added portion-wise at a controlled temperature (often cooled in an ice bath to manage the exotherm). The reaction mixture is then typically heated to reflux to drive the cyclization to completion. After cooling, the mixture is basified to precipitate the tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield 1-methyl-1H-indazole.
Step 2: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde
The introduction of a formyl group at the C3 position is a key functionalization step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.
-
To a cooled solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 1-methyl-1H-indazole in a suitable solvent.
-
The reaction mixture is then heated, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The resulting precipitate, 1-methyl-1H-indazole-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Step 3: Synthesis of this compound
The final step involves the conversion of the aldehyde to the primary amine via reductive amination.
-
Dissolve 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent, such as methanol or ethanol, saturated with ammonia.
-
A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
The reaction is stirred until the starting material is consumed, as indicated by TLC or LC-MS.
-
The reaction is then quenched, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel will yield the final compound, this compound.
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Aromatic-H | 7.2 - 7.8 |
| -CH₂- | ~3.9 |
| -NH₂ | Broad singlet, variable |
| -N-CH₃ | ~4.0 |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The solvent used for NMR analysis will also influence the chemical shifts.
Biological Significance and Therapeutic Potential
The indazole nucleus is a key pharmacophore in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6][7] Several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, feature an indazole core, highlighting its therapeutic relevance.[1]
Potential as a Kinase Inhibitor
Many indazole-containing compounds have been developed as kinase inhibitors.[8] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the ATP-binding site of various kinases. The aminomethyl substituent at the C3 position of this compound can be further functionalized to introduce additional binding interactions, potentially leading to potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
The this compound scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies.[9] Systematic modifications of the aromatic ring, the N-methyl group, and the primary amine can be undertaken to explore the chemical space and optimize for desired biological activity. For instance, derivatization of the amine with various functional groups can modulate potency, selectivity, and pharmacokinetic properties.
Experimental Evaluation of Biological Activity
To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are necessary.
Workflow for Biological Evaluation
Figure 2: A generalized workflow for the biological evaluation of this compound derivatives.
Conclusion
This compound is a valuable chemical entity with a foundation built upon the privileged indazole scaffold. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and an exploration of its potential in drug discovery, particularly in the realm of kinase inhibition. The information presented herein is intended to serve as a robust resource for researchers, enabling further investigation and unlocking the full therapeutic potential of this and related indazole derivatives. The provided synthetic and biological evaluation workflows offer a clear roadmap for advancing such compounds from the laboratory to potential clinical applications.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the X-ray Crystallography of N-methylated Indazole Structures: From Crystal Growth to Structural Analysis
Abstract
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallographic analysis of N-methylated indazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document navigates the entire crystallographic workflow, from the critical initial step of single-crystal growth to the final stages of structure solution, refinement, and in-depth analysis. By integrating field-proven insights with established protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to obtain and interpret high-quality crystallographic data for these important heterocyclic scaffolds. Particular emphasis is placed on understanding the structural nuances arising from N1 versus N2 methylation and the common crystallographic challenges encountered with these systems.
Introduction: The Structural Significance of N-methylated Indazoles
Indazole and its derivatives are privileged heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The regioselective N-methylation of the indazole core at either the N1 or N2 position is a common strategy in drug design to modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity.[2]
The precise three-dimensional arrangement of atoms within these molecules, which can only be unambiguously determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR).[3] Crystallographic data provides invaluable insights into:
-
Molecular Conformation: The planarity of the indazole ring system and the torsion angles of its substituents.
-
Isomer Identification: Unambiguous confirmation of N1 versus N2 methylation.
-
Intermolecular Interactions: The nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.[4]
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have profound implications for its solubility, stability, and bioavailability.[5][6]
This guide will provide the necessary technical knowledge and practical protocols to successfully navigate the crystallographic analysis of N-methylated indazoles, enabling researchers to unlock the full potential of their structural data.
The Crystallographic Workflow: A Logical Framework
The journey from a synthesized N-methylated indazole powder to a refined crystal structure is a multi-step process that demands careful planning and execution. The following diagram illustrates the logical flow of this workflow.
Experimental Protocols: A Step-by-Step Guide
Achieving High-Quality Crystals: The Foundational Step
The success of any crystallographic endeavor hinges on the quality of the single crystals. For N-methylated indazoles, which are often planar aromatic molecules, obtaining crystals suitable for diffraction can be challenging due to their tendency to form thin plates or needles.
Protocol 1: Slow Evaporation
This is often the simplest and most effective method for small organic molecules.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solubility screening with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is highly recommended.
-
Solution Preparation: Prepare a nearly saturated solution of the purified N-methylated indazole in the chosen solvent at room temperature or slightly elevated temperature.
-
Crystallization Setup: Filter the solution into a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a few pinholes to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.
-
Solvent System: Select a solvent in which the compound is soluble and a less volatile anti-solvent in which it is insoluble but miscible with the primary solvent.
-
Setup:
-
Hanging Drop: Dissolve the compound in a small drop of the primary solvent on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing the anti-solvent.
-
Sitting Drop: Place a small drop of the compound solution in a microbridge within a well containing the anti-solvent.
-
-
Diffusion: Seal the well. The vapor of the more volatile solvent will slowly diffuse into the drop, while the anti-solvent vapor diffuses out, gradually increasing the concentration of the compound and inducing crystallization.
X-ray Data Collection
Once suitable crystals are obtained, the next step is to collect the diffraction data.
Protocol 3: Data Collection on a Modern Diffractometer
-
Crystal Mounting: Carefully select a single crystal with well-defined faces and no visible defects. Mount the crystal on a cryoloop using a cryoprotectant (if collecting data at low temperatures) or on a glass fiber with a suitable adhesive.
-
Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).
-
Data Collection Strategy:
-
Radiation Source: Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[7]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Exposure Time and Frames: The data collection strategy (e.g., number of frames, exposure time per frame, and rotation angle) is determined by the diffractometer software to ensure a complete and redundant dataset.
-
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol 4: Structure Solution and Refinement using SHELX
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and generate a file containing the Miller indices (h, k, l) and their corresponding intensities and standard uncertainties.
-
Structure Solution: The phase problem is typically solved using direct methods, as implemented in programs like SHELXS or SHELXT.[8] This provides an initial model of the electron density and atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[2] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factors (R1 and wR2).
Structural Analysis of N-methylated Indazoles: Key Observations and Comparisons
The position of the methyl group on the indazole ring has a significant impact on the molecular geometry and crystal packing.
Molecular Geometry: A Tale of Two Isomers
The indazole ring system in both N1- and N2-methylated derivatives is generally planar.[1][9] However, the exocyclic N-C bond lengths and the internal bond angles of the pyrazole ring can differ slightly between the two isomers.
The following diagram illustrates the key structural differences between N1- and N2-methylindazole.
Crystal Packing and Intermolecular Interactions
The crystal packing of N-methylated indazoles is primarily governed by a combination of hydrogen bonding and π-π stacking interactions.
-
N1-methylated Indazoles: In many structures, N–H···N hydrogen bonds link molecules into chains or dimers.[1] For example, in 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, molecules are linked into chains propagating along the b-axis direction by C—H⋯O and N—H⋯N hydrogen bonds.[10]
-
N2-methylated Indazoles: The absence of an N-H donor on the indazole ring in N2-methylated derivatives often leads to different packing motifs, where C-H···N or C-H···O interactions become more prominent.
The following table summarizes representative crystallographic data for N1- and N2-methylated indazole derivatives.
| Compound | Isomer | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Interactions | Reference |
| 1-Methyl-1H-indazole-3-carboxylic acid | N1 | P2₁/c | 7.5470 | 14.873 | 14.924 | 93.10 | O–H···O hydrogen bonds forming inversion dimers | [11] |
| 2-(4-Methylphenyl)-2H-indazole | N2 | P2₁/c | 10.334 | 5.998 | 18.312 | 99.48 | C-H···π interactions | [9] |
| 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | N1 | P2₁/c | 11.231 | 10.987 | 13.543 | 108.45 | N-H···N and C-H···O hydrogen bonds | [1] |
Common Crystallographic Challenges and Solutions
Researchers working with N-methylated indazoles may encounter several common crystallographic issues.
-
Twinning: This occurs when two or more crystal lattices are intergrown. It can often be identified by an unusually high Rint value after data processing and can sometimes be handled during refinement using specialized software.
-
Disorder: The methyl group or flexible side chains can sometimes adopt multiple conformations in the crystal lattice, leading to crystallographic disorder. This can be modeled during refinement by splitting the disordered atoms over multiple positions with fractional occupancies.[12]
-
Poor Crystal Quality: As mentioned earlier, obtaining well-diffracting crystals can be a major bottleneck. Trying a wide range of crystallization conditions and techniques is crucial.
Structure Validation: Ensuring Data Integrity
Before publication or use in further studies, it is essential to validate the refined crystal structure. The checkCIF utility, often integrated into software like PLATON, provides a comprehensive validation report that flags potential issues with the crystallographic data and the refined model.[4] This automated validation process is a critical step in ensuring the scientific integrity of the reported structure.
Conclusion
X-ray crystallography is an indispensable tool for the structural characterization of N-methylated indazoles. A thorough understanding of the entire crystallographic workflow, from meticulous crystal growth to rigorous data analysis and validation, is essential for obtaining high-quality, reliable structural information. This guide has provided a detailed roadmap for researchers in this field, highlighting key protocols, common challenges, and the critical insights that can be gleaned from the resulting crystal structures. By applying these principles, scientists can confidently elucidate the three-dimensional structures of their N-methylated indazole derivatives, paving the way for more informed drug design and a deeper understanding of their biological function.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. Comparison of the structural motifs and packing arrangements of six novel derivatives and one polymorph of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1-methyl-1H-indazol-3-yl)methanamine in Oncology Research
I. Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, particularly in oncology.[1] Numerous indazole-containing compounds have been investigated and developed as potent inhibitors of various protein kinases and other signaling pathways that are frequently dysregulated in cancer.[2][3] While specific published research on (1-methyl-1H-indazol-3-yl)methanamine is emerging, its structural motif suggests its potential as a valuable tool compound and a building block for novel anti-cancer agents.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating the oncological relevance of this compound and its derivatives. The methodologies described herein are based on established protocols for other well-characterized indazole derivatives that have demonstrated significant anti-cancer properties.[2][5]
II. Potential Mechanisms of Action and Key Signaling Pathways
Indazole derivatives exert their anti-cancer effects through various mechanisms, often by targeting key nodes in cellular signaling pathways that control cell proliferation, survival, and metastasis.[1] Based on the activities of structurally related compounds, this compound could potentially modulate one or more of the following pathways.
A. Kinase Inhibition
The indazole scaffold is a common feature in many kinase inhibitors.[2] Key kinase families that are often targeted by indazole derivatives in cancer include:
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[6]
-
Mitogen-activated protein kinase 1 (MAPK1): The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[3]
-
Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression can lead to chromosomal instability in cancer cells.[2]
-
p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is associated with tumor progression and metastasis.[5]
B. Induction of Apoptosis and Cell Cycle Arrest
Several indazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[7][8] This can be achieved by modulating the expression of key regulatory proteins such as:
-
Bcl-2 family proteins: These proteins are central regulators of the intrinsic apoptotic pathway.[8][9]
-
p53/MDM2 pathway: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by MDM2.[10][11]
The potential interplay of these pathways is illustrated in the following diagram:
Caption: Potential signaling pathways modulated by indazole derivatives in cancer.
III. Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial in vitro characterization of the anti-cancer properties of this compound.
A. Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by the compound.[5][9]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A streamlined workflow for Western Blotting analysis.
C. Cell Migration and Invasion Assays
These assays are crucial for evaluating the anti-metastatic potential of a compound.[5]
1. Wound Healing (Scratch) Assay:
This assay provides a straightforward method to assess cell migration.[5]
Protocol:
-
Monolayer Formation: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[5]
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound at various concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
2. Transwell Invasion Assay:
This assay measures the ability of cells to invade through a basement membrane matrix.[5]
Protocol:
-
Insert Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.[5]
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the coated inserts.
-
Chemoattractant and Treatment: Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to the upper chamber.[5]
-
Incubation: Incubate for 12-48 hours.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet.[5]
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells under a microscope.[5]
| Assay | Purpose | Key Parameters |
| MTT Assay | Measures cell viability and proliferation | IC50 value |
| Western Blot | Analyzes protein expression changes | Fold change in protein levels |
| Wound Healing | Assesses cell migration | Rate of wound closure |
| Transwell Invasion | Quantifies invasive potential | Number of invaded cells |
IV. Protocols for In Vivo Evaluation
Promising results from in vitro studies can be further validated using in vivo animal models.
A. Xenograft Tumor Model
This is a common preclinical model to assess the anti-tumor efficacy of a compound in a living organism.[12]
Protocol:
-
Cell Implantation: Implant human cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[12]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[12]
Vehicle Preparation:
The choice of vehicle is critical for compound solubility and bioavailability. Common vehicles include:[12]
-
Saline/PBS: For water-soluble compounds.
-
DMSO/Saline mixture: For poorly water-soluble compounds (final DMSO concentration should be non-toxic, typically <5-10%).[12]
-
Tween 80/Ethanol/Saline: A common formulation for water-insoluble compounds.[12]
V. Conclusion
This compound belongs to the promising class of indazole derivatives, which have demonstrated significant potential as anti-cancer agents.[1] The protocols and application notes provided here offer a robust framework for investigating the efficacy and mechanism of action of this compound in oncology research. By systematically evaluating its effects on cell proliferation, signaling pathways, and in vivo tumor growth, researchers can elucidate its therapeutic potential and contribute to the development of novel cancer therapies.
VI. References
-
Benchchem. Application Notes and Protocols for Indazole Derivatives in Cancer Research. 2
-
Benchchem. Application Notes and Protocols for 1H-Indazole-3-Carboxamides in Anti-Tumor Migration and Invasion Studies. 5
-
Benchchem. Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. 12
-
Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 7
-
Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 9
-
Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. 10
-
MySkinRecipes. (1-methyl-1H-indazol-5-yl)methanamine. 4
-
OUCI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 13
-
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. 3
-
Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 8
-
ResearchGate. (PDF) Indazole Derivatives: Promising Anti-tumor Agents. 1
-
Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. 11
-
ACS Publications. The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the. 6
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (1-methyl-1H-indazol-5-yl)methanamine [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
In-Depth Technical Guide for the Experimental Use of (1-methyl-1H-indazol-3-yl)methanamine dihydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedures for utilizing (1-methyl-1H-indazol-3-yl)methanamine dihydrochloride, a novel indazole derivative with significant potential in pharmacological research. Based on extensive structure-activity relationship (SAR) analysis of the indazole scaffold, this guide hypothesizes that the compound acts as a kinase inhibitor, a class of molecules pivotal in oncology and inflammation research.[1][2][3] The following application notes and protocols are designed to provide researchers with a robust framework for the initial characterization and validation of this compound's biological activity, from fundamental physicochemical property assessment to cellular target engagement verification.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[2] Numerous indazole-containing compounds have been successfully developed as therapeutic agents, including several FDA-approved kinase inhibitors such as Pazopanib and Axitinib.[3][4] The defining feature of these molecules is their ability to interact with the ATP-binding pocket of protein kinases, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[1][3]
The compound, this compound dihydrochloride, features a 1-methyl-1H-indazole core substituted at the 3-position with a methanamine group. This structural arrangement is particularly noteworthy, as the 1H-indazole-3-amine and related structures have been identified as effective "hinge-binding" fragments that anchor inhibitors to the kinase hinge region, a critical interaction for potent inhibition.[1][3][4] This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound dihydrochloride functions as a kinase inhibitor. The subsequent protocols are designed to rigorously test this hypothesis and elucidate the compound's specific biological effects.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃Cl₂N₃ | [5] |
| Molecular Weight | 234.13 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES String | CN1N=C(C2=CC=CC=C12)CN.Cl.Cl | [5] |
| InChI Key | ZHWICCCSNYFLJY-UHFFFAOYSA-N | [5] |
Safety, Handling, and Storage
As with any novel chemical entity, this compound dihydrochloride should be handled with care, assuming it is potentially hazardous in the absence of comprehensive toxicological data.
3.1. Hazard Identification Based on safety data for structurally similar aminoidazole compounds, the following potential hazards should be considered:
3.2. Recommended Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: Standard laboratory coat.
3.3. Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
-
Avoid direct contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[7]
3.4. Storage
Experimental Protocols
The following protocols provide a logical workflow for the initial characterization of this compound dihydrochloride, starting from basic solubility and moving towards cellular and target-specific assays.
Protocol 4.1: Aqueous Solubility Determination
The dihydrochloride salt form of the compound suggests good aqueous solubility. This protocol outlines a method to quantify this critical parameter.
Objective: To determine the aqueous solubility of this compound dihydrochloride.
Materials:
-
This compound dihydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for stock solution)
-
Microcentrifuge tubes
-
Thermomixer or equivalent shaker
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of PBS (pH 7.4) in a microcentrifuge tube.
-
Equilibrate the solution by shaking at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.
Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the compound's effect on cell viability and provides an initial indication of its potency.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., K562, a chronic myeloid leukemia cell line, has shown sensitivity to indazole derivatives[4][10])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare a serial dilution of the compound in a complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO, if used).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 4.3: In Vitro Kinase Inhibition Assay
This biochemical assay directly tests the hypothesis that the compound inhibits kinase activity.
Objective: To determine if the compound inhibits the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase (select a kinase relevant to the cancer cell line used, e.g., a member of the FGFR family[2][11])
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound dihydrochloride
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the compound.
-
In a 384-well plate, add the kinase, substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Plot the kinase activity against the compound concentration to determine the IC₅₀ of kinase inhibition.
Protocol 4.4: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that the compound binds to its target protein within intact cells.
Objective: To verify the binding of the compound to its putative kinase target in a cellular context.
Materials:
-
Cells expressing the target kinase
-
This compound dihydrochloride
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target kinase for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the cells with the compound or vehicle control for a defined period.
-
Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target kinase remaining at each temperature by Western blotting.
-
A positive target engagement will result in a thermal shift, indicating that the compound binding has stabilized the kinase against heat-induced denaturation.
Visualizing Experimental Workflows
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial investigation of this compound dihydrochloride. Based on the well-established pharmacology of the indazole scaffold, it is strongly hypothesized that this compound will exhibit activity as a kinase inhibitor. The successful execution of the described experiments will not only validate this hypothesis but also provide critical data on the compound's potency, cellular effects, and direct target engagement. Positive results from these initial studies will pave the way for more advanced investigations, including broad kinase profiling, in vivo efficacy studies in animal models, and detailed mechanistic studies to fully elucidate its therapeutic potential.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]
Application Note & Protocols for the Quantitative Analysis of (1-methyl-1H-indazol-3-yl)methanamine
Introduction and Scope
(1-methyl-1H-indazol-3-yl)methanamine is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug development.[1] As a primary amine, this molecule may serve as a key starting material, intermediate, or be a potential process-related impurity or degradant in the synthesis of active pharmaceutical ingredients (APIs). Consequently, the development of robust, accurate, and precise analytical methods for its quantification is paramount to ensure the quality, safety, and efficacy of pharmaceutical products.[2][3]
This document provides comprehensive application notes and detailed protocols for the quantification of this compound. Two primary analytical techniques are presented to address different application needs:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method ideal for quantifying the analyte in drug substances, intermediates, and formulations where concentration levels are relatively high. This method is developed as a stability-indicating assay.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold-standard technique for trace-level quantification in complex biological matrices such as human plasma, offering unparalleled sensitivity and selectivity crucial for pharmacokinetic, toxicokinetic, or biomonitoring studies.[4][5]
These protocols are designed to serve as a validated starting point for researchers in pharmaceutical development, quality control, and bioanalytical laboratories. The rationale behind key methodological choices is explained to empower users to adapt and troubleshoot these methods effectively.
Method 1: Stability-Indicating HPLC-UV for Purity and Assay
Principle and Applicability
This reversed-phase HPLC method separates this compound from its potential impurities and degradation products. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance and comparing it to a reference standard. The primary amine functional group can present a challenge, often leading to peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups. To mitigate this, a modern, end-capped C18 column is selected, and the mobile phase is buffered at a slightly acidic pH to ensure the analyte is protonated, promoting better peak shape.
The method's specificity is established through forced degradation studies, which intentionally stress the analyte under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[6][7] Demonstrating that the analyte peak is resolved from all generated degradation peaks qualifies the method as "stability-indicating," a regulatory requirement for stability studies.[8]
Experimental Protocol: HPLC-UV
2.2.1 Materials and Reagents
-
Analyte: this compound reference standard (Purity >99%).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC grade.
-
Reagents: Formic acid (FA), Potassium dihydrogen phosphate (KH₂PO₄) - Analytical grade.
-
Water: High-purity, deionized water (18 MΩ·cm or greater).
-
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).
2.2.2 Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (for Drug Substance): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to bring the concentration into the linear range of the method (e.g., to ~100 µg/mL).
2.2.3 Instrumental Conditions and System Suitability
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 min; 70% to 90% B over 2 min; Hold at 90% B for 3 min; Return to 10% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 285 nm (or λmax determined by PDA scan) |
| Run Time | 25 minutes |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD for Peak Area: ≤ 2.0%
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Forced Degradation Protocol
To ensure specificity, forced degradation studies should be conducted on the drug substance.[9] The goal is to achieve 5-20% degradation of the parent analyte.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. Neutralize before injection.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solid sample to ICH-compliant light source (1.2 million lux hours and 200 W h/m²).
Analyze all stressed samples alongside an unstressed control using the HPLC-UV method. The peak purity of the analyte should be assessed using a Photodiode Array (PDA) detector to confirm no co-eluting peaks.
Method Validation Summary
This method should be validated according to ICH Q2(R2) guidelines.[10] Expected performance is summarized below.
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak resolved from all degradation peaks and blank interferences. Peak purity index > 0.999. |
| Linearity | r² ≥ 0.999 over the range of 1-200 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Typically ≤ 1.0 µg/mL with S/N ratio ≥ 10. |
| Limit of Detection (LOD) | Typically ≤ 0.3 µg/mL with S/N ratio ≥ 3. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Method 2: LC-MS/MS for Bioanalysis in Human Plasma
Principle and Applicability
For quantifying this compound in a complex biological matrix like plasma, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[11] This method involves a simple but effective protein precipitation step to remove the bulk of matrix components.[5] The analyte and a structurally similar internal standard (IS) are then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS, minimizing interference from endogenous matrix components.[4]
Experimental Protocol: LC-MS/MS
3.2.1 Materials and Reagents
-
Analyte: this compound reference standard.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., d3- this compound) is ideal. If unavailable, a close structural analog can be used (e.g., (1-ethyl-1H-indazol-3-yl)methanamine).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade.
-
Reagents: Formic acid (FA) - Optima LC/MS grade.
-
Biological Matrix: Blank human plasma with K₂-EDTA anticoagulant.
-
Precipitation Solution: Acetonitrile containing 0.1% Formic Acid and the Internal Standard at a fixed concentration (e.g., 50 ng/mL).
3.2.2 Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution in methanol to create spiking solutions. Spike these into blank human plasma to prepare calibration standards (e.g., 0.1 - 200 ng/mL) and QC samples (Low, Mid, High).
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of the cold Precipitation Solution. b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using protein precipitation.
3.2.3 Instrumental Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B held for 0.2 min; 5% to 95% B over 1.5 min; Hold at 95% B for 0.5 min; Return to 5% B and equilibrate for 0.8 min. |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: m/z 162.1 → 145.1 (Quantifier), 162.1 → 118.1 (Qualifier) IS (example): m/z 165.1 → 148.1 |
Note: MRM transitions are predictive and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation Summary
This bioanalytical method should be validated according to FDA or EMA guidelines.[4]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention times of the analyte and IS in at least six blank matrix sources. |
| Linearity | r² ≥ 0.995 for a calibration curve with at least 6 non-zero standards. |
| Accuracy & Precision | For QCs and standards (except LLOQ), mean accuracy within ±15% of nominal and precision (RSD) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | IS-normalized matrix factor should have an RSD ≤ 15% across at least six matrix sources. |
| Recovery | Should be consistent and precise, though not necessarily 100%. |
| Stability | Analyte stability demonstrated under relevant conditions: bench-top, freeze-thaw cycles, and long-term storage. |
Conclusion
The two detailed protocols provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a validated, stability-indicating assay suitable for purity and content analysis in pharmaceutical manufacturing and quality control. The LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological fluids, making it ideal for preclinical and clinical research. Both methods are built upon established principles of analytical chemistry and adhere to regulatory expectations for validation, ensuring data integrity and reliability.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of Indazole Derivatives by HPLC and LC-MS
Abstract
Indazole derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development, including their use as anti-inflammatory, anti-tumor, and anti-HIV agents.[1] More recently, certain indazole derivatives have emerged as potent synthetic cannabinoids, posing significant challenges for forensic and clinical analysis.[2][3] Accurate and robust analytical methods are therefore essential for the quantification, impurity profiling, and metabolic studies of these compounds. This guide provides a detailed framework for developing and validating High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of indazole derivatives, tailored for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding Indazole Derivatives in Chromatography
The analytical strategy for indazole derivatives is dictated by their core chemical structure: a bicyclic aromatic system containing two adjacent nitrogen atoms. This structure imparts several key properties that influence their chromatographic behavior:
-
Polarity and Basicity: The presence of nitrogen atoms makes most indazole derivatives moderately polar and basic. In reversed-phase (RP) chromatography, this basicity can lead to undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing) and inconsistent retention times.
-
UV Absorbance: The aromatic ring system provides strong chromophores, making them well-suited for UV detection, typically in the 220-300 nm range.
-
Ionization Potential: The nitrogen atoms are readily protonated, making indazole derivatives ideal candidates for positive-mode Electrospray Ionization (ESI) in mass spectrometry, typically forming a stable protonated molecule, [M+H]⁺.[4]
Our method development will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile mode for such analytes.[5][6]
HPLC-UV Method Development and Quantification
An HPLC-UV method is the workhorse for routine analysis, such as purity assessments and content uniformity in pharmaceutical quality control. The goal is to achieve a reliable, robust, and specific separation.
The Causality Behind Method Choices
Stationary Phase Selection: A C18 (octadecyl) or C8 (octyl) bonded-silica column is the standard choice for indazole derivatives.[7][8] These non-polar stationary phases retain the moderately polar analytes through hydrophobic interactions.[6] A C18 phase provides greater hydrophobicity and retention, which is beneficial for less polar derivatives, while a C8 phase offers slightly less retention and may be advantageous for more polar indazoles. For optimal peak shape, end-capped columns are strongly recommended to minimize interactions with free silanol groups.
Mobile Phase Optimization - The Key to Good Chromatography: The mobile phase must not only elute the analytes but also control their ionization state to ensure symmetrical peaks.[9]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase.[10] Its lower viscosity results in lower backpressure, and its superior UV transparency at lower wavelengths is advantageous.[10][11]
-
pH Control (Ion Suppression): This is the most critical parameter. Since indazoles are basic, analyzing them at a neutral pH will result in a mixture of protonated (charged) and neutral forms, leading to severe peak tailing. To solve this, the mobile phase pH must be acidic. By operating at a pH at least 2 units below the pKa of the indazole nitrogens, the analytes exist predominantly in a single, protonated form. This is known as the ion-suppression technique.[12] Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components is a common and effective strategy.[13][14]
-
Buffers: For precise pH control, especially when transferring methods between labs, a buffer system (e.g., 10-25 mM phosphate or acetate buffer) can be used.[15] However, the pH of the aqueous buffer must be adjusted before adding the organic solvent, as the apparent pH can shift upon mixing.[15]
Workflow for HPLC-UV Analysis
The logical flow of an HPLC-UV experiment is depicted below. It emphasizes a systematic progression from sample preparation through to data interpretation and validation.
Caption: A typical workflow for the quantitative analysis of indazole derivatives using HPLC-UV.
Protocol: Isocratic HPLC-UV Assay of an Indazole Derivative
This protocol is a starting point for the analysis of a typical indazole derivative in a drug substance.
1. Materials and Reagents:
-
Indazole Derivative Reference Standard
-
Indazole Derivative Sample
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). For an isocratic run, pre-mix the solvents in the desired ratio (e.g., 50:50 v/v A:B). Filter through a 0.45 µm membrane filter and degas.[15]
-
Diluent: A mixture of Water:Acetonitrile (50:50 v/v) is typically a good starting point.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve in diluent, sonicate if necessary, and dilute to 10.0 mL. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1200 Series or equivalent | Standard analytical HPLC system |
| Column | Zorbax C18, 4.6 x 150 mm, 5 µm | Common reversed-phase column for good resolution and efficiency.[14] |
| Mobile Phase | 50:50 (v/v) Water (0.1% FA) : Acetonitrile (0.1% FA) | Isocratic elution for simple analysis. Formic acid ensures peak symmetry.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[7] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detector | UV Diode Array Detector (DAD) | DAD allows for peak purity assessment. |
| Wavelength | 254 nm (or λmax of the specific derivative) | Common wavelength for aromatic compounds. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
4. System Suitability and Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.[16]
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and verify system stability.
5. Calculation: The assay of the indazole derivative is calculated using the following formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring high sensitivity and selectivity, such as quantifying low levels of indazoles in biological matrices (e.g., plasma, urine) or detecting trace impurities, LC-MS/MS is the method of choice.[2][17] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity.[3]
The Causality Behind Method Choices
Liquid Chromatography: The principles of LC separation are the same as for HPLC-UV. However, for LC-MS, volatile mobile phase modifiers are mandatory. Formic acid (0.1%) is ideal, while non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source.[11] Gradient elution is often employed to separate analytes from complex matrix components and to shorten run times.[3][14]
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for indazole derivatives.[18] It is a 'soft' ionization method that typically generates an intact protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it perfect for quantitative analysis.[4] Positive ion mode is used due to the basic nature of the indazole nitrogens.
Mass Spectrometry - The Power of MRM:
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the m/z of the protonated parent molecule ([M+H]⁺) of the target indazole. All other ions are filtered out.
-
q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to isolate a specific, stable, and abundant fragment ion (product ion) generated in q2. This highly specific transition from precursor ion to product ion is monitored over time. Only a compound that meets both the correct retention time and the specific mass transition is quantified, virtually eliminating matrix interferences.
Workflow for LC-MS/MS Analysis
This workflow highlights the critical steps unique to LC-MS/MS, including sample extraction from complex matrices and the tandem mass spectrometry process.
Caption: A comprehensive workflow for quantifying indazole derivatives in biological matrices using LC-MS/MS.
Protocol: LC-MS/MS Quantification in Human Plasma
This protocol describes the quantification of an exemplary indazole derivative (e.g., "Indazole-X") in human plasma.
1. Materials and Reagents:
-
Indazole-X Reference Standard
-
Indazole-X-d4 (Deuterated Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade) with 1% Formic Acid
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade) with 0.1% Formic Acid
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Indazole-X and Indazole-X-d4 in methanol.
-
Working Standard Solutions: Prepare a calibration curve by serial dilution of the Indazole-X stock solution in 50:50 Methanol:Water to achieve concentrations from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a working solution of Indazole-X-d4 in acetonitrile.
3. Sample Preparation (Protein Precipitation): [19]
-
Pipette 50 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Spiking Solution (in acetonitrile). The IS serves to normalize for variations in sample preparation and instrument response.
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions: | Parameter | Condition | Rationale | | :--- | :--- | :--- | | LC System | Agilent 1290 Infinity II or equivalent | UHPLC system for high throughput and resolution. | | Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | Short, narrow-bore column with small particles for fast, efficient separation. | | Mobile Phase A | Water + 0.1% Formic Acid | Volatile aqueous mobile phase.[3] | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Volatile organic mobile phase.[3] | | Gradient | 5% B to 95% B in 3 min; hold at 95% B for 1 min | Fast gradient to elute the analyte while separating from matrix components. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temp. | 40 °C | Ensures reproducible chromatography. | | Injection Vol. | 5 µL | Small volume to minimize matrix effects. | | MS System | Agilent 6470 Triple Quadrupole or equivalent | High-sensitivity tandem mass spectrometer. | | Ionization | ESI, Positive Mode | Optimal for basic nitrogen-containing compounds.[20] | | Gas Temp. | 300 °C | | | Gas Flow | 10 L/min | Typical ESI source parameters. | | Capillary V. | 4000 V | | | MRM Transitions | Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | | | Indazole-X | [M+H]⁺ | Fragment 1 | Optimized | | | Indazole-X-d4 | [M+4+H]⁺ | Fragment 1 (d4) | Optimized |
5. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.
-
A linear regression with a 1/x² weighting is typically used.
-
The concentration of Indazole-X in unknown samples is determined from this curve.
Method Validation: Ensuring Trustworthy Data
Any analytical method used for regulatory submission or critical decision-making must be validated to prove its suitability for the intended purpose.[21] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) document.[22][23]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the target analyte. (No interfering peaks at the analyte retention time in blank or placebo samples). |
| Linearity | To show a direct proportional relationship between concentration and response over a defined range. (Correlation coefficient r² ≥ 0.999 for HPLC; r² ≥ 0.995 for LC-MS).[24] |
| Range | The concentration interval where the method is precise, accurate, and linear. (Typically 80-120% of the target concentration for assay).[25] |
| Accuracy | The closeness of the measured value to the true value. (Determined by spike recovery studies; typically 98.0-102.0% recovery).[16][22] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). (RSD ≤ 2.0%).[21] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. (Signal-to-Noise ratio of ~3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. (Signal-to-Noise ratio of ~10:1; RSD ≤ 20% for bioanalysis).[26] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). (System suitability criteria must be met under all varied conditions).[22] |
Conclusion
The successful analysis of indazole derivatives hinges on a fundamental understanding of their chemical properties. For routine quality control, a well-optimized HPLC-UV method using a C18 column with an acidic mobile phase provides robust and reliable results. For applications demanding the highest levels of sensitivity and selectivity, such as analysis in complex biological fluids, an LC-MS/MS method is indispensable. By leveraging the specificity of Multiple Reaction Monitoring, accurate quantification at very low concentrations can be achieved. In all cases, rigorous method validation according to ICH guidelines is a prerequisite for ensuring data integrity and building confidence in the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labtech.tn [labtech.tn]
- 8. uhplcs.com [uhplcs.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. veeprho.com [veeprho.com]
- 11. mastelf.com [mastelf.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 20. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. pharmtech.com [pharmtech.com]
- 23. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 24. public.pensoft.net [public.pensoft.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-Indazole Compounds
Introduction: The Structural Significance of 1-Methyl-Indazoles
Indazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities including anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1][2] The 1-methyl-indazole scaffold, in particular, is a key structural motif in numerous pharmaceutical agents.[3] Unlike its parent 1H-indazole, which exists in tautomeric forms, N-methylation at the 1-position provides a fixed structure, simplifying analysis and locking in a specific conformational state.[4] The 1H-tautomer is generally more stable than the 2H form, and methylation to 1-methyl-indazole further stabilizes this energetically favorable isomer.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of these compounds.[5][6][7] This guide provides a comprehensive overview of the principles, detailed experimental protocols, and data interpretation strategies for acquiring and analyzing high-quality ¹H and ¹³C NMR spectra of 1-methyl-indazole derivatives, tailored for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles of NMR for 1-Methyl-Indazole Characterization
A thorough understanding of the 1-methyl-indazole structure is paramount for accurate spectral interpretation. The standard numbering system, shown below, is used throughout this guide.
Figure 1: Molecular structure and standard numbering of 1-methyl-indazole.
The electronic environment of each proton and carbon atom dictates its chemical shift (δ). The bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, results in distinct regions in the NMR spectrum. Protons and carbons on the benzene portion (C4-C7) will resonate in the typical aromatic region, while the pyrazole ring protons and carbons (C3, C7a) and the N-methyl group will have characteristic shifts influenced by the nitrogen atoms.
Part 2: Experimental Protocols for High-Quality NMR Data Acquisition
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[8]
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a 1-methyl-indazole sample for NMR analysis.
Materials:
-
1-methyl-indazole compound (5-10 mg for ¹H NMR; 15-30 mg for ¹³C NMR)
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[9]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
Internal Standard (optional, e.g., Tetramethylsilane, TMS)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the 1-methyl-indazole compound for ¹H NMR or 15-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[8][10]
-
Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample.[7][11] CDCl₃ is a common choice for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds. The use of deuterated solvents is critical to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][10] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8][12]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[8]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into the NMR tube.[9][10] Solid particles will interfere with the magnetic field homogeneity, leading to broadened peaks.[8][9]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: 1D NMR Data Acquisition
Instrumentation: Standard NMR Spectrometer (e.g., 300-600 MHz)
¹H NMR Acquisition:
-
Objective: To obtain a quantitative one-dimensional proton spectrum.
-
Typical Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Number of Scans (ns): 8 to 64, depending on sample concentration.[7]
-
-
Rationale: A shorter pulse angle and relaxation delay are sufficient for routine ¹H spectra where precise integration is not the primary goal. For highly accurate quantitative analysis, a longer relaxation delay (5x T₁) is necessary.
¹³C NMR Acquisition (Proton Decoupled):
-
Objective: To obtain a spectrum showing a single peak for each unique carbon atom.
-
Typical Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more.
-
-
Rationale: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope compared to ¹H.[7] Proton decoupling is used to simplify the spectrum by removing C-H coupling, causing all carbon signals to appear as singlets.
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Objective: To differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
-
Procedure:
-
DEPT-90: Run a DEPT-90 experiment. In this spectrum, only CH signals will appear as positive peaks.
-
DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[13] Quaternary carbons are absent from both DEPT spectra.[13][14]
-
-
Rationale: DEPT experiments are invaluable for assigning carbon signals, which can be challenging in complex molecules based on chemical shift alone.[13]
Part 3: Spectral Analysis and Interpretation
¹H and ¹³C NMR Data for 1-Methyl-Indazole
The following tables summarize the expected chemical shift ranges for the parent 1-methyl-indazole molecule. Substituents on the ring will, of course, alter these values, but this provides an authoritative baseline.
Table 1: Typical ¹H NMR Chemical Shifts for 1-Methyl-Indazole in CDCl₃
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H3 | Singlet (s) | ~7.95 | - |
| H7 | Doublet (d) | ~7.75 | ~8.1 |
| H4 | Doublet (d) | ~7.50 | ~8.4 |
| H5/H6 | Multiplet (m) | ~7.10 - 7.40 | - |
| N-CH₃ | Singlet (s) | ~4.05 | - |
Data compiled from various sources, including PubChem and literature data.[15][16]
Table 2: Typical ¹³C NMR Chemical Shifts for 1-Methyl-Indazole in CDCl₃
| Carbon | DEPT-135 Phase | Approx. Chemical Shift (δ, ppm) |
| C7a | Quaternary (absent) | ~140.2 |
| C3a | Quaternary (absent) | ~128.0 |
| C3 | CH (positive) | ~133.5 |
| C5 | CH (positive) | ~126.5 |
| C6 | CH (positive) | ~121.0 |
| C4 | CH (positive) | ~120.5 |
| C7 | CH (positive) | ~109.5 |
| N-CH₃ | CH₃ (positive) | ~35.5 |
Data compiled from various sources.[15][17][18]
Advanced Structural Confirmation with 2D NMR
For complex or novel 1-methyl-indazole derivatives, 1D NMR data may be insufficient for unambiguous assignment. In such cases, 2D NMR experiments are essential.[5][19]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19] A cross-peak between two proton signals in a COSY spectrum confirms they are on adjacent carbons. This is invaluable for tracing the connectivity of the aromatic protons (e.g., H4 to H5, H5 to H6, H6 to H7).
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹J_CH).[20][21] Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, providing definitive C-H assignments.[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[21] HMBC is critical for:
-
Assigning Quaternary Carbons: By observing correlations from known protons (e.g., H4, H7) to a quaternary carbon (e.g., C7a, C3a), its position can be confirmed.
-
Confirming the N-Methyl Position: A strong correlation from the N-CH₃ protons to carbon C7a and C3 provides unequivocal evidence of the 1-methyl substitution pattern.
-
Part 4: Visualization of the Analytical Workflow
The logical flow from sample preparation to complete structural elucidation can be visualized as follows. This workflow represents a self-validating system where data from each step informs and confirms the next.
Caption: Workflow for NMR analysis of 1-methyl-indazole.
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Title: A Guide to High-Throughput Screening (HTS) Assay Development for the Novel Compound (1-methyl-1H-indazol-3-yl)methanamine
An Application Note from the Senior Scientists at Gemini Labs
Abstract
The indazole core is a well-established privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-cancer and anti-inflammatory properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop robust high-throughput screening (HTS) assays to elucidate the biological function of the novel derivative, (1-methyl-1H-indazol-3-yl)methanamine. As the specific molecular target of this compound is not yet known, this guide focuses on two parallel screening paradigms: a target-based biochemical assay against a representative protein kinase and a target-agnostic cell-based phenotypic assay to assess anti-proliferative activity. We provide detailed, field-proven protocols, data analysis frameworks, and the scientific rationale behind key experimental decisions, empowering research teams to initiate screening campaigns for this and other novel chemical entities.
Introduction: The Scientific Rationale
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or cellular phenotype.[2][3][4][5] The process integrates automation, miniaturized assays, and large-scale data analysis to accelerate the discovery of lead compounds.[3][5]
The subject of this guide, this compound, is a derivative of the indazole scaffold. Indazole-containing compounds have been successfully developed into marketed drugs and clinical candidates for a multitude of diseases.[1][6] Notably, various derivatives have been identified as potent inhibitors of protein kinases such as PLK4 and PAK1, or as modulators of other key drug targets like D-amino acid oxidase (DAAO).[7][8][9]
Given this precedent, a logical first step in characterizing this compound is to screen it against representative members of these target classes. Concurrently, a phenotypic screen can provide invaluable, unbiased information about the compound's effect on overall cell health and proliferation, which is a hallmark of many anti-cancer agents.[6] This dual-pronged approach—combining target-based and phenotypic screening—maximizes the potential for discovering the compound's mechanism of action.
This document outlines the principles and step-by-step protocols for two foundational HTS assays:
-
A Biochemical Kinase Inhibition Assay: Using a generic serine/threonine kinase as a plausible target.
-
A Cell-Based Anti-Proliferation Assay: Using a human cancer cell line to identify cytotoxic or cytostatic effects.
Part I: Biochemical HTS Assay for Kinase Inhibition
Rationale & Assay Principle
Why a Kinase? The indazole scaffold is a common "hinge-binding" fragment that interacts with the ATP-binding pocket of many protein kinases.[10] Numerous indazole derivatives have been developed as potent kinase inhibitors.[8][9] Therefore, screening this compound against a kinase is a scientifically sound starting point.
Assay Principle: We will describe a homogenous, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The principle is straightforward: the kinase uses ATP to phosphorylate a substrate, producing ADP. After the kinase reaction, a detection reagent is added that first depletes the remaining ATP and then converts the ADP into a luminescent signal. An inhibitor will block the kinase, reduce ADP production, and thus lead to a lower luminescent signal.
Workflow for Biochemical Kinase Assay
Caption: Biochemical HTS workflow for kinase inhibition.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
384-well white, solid-bottom assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection
-
Generic Serine/Threonine Kinase (e.g., PKA, Aurora Kinase A)
-
Generic peptide substrate
-
ATP (Adenosine Triphosphate)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
Methodology:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 10 mM.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plate wells.
-
Dispense 50 nL of DMSO into the "negative control" wells (0% inhibition).
-
Dispense 50 nL of 10 mM Staurosporine into the "positive control" wells (100% inhibition).
-
-
Enzyme Addition:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. The final concentration should be empirically determined to yield a signal-to-background ratio >5.
-
Dispense 5 µL of the 2X kinase solution into all wells containing compound and positive controls.
-
Dispense 5 µL of Kinase Assay Buffer without enzyme into "background" wells (containing DMSO).
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/Substrate solution in Kinase Assay Buffer. The ATP concentration should be at its Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Dispense 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction. The final reaction volume is now 10 µL.
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Following the manufacturer's protocol for the ADP detection kit, add 10 µL of the ATP depletion reagent to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the ADP detection reagent to convert ADP to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a luminometer.
-
Data Analysis and Validation
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (Staurosporine).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
Dose-Response Analysis:
-
Normalize the data by setting the average of the negative controls to 100% activity and the average of the positive controls to 0% activity.
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
| Parameter | Positive Control | Negative Control | Test Compound (10 µM) | Calculated Value |
| Raw Luminescence (RLU) | 1,500 ± 150 | 85,000 ± 5,000 | 40,000 | N/A |
| Z'-Factor | 0.78 (Excellent) | |||
| % Inhibition | 100% | 0% | 53.9% | N/A |
Part II: Cell-Based HTS Assay for Anti-Proliferation
Rationale & Assay Principle
Why a Phenotypic Screen? Many successful anti-cancer drugs were discovered through their ability to kill cancer cells, without prior knowledge of their specific target.[2] Given the prevalence of anti-tumor activity in the indazole class, a cell-based anti-proliferation screen is a high-yield primary approach.[6][10]
Assay Principle: We will use a resazurin-based viability assay. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells into resorufin (a pink, highly fluorescent compound). The amount of fluorescent signal is directly proportional to the number of living cells. A compound that is cytotoxic or cytostatic will reduce the number of metabolically active cells, resulting in a decreased fluorescent signal.
Workflow for Cell-Based Viability Assay
Caption: Cell-based HTS workflow for anti-proliferation.
Detailed Protocol: Resazurin-Based Viability Assay
Materials:
-
384-well clear-bottom, black-walled tissue culture-treated plates
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
Resazurin sodium salt solution
-
Automated liquid handler
-
Fluorescent plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count a healthy culture of A549 cells.
-
Dilute the cells in complete medium to a density of 40,000 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the 384-well plate (2,000 cells/well).
-
Leave some wells on the perimeter empty and fill with sterile PBS to minimize evaporation (edge effects).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 50 µL of the medium containing the compound.
-
Add medium with 0.5% DMSO to negative control wells.
-
Add medium with a high concentration of Doxorubicin (e.g., 50 µM) to positive control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the metabolic rate of the cell line.
-
Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Validation
Data analysis follows the same principles as the biochemical assay (Z'-factor and IC₅₀ determination), using Doxorubicin as the positive control and DMSO as the negative control.
| Parameter | Positive Control | Negative Control | Test Compound (25 µM) | Calculated Value |
| Raw Fluorescence (RFU) | 5,000 ± 450 | 95,000 ± 8,000 | 60,000 | N/A |
| Z'-Factor | 0.65 (Excellent) | |||
| % Viability | 0% | 100% | 61.1% | N/A |
Conclusion and Next Steps
This application note provides two robust, validated HTS protocols to begin the characterization of this compound. The biochemical kinase assay allows for direct testing of a plausible hypothesis based on the compound's scaffold, while the cell-based anti-proliferation assay offers an unbiased view of its potential as a cytotoxic agent.
A "hit" from either of these screens is the beginning, not the end, of the discovery process. Positive results should be followed by:
-
Hit Confirmation: Re-testing the compound from a fresh solid sample.
-
Dose-Response Confirmation: Verifying the IC₅₀ value with a more detailed dilution series.
-
Secondary Assays: For a kinase hit, this would involve selectivity profiling against a panel of other kinases. For a cytotoxicity hit, this would involve assays for apoptosis (e.g., Caspase-Glo) or cell cycle arrest.
These foundational screens provide the critical first data points on the journey to understanding the biological function of novel small molecules and developing them into potential therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(1-methyl-1H-indazol-3-yl)methanamine: A Versatile Scaffold for the Exploration of Novel Chemical Space
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] This is due to its ability to mimic the indole structure, a common motif in biologically active compounds, while offering unique hydrogen bonding capabilities through its two nitrogen atoms. This structural feature allows for potent and selective interactions with a variety of biological targets. Consequently, indazole derivatives have been successfully developed as therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][3][4] The strategic functionalization of the indazole core is paramount in modulating the pharmacological profile of these molecules. (1-methyl-1H-indazol-3-yl)methanamine, in particular, presents itself as a highly valuable and versatile building block for the synthesis of novel compound libraries, offering a primary amine handle for a multitude of chemical transformations.
This guide provides a comprehensive overview of the synthesis and application of this compound as a synthetic building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of new chemical entities. We will delve into a reliable synthetic protocol for the building block itself, followed by detailed application notes and step-by-step protocols for its utilization in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Synthesis of the Building Block: this compound
A reliable and scalable synthesis of this compound is crucial for its widespread application. A robust method involves the reduction of the corresponding nitrile, 1-methyl-1H-indazole-3-carbonitrile. While several reducing agents can effect this transformation, lithium aluminum hydride (LiAlH4) is a powerful and effective choice for the complete reduction of the nitrile to the primary amine.[2][5][6]
Experimental Protocol: Synthesis of this compound
This protocol describes the reduction of 1-methyl-1H-indazole-3-carbonitrile to this compound using lithium aluminum hydride.
Materials:
-
1-methyl-1H-indazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 1-methyl-1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous THF.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous NaOH (1 volume relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄). Caution: The quenching process is highly exothermic and generates hydrogen gas.
-
Allow the resulting slurry to stir at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in Amide Bond Formation
The primary amine of this compound serves as an excellent nucleophile for the formation of amide bonds, a cornerstone of medicinal chemistry.[7] This reaction allows for the coupling of the indazole scaffold with a wide variety of carboxylic acids, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) are commonly employed to facilitate this transformation.[8]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Indazoles in Kinase-Targeted Therapies
Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized the treatment of various diseases. Within the vast chemical space of kinase inhibitors, the indazole scaffold has proven to be a "privileged structure," forming the core of numerous successful therapeutic agents.[2][3] Several FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature this versatile heterocyclic motif, highlighting its significance in medicinal chemistry.[4][5]
The power of the indazole ring lies in its unique electronic properties and its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor. Furthermore, the bicyclic nature of the indazole scaffold offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These substitutions can be strategically designed to exploit specific features of the target kinase's active site, leading to highly potent and selective inhibitors.[6]
This comprehensive guide provides detailed application notes and protocols for researchers engaged in the discovery and development of substituted indazole-based kinase inhibitors. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, offering practical insights and step-by-step methodologies to accelerate your research endeavors.
I. Strategic Design and Synthesis of Substituted Indazoles
The successful development of an indazole-based kinase inhibitor begins with a well-defined synthetic strategy that allows for the systematic exploration of structure-activity relationships (SAR). The general approach involves the functionalization of the indazole core at key positions to optimize interactions with the target kinase.
General Synthetic Workflow
The synthesis of a library of substituted indazoles typically follows a convergent approach, where a common indazole core is derivatized in the final steps. This allows for the rapid generation of a diverse set of analogs for screening. A representative workflow is depicted below:
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Title: Elucidating the Mass Spectrometry Fragmentation Pathways of (1-methyl-1H-indazol-3-yl)methanamine using Electrospray Ionization
An Application Note from the Senior Scientist's Desk
Abstract
(1-methyl-1H-indazol-3-yl)methanamine is a key structural motif and building block in medicinal chemistry and drug development. Accurate structural confirmation and identification are critical for ensuring the quality and integrity of synthetic pathways and final compounds. This application note provides a detailed guide to the interpretation of mass spectrometry (MS) data for this compound, focusing on its fragmentation patterns under positive-mode electrospray ionization (ESI) followed by collision-induced dissociation (CID). We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explain the causal mechanisms behind the observed fragmentation, and offer a validated framework for researchers in pharmaceutical and chemical analysis.
Introduction: The Analytical Imperative
Indazole derivatives are a prominent class of N-heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] As such, this compound often serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unambiguous identification is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[2][3]
The power of LC-MS/MS lies not only in determining the molecular weight but also in deducing the structure by analyzing the fragmentation pattern of a selected precursor ion.[4] This process, known as tandem mass spectrometry (MS/MS), involves the isolation of the protonated molecule ([M+H]+) and its subsequent fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are characteristic of the molecule's structure. This guide explains the predictable and diagnostic fragmentation pathways of this compound, providing a reliable analytical signature for its identification.
Recommended Analytical Workflow
A successful analysis hinges on a systematic workflow, from meticulous sample preparation to optimized data acquisition and interpretation. The choice of each step is critical for generating reproducible and high-quality data. The overall process is depicted below.
Figure 1: Recommended workflow for the analysis of this compound.
Protocol: Sample Preparation for LC-MS/MS Analysis
The objective of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for the mass spectrometer, thereby preventing contamination and ensuring optimal ionization.[5][6] Using LC-MS grade solvents is critical to avoid introducing contaminants that could interfere with the analysis.[7]
Materials:
-
This compound sample
-
LC-MS Grade Methanol
-
LC-MS Grade Water with 0.1% Formic Acid
-
Calibrated micropipettes and sterile tips
-
2 mL autosampler vials with septa caps[6]
Procedure:
-
Stock Solution Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade methanol to create a stock solution of 1 mg/mL. Vortex gently to ensure complete dissolution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. A common final concentration for sensitive instruments is between 1-10 µg/mL.[6] For a 1 µg/mL solution, dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol/Water (v/v) with 0.1% formic acid. The formic acid is added to aid in protonation during ESI analysis.[8]
-
Final Preparation: Transfer the final working solution to a 2 mL autosampler vial. Ensure there is no particulate matter; if necessary, filter the solution through a 0.22 µm syringe filter.
-
Blank Samples: Prepare at least one blank sample containing only the final solvent mixture (50:50 Methanol/Water with 0.1% formic acid) to run before and after the analyte to check for carryover.[6]
Protocol: LC-MS/MS Instrumentation and Parameters
This protocol is designed for a standard reverse-phase LC system coupled to a triple quadrupole or Q-TOF mass spectrometer. The parameters are starting points and should be optimized for the specific instrument used. The goal of the LC method is to separate the analyte from any impurities and deliver it to the MS source in a compatible mobile phase.[9]
Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent for reverse-phase. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of the polar analyte. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Prevents column overloading. |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The primary amine readily accepts a proton. |
| MS1 Scan Range | m/z 50 - 300 | To detect the [M+H]+ precursor ion. |
| Precursor Ion | m/z 162.1 | The calculated mass of C9H12N3+. |
| Collision Gas | Argon | Standard inert gas for CID. |
| Collision Energy | 15-30 eV | Energy range to induce key fragments. Optimize for instrument. |
| Source Temp. | 120 °C | Balances desolvation and prevents thermal degradation.[10] |
| Declustering Pot. | 40-60 V | Minimizes in-source fragmentation.[10] |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is characterized by a clear precursor ion and a set of diagnostic product ions that reveal its core structure.
The Protonated Molecule [M+H]
The compound has a monoisotopic mass of 161.0953 Da. In positive ESI mode, it readily accepts a proton (H+), primarily at the basic nitrogen of the primary amine, to form the protonated molecule, [M+H]+.
-
Expected m/z: 162.1031
This ion is isolated in the first mass analyzer for subsequent fragmentation.
Key Fragmentation Pathways and Product Ions
Upon collision-induced dissociation, the [M+H]+ ion fragments in predictable ways. The primary fragmentation event is driven by the lability of the aminomethyl side chain. The proposed fragmentation pathway is illustrated below.
Figure 2: Proposed ESI+ fragmentation pathway for this compound.
-
Dominant Fragmentation: Neutral Loss of Ammonia (NH3) The most favorable fragmentation pathway involves the elimination of a neutral ammonia molecule (17.03 Da) from the protonated primary amine.[11] This is a classic fragmentation for primary amines and results in the formation of a highly stable benzylic-type carbenium ion. This fragment is often the base peak in the product ion spectrum.
-
Secondary Fragmentation: Formation of the 1-methyl-1H-indazolium ion Further fragmentation can occur from the m/z 145.1 ion, or potentially via a concerted loss from the parent ion, leading to the formation of the 1-methyl-1H-indazolium ion. This fragment has been reported as a characteristic ion for indazole-containing compounds.[12]
-
[M+H - NH3]+ → [C8H7N2]+
-
m/z 145.1 → m/z 131.1 This fragment at m/z 131.1 represents the core indazole ring with its N-methyl group, confirming the integrity of the heterocyclic system.
-
Summary of Expected Product Ions
The quantitative data derived from the product ion scan can be summarized for quick reference and confirmation.
| m/z (Observed) | Proposed Formula | Proposed Structure Name | Neutral Loss (from Precursor) |
| 162.1 | [C9H12N3]+ | Protonated Parent Molecule | - |
| 145.1 | [C9H9N2]+ | 1-methyl-1H-indazole-3-carbenium | NH3 (17.0 Da) |
| 131.1 | [C8H7N2]+ | 1-methyl-1H-indazolium | CH3N (29.0 Da) |
Method Validation and Trustworthiness
To ensure the trustworthiness of this analytical method, a validation process should be performed.[14] Key parameters include:
-
Specificity: Analyze a blank matrix and potential impurities to ensure no other compounds produce fragments at m/z 145.1 or 131.1 at the same retention time.
-
Linearity: Prepare a calibration curve to demonstrate that the instrument response is proportional to the analyte concentration over a defined range.[3]
-
Precision and Accuracy: Perform replicate injections of a known concentration to ensure the method is both reproducible and accurate.[3][15]
-
Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably detected, defined by the characteristic precursor-to-product ion transition (e.g., 162.1 → 145.1).
Conclusion
The mass spectrometric fragmentation of this compound under ESI-MS/MS conditions is predictable and provides a highly specific fingerprint for its identification. The dominant fragmentation pathway is the neutral loss of ammonia to produce a stable carbenium ion at m/z 145.1, which serves as the primary diagnostic product ion. A secondary fragment at m/z 131.1 further confirms the N-methylated indazole core. The protocols and interpretive guide presented here offer a robust framework for researchers and scientists in drug development to confidently identify this important chemical entity, ensuring the integrity of their research and synthetic products.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. tecan.com [tecan.com]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic N-Methylation of 1H-Indazole for Drug Discovery & Chemical Synthesis
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with N-methylated derivatives frequently exhibiting enhanced metabolic stability, cell permeability, and target affinity. However, the synthesis of specific N-methyl indazole isomers presents a significant chemical challenge due to the potential for methylation at either the N1 or N2 position. This application note provides a detailed guide to the strategic N-methylation of 1H-indazole, outlining reliable protocols for selectively targeting each nitrogen. We delve into the mechanistic principles governing regioselectivity and offer field-proven methodologies for synthesis, work-up, and characterization, designed for researchers in drug development and chemical synthesis.
Introduction: The Significance of N-Methylated Indazoles
Indazole and its derivatives are cornerstone pharmacophores found in numerous therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and novel anti-inflammatory drugs. The position of the substituent on the pyrazole ring nitrogen—N1 or N2—can profoundly alter the molecule's three-dimensional shape, hydrogen bonding capability, and overall physicochemical properties. Consequently, controlling the regioselectivity of N-alkylation is not merely a synthetic hurdle but a critical step in molecular design and structure-activity relationship (SAR) studies.
The primary challenge arises from the similar nucleophilicity of the two nitrogen atoms in the indazole ring, often leading to the formation of a mixture of N1 and N2 methylated isomers. The choice of base, solvent, and methylating agent, however, can dramatically influence the reaction's outcome. This guide will dissect the factors that govern this selectivity and provide robust protocols to direct the methylation to the desired position.
The Core Challenge: Controlling N1 vs. N2 Regioselectivity
The regiochemical outcome of the N-methylation of 1H-indazole is a classic example of a reaction under kinetic versus thermodynamic control. The deprotonation of 1H-indazole with a base generates the indazolide anion, which exists as a hybrid of two resonance structures with the negative charge localized on either N1 or N2. The subsequent alkylation can occur at either site.
-
N1-Methylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer. Its formation is favored under conditions that allow for equilibrium, such as using weaker bases and polar aprotic solvents.
-
N2-Methylation (Kinetic Product): The N2 position is often considered the site of greater electron density in the indazolide anion, making it more nucleophilic and thus the site of faster initial attack. Its formation is favored by using strong, non-nucleophilic bases in non-polar solvents at low temperatures, which traps the kinetic product before it can equilibrate.
The interplay between the base, solvent, and counter-ion is critical. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) typically favors the formation of the N1 isomer. Conversely, employing a phase-transfer catalyst system or specific base/solvent combinations can steer the reaction towards the N2 position.
Below is a diagram illustrating the key decision points that influence the reaction's regioselectivity.
Caption: Factors influencing N1 vs. N2 methylation selectivity.
Experimental Protocols
The following protocols are standardized procedures for achieving selective N-methylation. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Synthesis of 1-Methyl-1H-indazole (Thermodynamic Control)
This protocol is optimized for the formation of the more stable N1-isomer and is generally high-yielding. The use of sodium hydride in DMF is a widely adopted and reliable method.
Workflow Diagram:
Caption: Experimental workflow for selective N1-methylation.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Stir until the indazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.
-
Scientist's Note: The portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas. The reaction mixture will typically become a clear, dark solution upon complete formation of the sodium indazolide salt.
-
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-methyl-1H-indazole.
Protocol 2: Selective Synthesis of 2-Methyl-1H-indazole (Kinetic Control)
Achieving selectivity for the N2-isomer is more challenging and often requires specific conditions. This protocol uses a phase-transfer catalyst (PTC), which has been shown to favor the formation of the N2-alkylated product.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add 1H-indazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent & Reagent: Add acetonitrile (CH₃CN) as the solvent, followed by dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq).
-
Scientist's Note: Dimethyl sulfate is highly toxic and should be handled with extreme care. Using K₂CO₃, a milder base than NaH, in combination with a PTC in acetonitrile alters the ionic environment, favoring the kinetically preferred attack at the N2 position.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts and DMF.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting mixture of isomers can be separated by careful column chromatography. The N2-isomer is typically more polar than the N1-isomer.
Comparative Data & Expected Outcomes
The choice of reaction conditions directly impacts both the overall yield and the ratio of N1:N2 isomers. The following table summarizes typical outcomes based on literature precedents.
| Method | Base | Solvent | Methylating Agent | Temp. | Typical N1:N2 Ratio | Approx. Yield (%) | Reference |
| Protocol 1 | NaH | DMF | CH₃I | 0 °C to RT | >95 : 5 | 85-95% | |
| Protocol 2 | K₂CO₃ / TBAB | CH₃CN | (CH₃)₂SO₄ | Reflux | ~20 : 80 | 70-85% | |
| Alternative | Cs₂CO₃ | DMF | CH₃I | RT | ~90 : 10 | >90% | |
| Alternative | DBU | CH₂Cl₂ | CH₃I | RT | ~50 : 50 | Variable |
Conclusion and Best Practices
The selective N-methylation of 1H-indazole is a controllable process when the underlying chemical principles are understood and applied. For the synthesis of the thermodynamically favored 1-methyl-1H-indazole , the use of a strong base like sodium hydride in a polar aprotic solvent like DMF is the most robust and high-yielding method. For the kinetically favored 2-methyl-1H-indazole , conditions must be carefully selected to favor the more nucleophilic N2 position, with phase-transfer catalysis offering a reliable, albeit less selective, route. Researchers must meticulously characterize their products using NMR and other spectroscopic techniques to confirm the position of methylation, as the isomers can have very similar chromatographic behavior.
Troubleshooting & Optimization
Improving the yield of (1-methyl-1H-indazol-3-yl)methanamine synthesis
Answering the call for enhanced synthetic efficiency, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of (1-methyl-1H-indazol-3-yl)methanamine. As a key structural motif in medicinal chemistry, optimizing its synthesis is critical for accelerating discovery programs.
This document, crafted from the perspective of a Senior Application Scientist, moves beyond simple protocols. It delves into the mechanistic underpinnings of common synthetic challenges, offering field-proven troubleshooting strategies and robust, self-validating methodologies. Our aim is to empower you with the expertise to not only identify and solve common issues but also to proactively improve yield and purity.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically involves two critical stages: the regioselective N-methylation of the indazole core and the subsequent elaboration of the C3 substituent to the desired methanamine group. The most prevalent and versatile pathway proceeds through the reductive amination of a key aldehyde intermediate.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common experimental hurdles in a direct question-and-answer format.
FAQ 1: Poor N1-Regioselectivity During Methylation
Question: "I am attempting to methylate 1H-indazole (or a 3-substituted derivative) and obtaining a significant amount of the undesired N2-methyl isomer along with my target N1-isomer. How can I improve the N1:N2 ratio?"
Answer: This is the most frequent challenge in indazole chemistry. The regiochemical outcome of N-alkylation is a delicate balance of steric, electronic, and reaction-condition-dependent factors.[1] The N1 position is generally the thermodynamically more stable product, while the N2 position can be kinetically favored under certain conditions. To robustly favor the N1 isomer, you must control these factors.
Core Insight: Strong, non-coordinating bases in non-polar, aprotic solvents heavily favor N1-alkylation.[2][3] This is often attributed to the formation of a sodium salt of the indazole, where the cation may coordinate with the C3-substituent (if present), sterically hindering attack at the N2 position.[1]
Troubleshooting Steps & Optimized Protocol:
-
Reagent & Solvent Purity: Ensure your solvent (e.g., THF) is anhydrous and the sodium hydride (NaH) is fresh. NaH reacts violently with water, and moisture will quench the base, leading to incomplete deprotonation and poor selectivity. It is best practice to wash the NaH dispersion with dry hexane to remove mineral oil before use.[4]
-
Base & Solvent Selection: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly reliable system for achieving >99% N1 regioselectivity, especially with C3-substituted indazoles.[2][3] Avoid conditions like potassium carbonate (K2CO3) in DMF, which are known to produce isomer mixtures.[1]
-
Temperature Control: The initial deprotonation should be performed at a low temperature (0 °C) to control the exothermic reaction. After deprotonation, allowing the reaction to warm to room temperature ensures complete formation of the indazole anion before adding the electrophile.
Optimized N1-Methylation Protocol:
-
Dissolve the 1H-indazole starting material (1.0 equiv) in anhydrous THF to a concentration of ~0.1 M in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.
-
Re-cool the mixture to 0 °C and add your methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Data Summary: Impact of Conditions on N1/N2 Selectivity
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Reference(s) |
| NaH | THF | 0 °C to RT | >95:5 (often >99:1) | [2][3][5] |
| K2CO3 | DMF | RT to 60 °C | ~1:1 to 3:1 | [1] |
| Cs2CO3 | DMF | RT | Can favor N2 | [4] |
| NaHMDS | THF | 0 °C to RT | Variable, often poor | [2] |
FAQ 2: Low Yield in Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde
Question: "My reductive amination reaction using 1-methyl-1H-indazole-3-carbaldehyde and ammonia (or an ammonia source) is sluggish and results in a low yield of the target amine. What are the primary causes?"
Answer: Low yields in reductive amination can stem from several issues: inefficient imine formation, instability of the imine, reduction of the starting aldehyde to an alcohol, or poor reactivity of the chosen reducing agent.
Core Insight: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine (or iminium ion) as it forms. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for this reason, as it is less reactive and more selective than sodium borohydride (NaBH4).
Troubleshooting Steps & Optimized Protocol:
-
Starting Aldehyde Quality: Ensure the 1-methyl-1H-indazole-3-carbaldehyde is pure. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction.
-
Ammonia Source: Using gaseous ammonia can be difficult to control. A superior method is to use an ammonium salt like ammonium acetate (NH4OAc) or ammonium chloride with a base. Ammonium acetate can act as both the ammonia source and a mild acid catalyst to promote imine formation.
-
Choice of Reducing Agent: As mentioned, NaBH(OAc)3 is highly effective. If using NaBH4, the reaction often requires careful pH control, as the imine is most stable under slightly acidic conditions where NaBH4 is less stable and less selective.
Optimized Reductive Amination Protocol:
-
To a stirred solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 equiv)[6][7][8] and ammonium acetate (5-10 equiv) in an appropriate solvent (e.g., methanol or 1,2-dichloroethane), add acetic acid to adjust the pH to ~5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or acid-base extraction to isolate the pure primary amine.[9]
FAQ 3: How can I confirm the identity and purity of my final product?
Question: "I have synthesized a product I believe to be this compound. What analytical techniques should I use for confirmation?"
Answer: Full characterization is essential to confirm the structure and assess the purity of your compound. A combination of spectroscopic and chromatographic methods should be employed.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the N-methyl group (a singlet around 3.8-4.2 ppm), the methylene (-CH₂-) protons of the aminomethyl group (a singlet around 3.9-4.3 ppm), and four distinct aromatic protons corresponding to the indazole ring system. The -NH₂ protons may appear as a broad singlet.
-
¹³C NMR: Will show the correct number of carbon signals, including the N-methyl, the methylene, and the aromatic carbons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. For C₉H₁₁N₃, the expected monoisotopic mass is approximately 161.10 g/mol .[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of your final compound. Using a suitable column and mobile phase, you can quantify the percentage of your desired product and detect any minor impurities.
By cross-referencing the data from these techniques, you can be highly confident in both the identity and purity of your synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 [sigmaaldrich.com]
- 7. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. dea.gov [dea.gov]
- 10. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of (1-methyl-1H-indazol-3-yl)methanamine
Welcome to the technical support guide for (1-methyl-1H-indazol-3-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable heterocyclic building block. As a primary amine with a distinct indazole core, this compound presents a unique set of purification hurdles. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound is complicated by a combination of its chemical properties:
-
High Basicity: The primary amine group (pKa ≈ 9-10) is a strong Lewis base. This causes significant interaction with the acidic silanol groups on standard silica gel, leading to peak tailing, poor resolution, and often, irreversible adsorption of the product onto the column.
-
Potential for Regioisomers: The synthesis often involves the N-methylation of an indazole precursor. This step can sometimes yield a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer. These isomers can have very similar polarities, making them difficult to separate.
-
Polarity: The compound possesses both a polar amine group and a moderately nonpolar bicyclic aromatic system, giving it an amphiphilic character that can complicate solvent selection for both chromatography and crystallization.
-
Air Sensitivity: Like many primary amines, it can be susceptible to oxidation and can absorb atmospheric carbon dioxide to form a carbamate salt, introducing new impurities over time.
Q2: What are the most common impurities I should anticipate?
Beyond the N2-methyl regioisomer, common impurities depend on the synthetic route. A common final step is the reduction of 1-methyl-1H-indazole-3-carbonitrile. Based on this, you should look for:
-
Unreacted Starting Material: The starting nitrile (1-methyl-1H-indazole-3-carbonitrile).
-
Partially Reduced Intermediates: The corresponding imine, which may be hydrolyzed to the aldehyde (1-methyl-1H-indazole-3-carbaldehyde).
-
Over-Reduced Byproducts: In some cases, the methyl group on the indazole nitrogen could potentially be reduced, though this is less common with standard nitrile reduction conditions.
-
Solvent Adducts: Residual high-boiling solvents used in the reaction (e.g., DMF, DMSO).
Q3: Which analytical techniques are recommended for purity assessment?
A multi-technique approach is essential for a complete purity profile.
| Analytical Technique | Recommended Conditions & Purpose | Expected Result for Pure Compound |
| Reverse-Phase HPLC | C18 column with a mobile phase of water/acetonitrile containing 0.1% TFA or formic acid. | A single, sharp peak with >98% peak area. |
| LC-MS (ESI+) | Same conditions as HPLC. | A single peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺: 162.10 . |
| ¹H NMR | DMSO-d₆ or CDCl₃. | Confirms structural integrity and absence of isomeric or process-related impurities. Key signals: N-CH₃ singlet, Ar-H multiplets, CH₂ singlet, and NH₂ singlet. |
| GC-MS | Not ideal due to the low volatility and high polarity of the amine, but can be used with derivatization. | Can detect volatile impurities from the synthesis. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental failures and provides actionable solutions and detailed protocols.
Problem 1: My product is sticking to the silica gel column, and I'm getting very low recovery.
This is the most common issue, directly caused by the basic amine interacting with acidic silica. The product protonates and binds ionically to the stationary phase.
Root Cause Analysis & Solution Workflow
Caption: Decision workflow for overcoming amine adsorption during chromatography.
Protocol 1: Flash Chromatography with a Basic Modifier
The principle here is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This base will preferentially interact with the acidic silica sites, allowing your product to elute properly.
Step-by-Step Methodology:
-
Dry Load Preparation: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve the crude in a minimal amount of a volatile solvent (like DCM or MeOH), add the silica, and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This prevents the crude from crashing out at the top of the column.
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is Dichloromethane (DCM) with 2-10% Methanol (MeOH).
-
Mobile Phase Preparation: Prepare your chosen eluent and add 0.5-1% triethylamine (TEA) by volume. For example, for 1 L of 95:5 DCM/MeOH, add 5 mL of TEA.
-
Column Packing: Pack a flash chromatography column with silica gel using your prepared mobile phase. Never pack with a neat solvent and then switch to a base-modified one, as this can cause swelling and cracking of the silica bed.
-
Loading and Elution: Carefully load the dry-loaded sample onto the top of the column. Begin elution with the base-modified solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Post-Purification Removal of TEA: The co-eluted TEA can be removed by dissolving the residue in a suitable organic solvent (e.g., Ethyl Acetate) and washing with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure amine.
Problem 2: My NMR shows a clean product, but my HPLC/LC-MS reveals a significant, closely-eluting impurity.
This often indicates the presence of a regioisomer (e.g., the N2-methyl isomer), which has a very similar polarity and molecular weight to your desired product. Standard chromatography is often insufficient for separation.
Solution: Purification via Salt Crystallization
The most robust method to separate closely related isomers and improve purity to >99.5% is often crystallization. Since the target compound is a base, converting it to a well-defined crystalline salt, like the dihydrochloride, is highly effective.
Protocol 2: Dihydrochloride Salt Formation and Crystallization
This protocol leverages the fact that the dihydrochloride salt of the amine has a well-defined crystal lattice, which tends to exclude impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the partially purified amine (e.g., post-chromatography, >90% pure) in a minimal amount of a suitable solvent. Anhydrous Methanol (MeOH) or Isopropanol (IPA) are good starting points. Aim for a concentration of approximately 5-10 mL of solvent per gram of amine.
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in a compatible solvent. A 2M solution of HCl in diethyl ether or a 4M solution in dioxane is ideal to avoid introducing water. Add the acid dropwise with stirring until the solution reaches a pH of ~1-2 (check with pH paper). You should observe the formation of a white precipitate.
-
Crystallization/Precipitation: Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., cold IPA, then diethyl ether) to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum at 40-50 °C to remove all residual solvents. The expected melting point of the pure this compound dihydrochloride is 225-229 °C.
-
Validation: Check the purity of the salt by HPLC and NMR. If needed, the free base can be regenerated by dissolving the salt in water, basifying with NaOH to pH >12, and extracting with an organic solvent like DCM or Ethyl Acetate.
Purity Improvement Data (Illustrative)
| Stage | Purity by HPLC (%) | N2-Isomer Content (%) |
| Crude Product | 85.2 | 4.5 |
| Post-Chromatography | 96.1 | 2.1 |
| After HCl Salt Crystallization | >99.7 | <0.1 |
Problem 3: My final product is an oil or a waxy solid, not the expected solid, and it discolors over time.
This can be due to residual solvents, the presence of impurities preventing crystallization, or product degradation. Amines can absorb atmospheric CO₂ to form carbamates, which are often waxy or oily.
Solution: A robust acid-base workup to remove non-basic impurities and ensure the product is in its free-base form.
Acid-Base Purification Workflow
Technical Support Center: Enhancing Aqueous Solubility of (1-methyl-1H-indazol-3-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-methyl-1H-indazol-3-yl)methanamine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound in experimental buffers. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility issues and ensure the reliability and accuracy of your results.
Introduction: Understanding the Solubility Challenge
This compound is a primary amine with a substituted indazole core. Its chemical structure, featuring both a hydrophobic bicyclic aromatic system and a basic primary amine, presents a classic solubility challenge in neutral aqueous media. The hydrophobic portion of the molecule favors the solid state over solvation in water, while the basic amine offers a handle for solubility manipulation through pH-dependent protonation. The predicted XlogP of approximately 0.5 suggests a relatively low hydrophobicity, yet poor aqueous solubility is a common hurdle for many drug-like molecules.
This guide will walk you through a systematic approach to enhancing the solubility of this compound, focusing on three primary strategies: pH adjustment, salt formation, and the use of co-solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening and what is the first step I should take?
A1: This is a common issue known as "compound crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer at that specific pH. The primary amine in your compound is likely not sufficiently protonated at pH 7.4 to be fully soluble.
Your first and most critical step is to understand the pH-solubility profile of your compound. As a primary amine, this compound is a weak base. Its solubility in aqueous solutions is highly dependent on the pH of the medium. In acidic conditions, the primary amine group becomes protonated (-NH2 -> -NH3+), forming a more polar and, therefore, more water-soluble species.
To systematically address this, you should determine the compound's pKa. While an experimental value is ideal, we can estimate it based on structurally similar compounds. For instance, benzylamine has a pKa of approximately 9.33.[1][2][3][4] It is reasonable to assume that the pKa of this compound is in a similar range. According to the Henderson-Hasselbalch equation, to ensure at least 90% of the compound is in its protonated (soluble) form, the pH of the buffer should be at least one unit below the pKa.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for troubleshooting solubility via pH adjustment.
Q2: How do I experimentally determine the optimal pH for solubilizing my compound?
A2: You can perform a kinetic solubility assay across a range of pH values. This will give you a good indication of the pH at which your compound will remain in solution under your experimental conditions.
Experimental Protocol: Kinetic Solubility Assessment by pH Variation
Objective: To determine the apparent solubility of this compound in various pH buffers.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
A series of aqueous buffers (e.g., phosphate, citrate, or acetate buffers) with pH values ranging from 5.0 to 7.4.
-
96-well microplates (clear bottom for UV analysis)
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of each buffer into different columns of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well containing buffer. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Visually inspect the wells for any precipitation.
-
Quantify the concentration of the dissolved compound by measuring the UV absorbance at the compound's λmax. If λmax is unknown, scan from 220-400 nm to determine it.
-
Compare the absorbance in each pH buffer to a standard curve prepared in the same buffer to determine the concentration. The highest concentration at which no precipitation is observed is the kinetic solubility at that pH.
| Buffer pH | Visual Observation (Precipitation) | Apparent Solubility (µM) |
| 7.4 | Heavy | < 10 |
| 7.0 | Moderate | 25 |
| 6.5 | Slight | 60 |
| 6.0 | None | > 100 |
| 5.5 | None | > 100 |
Interpretation: The data in the table suggests that a buffer pH of 6.0 or lower is required to maintain at least 100 µM of the compound in solution.
Q3: My biological assay is sensitive to low pH. What are my other options if pH adjustment is not feasible?
A3: If you cannot lower the pH of your experimental buffer, you have two excellent alternative strategies: salt formation and the use of co-solvents .
1. Salt Formation: this compound is available as a dihydrochloride salt. This indicates that forming a salt with an acid is a viable and effective way to increase its aqueous solubility. The salt form is pre-protonated, which circumvents the need for an acidic buffer to achieve dissolution.
It is generally accepted that for efficient and stable salt formation, the pKa of the acidic counter-ion should be at least 2 units lower than the pKa of the basic drug.[5][6] Given the estimated pKa of ~9.3 for your compound, a wide range of pharmaceutically acceptable acids can be used for salt formation.
Troubleshooting Workflow: Salt Form Screening
References
Assessing the stability of (1-methyl-1H-indazol-3-yl)methanamine under experimental conditions
Technical Support Center: Stability Assessment of (1-methyl-1H-indazol-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing and ensuring the stability of this compound during experimental use. While specific peer-reviewed stability data for this exact molecule is limited, this document synthesizes information from established principles of medicinal chemistry, the known reactivity of its core functional groups (indazole and primary aromatic amine), and authoritative regulatory guidelines to provide a robust framework for your investigations.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical stability concerns for this compound?
Based on its structure, the compound possesses two key moieties prone to degradation: the indazole ring and the primary methanamine group. The primary concerns are:
-
Oxidative Degradation: Primary amines and the electron-rich indazole ring system can be susceptible to oxidation from atmospheric oxygen or residual peroxides in solvents.[1][2] This can lead to the formation of various oxidized byproducts, potentially altering biological activity.
-
Photodegradation: Indazole derivatives are known to undergo photochemical rearrangement, often converting into more stable benzimidazole structures upon exposure to UV light.[3] This transformation represents a significant alteration of the core scaffold.
-
Hydrolytic Degradation: Stability can be pH-dependent. Under strongly acidic or basic conditions, the compound may undergo hydrolysis.[3]
-
Thermal Degradation: Like most complex organic molecules, exposure to high temperatures can lead to decomposition.[3]
Q2: How should I store the solid compound and its solutions to ensure maximum stability?
Proper storage is the first line of defense against degradation.
-
Solid Form: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container (like an amber vial) to protect it from light and moisture.[4] It is best stored at low temperatures (2-8°C or -20°C) and, for maximum protection, under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Solutions: Solutions are generally less stable than the solid material.[5] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be stored in tightly capped, light-protected vials at 4°C or -20°C.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My experimental results are inconsistent or show lower-than-expected activity. Could compound instability be the cause?
Yes, this is a very common consequence of compound degradation.[5] If the active molecule degrades into one or more new substances, the concentration of the parent compound decreases, leading to a reduction or complete loss of the expected biological or chemical effect. If you observe variable results, preparing a fresh solution from solid stock for each experiment is a critical first troubleshooting step.
Q4: What is a "forced degradation" or "stress" study, and why is it necessary for this compound?
A forced degradation study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and extremes of pH and oxidation.[6][7] The purpose is not to determine shelf-life but to:
-
Identify Potential Degradants: It helps identify the likely degradation products that could form under various conditions.[7][8]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic chemical stability.[8]
-
Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the parent compound from all potential degradation products.[7][9]
This process is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[10][11]
Section 2: Troubleshooting Guide - Investigating Degradation
This section provides guidance for when you suspect degradation is occurring.
-
Problem: I suspect my compound is degrading in my assay buffer. How can I confirm this?
-
Solution: Perform a simple time-course experiment. Prepare a solution of your compound in the assay buffer. Using a validated analytical method (e.g., HPLC-UV), inject a sample immediately after preparation (T=0) and then analyze subsequent samples at various time points (e.g., 1, 4, 8, and 24 hours) while keeping the solution under the exact conditions of your experiment (temperature, light exposure). A decrease in the peak area of the parent compound over time is direct evidence of instability.
-
-
Problem: I see a new, unexpected peak in my HPLC chromatogram after leaving my solution on the bench. What could it be?
-
Solution: The appearance of new peaks alongside a decrease in the parent peak is a classic sign of degradation. Based on the compound's structure, this new peak could be:
-
An Oxidized Product: If the solution was exposed to air.
-
A Photodegradant: If exposed to light, this could be the benzimidazole rearrangement product.[3]
-
A Hydrolysis Product: If the medium is strongly acidic or basic.
-
-
To identify the unknown peak, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine its molecular weight and fragmentation pattern, which helps in structure elucidation.[9]
-
-
Problem: The peak for my compound is shrinking over time, but I don't see any major new peaks appearing in the chromatogram. What could be happening?
-
Solution: This situation, often referred to as a "mass balance" issue, can be perplexing. Possible causes include:
-
Precipitation: The compound or its degradant may be crashing out of solution. Visually inspect the sample for cloudiness or particulates.
-
Adsorption: The compound may be adsorbing to the surface of your container (e.g., plastic or glass).
-
Formation of Non-UV-Active Products: The degradation product may not have a chromophore that absorbs UV light at the wavelength you are monitoring. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help detect these "invisible" compounds.
-
Formation of Insoluble Polymers: Primary aromatic amines can sometimes form polymeric materials that are not soluble and will not be detected by HPLC.[9]
-
-
Section 3: Experimental Protocols & Workflows
Here we provide detailed, self-validating protocols for assessing the stability of this compound.
Overall Stability Assessment Workflow
The following diagram outlines the logical flow for a comprehensive stability assessment.
Caption: Workflow for assessing compound stability.
Protocol 1: Comprehensive Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation pathways, in line with ICH guidelines.[7] The goal is to achieve 5-20% degradation.[9]
1. Materials & Reagents:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated HPLC-UV/MS system with a C18 column
-
pH meter, calibrated oven, photostability chamber
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water or MeOH). This is your Control Stock .
3. Stress Conditions (Perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of Control Stock with 1 mL of 0.1 M HCl. If no degradation is seen after 24h at room temp, repeat with 1 M HCl and/or heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix 1 mL of Control Stock with 1 mL of 0.1 M NaOH. If no degradation is seen, repeat with 1 M NaOH and/or heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of Control Stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the solid powder and a vial of the Control Stock in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the solid powder and a vial of the Control Stock to a photostability chamber (with controlled UV and visible light) according to ICH Q1B guidelines. Wrap a control vial in aluminum foil and place it alongside.
4. Sample Analysis:
-
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~10-20 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method. Inject a T=0 (unstressed) sample for comparison.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the T=0 control.
-
Calculate the percentage degradation of the parent compound.
-
Determine the peak purity of the parent peak in stressed samples.
-
Use MS data to obtain the molecular weight of any new peaks to aid in identification.
Section 4: Understanding Potential Degradation Pathways
Knowledge of fundamental organic chemistry allows us to predict the likely transformations this compound may undergo.
Caption: Potential degradation pathways for the title compound.
-
Oxidative Pathway: The primary amine is a likely site of oxidation, potentially forming an imine or other related species. The indazole ring itself can also be oxidized under harsh conditions.
-
Photolytic Pathway: As documented for other indazoles, exposure to UV radiation can trigger a rearrangement of the N-N bond, leading to the formation of a 2-methyl-2H-benzimidazole-4-carbaldehyde or related isomer.[3] This is a significant transformation that would drastically alter the molecule's properties.
-
Hydrolytic Pathway: Under strong acidic or basic conditions, the C-N bond of the methanamine could potentially be cleaved, although this is generally less likely than other pathways. A more plausible reaction, especially under acidic conditions, could involve reactions with formulation components if present.[12]
Section 5: Data Tables & Summaries
For quick reference, the following tables summarize key stability-related information.
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2-8°C (Short-term) -20°C (Long-term) | Standard (or Inert Gas for max. stability) | Protect from light (Amber vial) |
| Solution | 2-8°C (Short-term, <24h) -20°C (up to 1 week) | Standard | Protect from light (Amber vial) |
Table 2: Standard Conditions for Forced Degradation Studies (ICH-based)
| Stress Condition | Reagent / Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 2 - 48 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 2 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat (Solid & Solution) | 70°C | 48 hours |
| Photostability | ICH Q1B specified light source | Per chamber specs | Per ICH Q1B guidelines |
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, but its synthesis is often fraught with challenges, from poor regioselectivity to unexpected side reactions.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome common hurdles in your synthetic endeavors.
Section 1: Navigating the Maze of N-Alkylation: Regioisomerism in Indazoles
One of the most persistent challenges in the functionalization of indazoles is controlling the regioselectivity of N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two distinct regioisomers.[4][5] The thermodynamic and kinetic factors governing the site of alkylation are subtle and highly dependent on the reaction conditions.[4]
Frequently Asked Questions (FAQs) on N-Alkylation
Q1: I'm getting a mixture of N-1 and N-2 alkylated indazoles. How can I control the regioselectivity?
A1: Achieving regioselectivity in indazole alkylation is a classic problem, but it can be controlled by carefully tuning your reaction conditions. The outcome is a delicate balance between thermodynamic and kinetic control.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6] Therefore, conditions that allow for equilibration will favor the N-1 substituted product.[2][4]
Here’s a breakdown of the key factors:
-
Choice of Base and Solvent: This is arguably the most critical factor.
-
For N-1 Selectivity (Thermodynamic Product): Strong, non-coordinating bases in non-polar solvents tend to favor the N-1 isomer. A widely successful system is using sodium hydride (NaH) in tetrahydrofuran (THF) .[1][2][7] This combination promotes the formation of the thermodynamically more stable N-1 anion.
-
For N-2 Selectivity (Kinetic Product): Conditions that favor the kinetic product often involve weaker bases and polar aprotic solvents. For instance, using potassium carbonate (K₂CO₃) in DMF can sometimes lead to mixtures or favor the N-2 isomer, depending on the substrate.[8]
-
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.
-
Steric Hindrance: Bulky substituents at the C-7 position will sterically hinder the N-1 position, thus favoring alkylation at N-2.[4]
-
Electronic Effects: Electron-withdrawing groups at the C-7 position (e.g., -NO₂, -CO₂Me) have been shown to direct alkylation to the N-2 position, even when using NaH in THF.[1][7][9]
-
-
Nature of the Alkylating Agent: While less influential than the base and solvent, the reactivity of the alkylating agent can also play a role.
The following diagram illustrates the interplay of these factors:
Caption: Factors influencing N-1 vs. N-2 alkylation of indazoles.
Q2: How can I confirm the identity of my N-1 and N-2 alkylated isomers?
A2: Distinguishing between N-1 and N-2 regioisomers is a common analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: While there are some general trends, such as the downfield shift of the H-7 proton in N-1 isomers, these are not always definitive.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring are also sensitive to the position of the N-substituent.
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the key to solving this puzzle. A correlation between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring is indicative of an N-1 isomer . Conversely, a correlation between the same alkyl protons and the C3 carbon is characteristic of an N-2 isomer .[9]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximity between the alkyl group protons and the protons on the indazole ring, aiding in the structural assignment.[8][10]
Q3: My N-1 and N-2 isomers are inseparable by column chromatography. What are my options?
A3: The similar polarity of N-1 and N-2 isomers often makes their separation by standard silica gel chromatography challenging.[11] If you are facing this issue, consider the following strategies:
-
Optimize Chromatography:
-
Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions. Sometimes, adding a small amount of a third solvent (e.g., methanol or dichloromethane in a hexane/ethyl acetate system) can improve separation.
-
Stationary Phase: If silica gel is not effective, consider alternative stationary phases such as alumina or reverse-phase silica.
-
-
Recrystallization: If your products are crystalline, fractional recrystallization can be a powerful purification technique. Experiment with different solvent mixtures to find conditions where one isomer is significantly less soluble than the other.[12]
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, facilitating separation. The derivative can then be converted back to the desired product. For example, acetylation has been used to aid in the separation of indazole isomers.[11]
Section 2: Troubleshooting Classical and Modern Indazole Syntheses
Beyond N-alkylation, the formation of the indazole core itself can be problematic. This section addresses common issues encountered in several widely used synthetic methods.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[13][14] However, its success is highly dependent on carefully controlled reaction conditions.
Q4: My Davis-Beirut reaction is giving a low yield. What are the likely causes and how can I improve it?
A4: Low yields in the Davis-Beirut reaction are a frequent complaint. The reaction is sensitive to several parameters:
-
Water Content: The amount of water in the reaction can be critical. While the reaction is often run in aqueous base, too little or too much water can be detrimental. In some cases, the exclusion of water leads to a complex mixture, while a specific, optimized amount of water can significantly boost the yield.[15]
-
Base Concentration: The concentration of the base (e.g., KOH or NaOH) is another crucial factor. Using a large excess of base can sometimes be detrimental to the yield. It is advisable to perform a small-scale optimization of the base equivalents for your specific substrate.[15][16]
-
Reaction Temperature and Time: As with many organic reactions, insufficient heating or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Substrate Solubility: Poor solubility of the starting material in the reaction medium can lead to low yields.[15] If you suspect this is an issue, you may need to experiment with different solvent systems.
Here is a troubleshooting workflow for a low-yielding Davis-Beirut reaction:
Caption: Troubleshooting workflow for the Davis-Beirut reaction.
The Cadogan Reaction
The Cadogan reaction, a reductive cyclization of o-nitrobenzylidene anilines or related compounds, is a classic method for preparing 2H-indazoles. A common pitfall is incomplete reaction or low yield.
Q5: I am attempting a Cadogan reaction, but the yield is poor. What can I do?
A5: The Cadogan reaction often requires high temperatures and can be sensitive to the purity of reagents. Here are some troubleshooting tips:
-
Purity of Starting Materials: Ensure that your starting o-nitro compound and the amine are pure. Impurities can interfere with the reaction.
-
Reducing Agent: Triethyl phosphite is a common reducing agent. Ensure it is of high quality and used in sufficient excess.
-
Reaction Temperature: The Cadogan reaction typically requires high temperatures (often >150 °C).[17] Ensure your reaction is reaching and maintaining the required temperature.
-
Reaction Time: These reactions can be slow. Monitor the reaction by TLC to ensure it has gone to completion.
-
Side Reactions: At high temperatures, side reactions can become more prevalent. If you are observing significant byproduct formation, you may need to optimize the temperature and reaction time. The formation of N-oxide intermediates has been observed in some cases.[15]
Syntheses from Hydrazones
The reaction of substituted hydrazones with various reagents is a versatile route to indazoles. However, these reactions can also be prone to side reactions.
Q6: I am synthesizing an indazole from a hydrazone and observing significant byproduct formation. What are the likely side products?
A6: When working with hydrazones, several side reactions can occur:
-
Dimerization: Hydrazones can sometimes dimerize, especially under harsh conditions.[3]
-
Incomplete Cyclization: The cyclization step may not go to completion, leaving unreacted starting material or intermediates.
-
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways may be accessible, leading to isomeric products or other heterocyclic systems. For example, in some metal-catalyzed reactions, the regioselectivity of the cyclization can be an issue.
To minimize these side reactions, it is important to carefully control the reaction temperature, stoichiometry of reagents, and reaction time.
Section 3: Experimental Protocols
To provide a practical starting point, here are detailed protocols for achieving regioselective N-alkylation of a generic 1H-indazole.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position.[1][7]
Materials:
-
1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole.
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-2 Alkylation (Kinetic Control or Steric/Electronic Direction)
Achieving high selectivity for the N-2 position is often more challenging and substrate-dependent. As mentioned, substituents at the C-7 position can direct alkylation to N-2.[1][7][9] The following is a general procedure that may favor the N-2 product or produce mixtures depending on the substrate.
Materials:
-
1H-Indazole (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (1.1 equiv)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the 1H-indazole and anhydrous K₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Regioselective N-Alkylation of Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific indazole regioisomers. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, and controlling the site of N-alkylation (N1 vs. N2) is a frequent and critical challenge in drug discovery and development.[1][2][3][4][5]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
Answer: This is the most common challenge in indazole alkylation. The indazolide anion, formed upon deprotonation, is an ambident nucleophile, meaning both N1 and N2 are reactive sites.[6][7] The final N1:N2 ratio is highly sensitive to the reaction conditions.[6][8] To improve selectivity, you must carefully tune your choice of base, solvent, and consider the electronic and steric properties of your indazole substrate.
-
For Preferential N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][4][5] Conditions that allow for thermodynamic control will favor the N1 product. The most reliable method is the use of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) .[1][3][4][6][8][9][10]
-
Mechanism of Action: It is proposed that in a solvent like THF, the sodium cation forms a "tight ion pair" by coordinating with both the N2 nitrogen and an electron-rich group at the C3 position (e.g., an ester or amide).[8][9][11] This chelation sterically blocks the N2 position, directing the incoming alkylating agent to the N1 position.[6][7][11]
-
-
For Preferential N2-Alkylation (Kinetic Product): Achieving high N2 selectivity often requires moving away from conditions that favor thermodynamic equilibrium.
-
Steric Hindrance: If your indazole has a bulky substituent at the C7 position, this can sterically block the N1 position and naturally favor N2 alkylation.[6] Similarly, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to confer excellent N2 regioselectivity.[1][3][4][8]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) often shows a strong preference for producing the N2-alkylated isomer.[2][4][9]
-
Catalytic Methods: Modern approaches using catalytic triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates have demonstrated excellent N2 selectivity, providing a powerful, metal-free alternative.[2][12][13][14]
-
Question 2: My reaction yield is low, or the reaction is not going to completion. What should I do?
Answer: Low conversion can stem from several factors, primarily related to the deprotonation step and the reactivity of the alkylating agent.
-
Ensure Anhydrous Conditions: When using strong bases like NaH, the presence of water is detrimental. Moisture will quench the base, preventing the formation of the indazolide anion and halting the reaction. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Base and Substrate Compatibility: Very weak bases like sodium carbonate (Na₂CO₃) may not be strong enough to fully deprotonate the indazole, leading to incomplete conversion.[1][8] Consider switching to a stronger base like NaH, K₂CO₃, or Cs₂CO₃.
-
Alkylating Agent Reactivity: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may require more forcing conditions. Consider switching to a more reactive electrophile like an alkyl bromide, iodide, or tosylate. Increasing the reaction temperature can also improve the rate.[15]
-
Solubility Issues: Ensure your indazole starting material is fully soluble in the chosen solvent. If solubility is an issue, you may need to switch to a more polar solvent like DMF, but be aware this can negatively impact regioselectivity, often leading to mixtures.[8]
Question 3: I am observing significant side reactions and impurity formation. What are the likely causes?
Answer: Side reactions can arise from the reactivity of the base, the electrophile, or the indazole itself.
-
Over-alkylation (Dialkylation): This can occur with highly reactive alkylating agents or if an excessive amount is used.[15] To minimize this, use a controlled stoichiometry of the alkylating agent (e.g., 1.1–1.2 equivalents) and consider adding it dropwise to the reaction mixture to maintain a low concentration.[15]
-
Decomposition of Alkylating Agent: Some alkylating agents are not stable to the reaction conditions. For example, tertiary alkyl halides may undergo elimination in the presence of a strong base. In such cases, alternative methods like the TfOH-catalyzed reaction with 2,2,2-trichloroacetimidates are superior.[12][14]
-
Reactions with Sensitive Functional Groups: If your indazole contains sensitive functional groups (e.g., esters), a strong base like NaH could potentially lead to undesired reactions. In these situations, a milder base like Cs₂CO₃ or K₂CO₃ might be a better choice, though you may need to re-optimize for selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for controlling N1 vs. N2 regioselectivity?
A1: The combination of base and solvent is arguably the most critical factor you can control.[6][8] The system of NaH in THF is widely recognized for its ability to strongly favor N1-alkylation, particularly for indazoles with C3-electron-withdrawing groups.[1][8][9][10] Conversely, using weaker carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often leads to mixtures of N1 and N2 isomers.[6][8][16]
Q2: How do substituents on the indazole ring affect the N1:N2 ratio?
A2: Substituents have a profound electronic and steric influence.[6][8]
-
C3 Position: Electron-withdrawing groups that can chelate with a cation (e.g., -CO₂Me, -COMe, -CONH₂) significantly enhance N1-selectivity when using NaH in THF.[1][3][4][8][10] Bulky groups at C3 (e.g., tert-butyl) also favor N1-alkylation due to steric hindrance.[1][4][8][10]
-
C7 Position: Bulky or electron-withdrawing substituents at the C7 position (-NO₂, -CO₂Me) sterically hinder the N1 position, leading to excellent N2 selectivity.[1][2][3][4][6][8]
Q3: Are there any reliable catalytic methods to achieve high regioselectivity?
A3: Yes. For N2-selectivity , catalytic methods are particularly powerful. A system using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate (Cu(OTf)₂) with alkyl 2,2,2-trichloroacetimidates as the alkylating agent provides excellent and general N2-selectivity with no observed N1 isomer.[12][14][17] This method is notable for its high functional group tolerance and avoidance of strong bases.[13][14]
Visualizing the Path to Regioselectivity
The choice of reaction conditions is a logical workflow based on the desired isomeric product and the structure of the starting material.
Caption: Decision workflow for selecting conditions for N1 vs. N2 indazole alkylation.
Summary of Reaction Conditions for Regioselectivity
The following table summarizes the expected outcomes based on different combinations of reagents and solvents.
| Desired Product | Base | Solvent | Key Indazole Substituent(s) | Expected Outcome | Reference(s) |
| N1-Selective | NaH | THF | C3-EWG (e.g., -CO₂Me) or C3-bulky group | >99% N1 Selectivity | [1][4][8][10] |
| N1-Selective | Cs₂CO₃ | Dioxane | C3-EWG (e.g., -CO₂Me) | High N1 Selectivity | [6][11] |
| N2-Selective | Catalytic TfOH | DCM | Various (highly general) | High N2 Selectivity | [2][13][14] |
| N2-Selective | Mitsunobu | THF | Unsubstituted or C3-substituted | Good N2 Selectivity | [2][4][9] |
| N2-Selective | NaH | THF | C7-EWG (e.g., -NO₂) or C7-bulky group | >96% N2 Selectivity | [1][3][4][8] |
| Mixture | K₂CO₃ / Cs₂CO₃ | DMF | Unsubstituted or simple indazoles | Mixture of N1 and N2 | [6][8][16] |
Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust methods for achieving high regioselectivity.
Protocol 1: High N1-Selectivity using NaH/THF
This protocol is highly effective for indazoles bearing electron-withdrawing or sterically demanding groups at the C3 position.[1][8]
Caption: Experimental workflow for selective N1-alkylation of indazoles.
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the C3-substituted indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in small portions.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 eq.) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may be heated to 50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[6]
Protocol 2: High N2-Selectivity using Catalytic TfOH
This modern, metal-free protocol is highly general and provides excellent N2-selectivity for a wide range of indazoles and alkylating agents.[2][13][14]
Step-by-Step Methodology:
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.) or alkyl 2,2,2-trichloroacetimidate (1.2 eq.).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[2]
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of 1-Methyl and 2-Methyl Indazole Isomers
Welcome to the technical support center for resolving challenges in the HPLC separation of 1-methyl and 2-methyl indazole positional isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your analytical workflows. The separation of these isomers is notoriously difficult due to their similar physicochemical properties, but with careful method optimization, a robust and reproducible separation is achievable.
Understanding the Challenge: 1-Methyl vs. 2-Methyl Indazole
1-methyl and 2-methyl indazole are positional isomers, meaning they share the same molecular formula (C₈H₈N₂) and molecular weight but differ in the position of the methyl group on the indazole ring.[1][2] This subtle structural difference leads to very similar polarities and hydrophobicities, making their separation by conventional reversed-phase HPLC a significant challenge.
Key physicochemical properties to consider:
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Reference(s) |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | [1][2] |
| pKa (as a base) | ~1.31 (for the indazole core) | ~1.31 (for the indazole core) | [3] |
| Dipole Moment | 1.50 D | 3.4 D | [3] |
The significant difference in their dipole moments is a key property that can be exploited for their separation. The higher dipole moment of the 2-methyl isomer suggests it is more polar, which can influence its interaction with different stationary and mobile phases.[3]
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter during the HPLC separation of 1-methyl and 2-methyl indazole.
Issue 1: Poor or No Resolution (Co-elution)
This is the most common problem encountered when separating these isomers.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for these isomers. The subtle differences in their structure require a stationary phase that can exploit alternative interaction mechanisms.
-
Solution:
-
Phenyl Stationary Phases: These columns offer π-π interactions, which can be highly effective for separating aromatic compounds and positional isomers.[4][5] The differing electron density of the aromatic systems in the two isomers can lead to differential retention.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8][9] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase high in organic solvent and a small amount of water.[7][10] The separation is based on the partitioning of the analytes between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.[9][10]
-
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and the mobile phase pH can dramatically impact selectivity.
-
Solution:
-
Organic Modifier: While acetonitrile is common, methanol can offer different selectivity due to its hydrogen-bonding capabilities. Experiment with both, and also with different gradients.
-
Mobile Phase pH: Since indazoles are weakly basic, the pH of the mobile phase can influence their degree of ionization and, consequently, their retention.[11][12][13][14][15] It is crucial to control the pH to be at least 1.5 to 2 pH units away from the pKa of the analytes to ensure a consistent ionization state and avoid peak shape issues.[15] For these basic compounds, a lower pH (e.g., pH 3-4) will result in their protonation, which can enhance interactions with certain stationary phases.
-
-
Experimental Protocol: Method Development for Improved Resolution
Caption: Troubleshooting workflow for poor resolution.
-
Column Screening:
-
Step 1: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Step 2: Prepare a mobile phase of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Step 3: Run a gradient from 10% to 50% B over 15 minutes.
-
Step 4: If resolution is still insufficient, switch to a HILIC column (e.g., bare silica, 100 x 2.1 mm, 1.7 µm).
-
Step 5: For HILIC, use a mobile phase of A) 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and B) 50:50 Acetonitrile:Water with 10 mM Ammonium Formate. Run a gradient from a high organic content to a lower one.
-
-
pH Optimization:
-
Step 1: Using the most promising column from the screening, prepare mobile phases with different pH values (e.g., pH 3, 4, and 5) using appropriate buffers like formate or acetate.
-
Step 2: Inject the sample under each pH condition and observe the change in retention time and resolution.
-
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and reduce the accuracy of quantification.
Possible Causes & Solutions:
-
Secondary Interactions with Column Silanols: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen atoms of the indazole ring, leading to peak tailing.
-
Solution:
-
Use a Low pH Mobile Phase: A low pH (e.g., below 3) will protonate both the indazole isomers and the silanol groups, leading to electrostatic repulsion that can improve peak shape.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analytes.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
Issue 3: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Possible Causes & Solutions:
-
Poorly Buffered Mobile Phase: If the mobile phase pH is close to the pKa of the analytes, small changes in pH can cause significant shifts in retention time.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is at least 1.5-2 units away from the analyte's pKa.[15]
-
-
Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and reaction kinetics, leading to shifts in retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is generally best for separating 1-methyl and 2-methyl indazole?
A1: While reversed-phase HPLC on a C18 column is a common starting point, it often fails to provide adequate resolution for these isomers. A phenyl-based stationary phase in reversed-phase mode is a better initial choice due to the potential for π-π interactions.[4] However, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior selectivity for these polar isomers.[7][8][9]
Q2: How does mobile phase pH affect the separation?
A2: The pH of the mobile phase is a critical parameter.[13][14] Since 1- and 2-methyl indazole are weak bases, their degree of ionization is pH-dependent.[11][12][15] Operating at a pH well below their pKa (e.g., pH 3-4) ensures they are fully protonated and in a single ionic form, which generally leads to more consistent retention and better peak shapes.
Q3: Can I use mass spectrometry (MS) with the recommended mobile phases?
A3: Yes, the recommended mobile phase additives like formic acid and ammonium formate are volatile and fully compatible with mass spectrometry detection. This allows for confident peak identification based on mass-to-charge ratio, which is especially useful when dealing with isomers that have identical masses.
Q4: Are there any alternative techniques to HPLC for this separation?
A4: Supercritical Fluid Chromatography (SFC) is a powerful technique for separating isomers, including chiral and positional isomers.[16][17][18][19][20] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations than HPLC.[19]
Logical Flow for Method Selection
Caption: Decision tree for selecting a separation method.
References
- 1. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. phenomenex.com [phenomenex.com]
- 8. lci-koeln.de [lci-koeln.de]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. veeprho.com [veeprho.com]
- 16. omicsonline.org [omicsonline.org]
- 17. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. selvita.com [selvita.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Preventing degradation of (1-methyl-1H-indazol-3-yl)methanamine during storage
Welcome to the technical support guide for (1-methyl-1H-indazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
Based on the known reactivity of the indazole core and the methanamine substituent, the primary factors of concern are:
-
Light: Indazole derivatives are known to be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can induce photochemical reactions.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the indazole ring and the methanamine side chain.
-
Moisture: Hydrolysis can be a concern, particularly if the compound is stored in a humid environment or dissolved in protic solvents without proper precautions.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: I've observed a change in the color of my solid this compound sample over time. What could be the cause?
A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This is likely due to the formation of small quantities of degradation products resulting from oxidation or photodegradation. Even minor degradation can impact the purity and potentially the biological activity of the compound. It is crucial to store the solid material protected from light and air.
Q3: My compound is showing a new, unexpected peak in its HPLC analysis after being stored in solution. What is this peak?
The appearance of a new peak in the chromatogram strongly suggests the formation of a degradation product. For indazole-containing molecules, potential transformations include:
-
Oxidation Products: The indazole ring or the benzylic carbon of the methanamine group are susceptible to oxidation.
-
Photodegradation Products: A known photochemical rearrangement for 1H-indazoles can lead to the formation of a more stable benzimidazole structure.[1]
-
Hydrolysis Products: If the solution is not anhydrous, hydrolysis could potentially occur, although this is generally a slower process for amines compared to esters or amides.
To identify the unknown peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to determine the molecular weight of the impurity.
Troubleshooting Guide: Common Scenarios and Solutions
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Compound degradation leading to a lower effective concentration of the active molecule. | 1. Prepare fresh solutions: For optimal results, it is highly recommended to prepare solutions of this compound immediately before use. 2. Verify solid integrity: If possible, re-analyze the solid material using a validated analytical method (e.g., HPLC, NMR) to confirm its purity. 3. Implement stringent storage: Ensure both solid and solution forms are stored under the recommended conditions (see below). |
| Visible particles or precipitation in a stored solution. | Formation of insoluble degradation products or microbial contamination. | 1. Discard the solution: Do not use solutions that show visible changes. 2. Prepare fresh, sterile solutions: Use sterile solvents and aseptic handling techniques, especially for long-term storage of solutions for biological assays. Consider sterile filtering of the solution.[2] 3. Evaluate solvent choice: Ensure the compound is fully soluble and stable in the chosen solvent system. |
| Gradual increase in impurity peaks over time during stability studies. | Inadequate storage conditions (exposure to light, oxygen, or moisture). | 1. Review storage protocol: Ensure the compound is stored in an airtight container, protected from light, and at the recommended temperature. 2. Consider inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can significantly reduce oxidative degradation. 3. Perform forced degradation studies: To understand the compound's intrinsic stability, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradants and developing a stability-indicating analytical method. |
Recommended Storage Protocols
To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:
Solid Compound:
-
Temperature: Store at 2-8°C for long-term storage. For short-term storage, controlled room temperature (20-25°C) may be acceptable if other conditions are met.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container that is opaque to light.
-
Environment: Keep in a dry, well-ventilated place away from sources of heat and ignition.
Solutions:
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Short-term Storage: If short-term storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared and sterile-filtered.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Experimental Workflow: Protocol for a Basic Stability Assessment
This protocol outlines a basic workflow for assessing the stability of this compound in a specific solvent.
Caption: Workflow for assessing the stability of a compound in solution.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the chemistry of the indazole scaffold.
Caption: Potential degradation pathways for this compound.
By implementing these storage and handling best practices, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your research involving this compound.
References
Technical Support Center: Scaling the Synthesis of (1-methyl-1H-indazol-3-yl)methanamine
Welcome to the technical support center for the synthesis of (1-methyl-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and reproducibility.
Introduction: The Importance of this compound
This compound is a key building block in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, including kinase inhibitors for cancer therapy.[1][2] The successful and scalable synthesis of this amine is therefore a critical step in the development of new therapeutics.
This guide will focus on the most common and scalable synthetic routes, addressing potential challenges and providing practical solutions in a question-and-answer format.
Synthetic Strategies Overview
The synthesis of this compound can be broadly approached via two primary routes, each with its own set of advantages and challenges. The choice of route often depends on the available starting materials, scale of production, and desired purity profile.
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting Guide for Route 1 - Reductive Amination
This route is often favored for its relatively mild conditions in the final step. However, challenges can arise in the formation and purification of the key intermediate, 1-methyl-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields during the nitrosation of 1-methyl-indole to form 1-methyl-1H-indazole-3-carbaldehyde. What are the likely causes and how can I improve the yield?
A1: Low yields in this transformation are a common issue and can often be attributed to the formation of side products. The reaction proceeds through a sensitive intermediate that can be prone to dimerization or other undesired reactions.[3]
-
Causality: The primary cause is often the reaction of the starting indole with a reactive intermediate of the main pathway. Electron-deficient indoles can also be less reactive, leading to incomplete conversion.[3]
-
Troubleshooting Steps:
-
Reverse Addition: To minimize side reactions, employ a "reverse addition" technique. Slowly add a solution of the 1-methyl-indole to the pre-formed nitrosating mixture (e.g., sodium nitrite in acid). This maintains a low concentration of the nucleophilic starting material, suppressing dimerization.[3]
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrosating agent to prevent decomposition of the nitroso intermediate and reduce the rate of side reactions.
-
pH Control: The reaction is sensitive to pH. A slightly acidic environment is optimal.[1] Ensure proper and consistent pH throughout the reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Q2: During the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde, I am getting significant amounts of the corresponding alcohol byproduct. How can I favor the formation of the desired amine?
A2: The formation of the alcohol byproduct is a result of the reduction of the aldehyde before the imine is formed and reduced. To favor the amine, the formation of the imine should be the rate-limiting step, or the imine reduction should be faster than the aldehyde reduction.
-
Causality: This is a classic issue in reductive amination. The choice of reducing agent and reaction conditions plays a crucial role in the chemoselectivity.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
pH Adjustment: The formation of the imine is often favored under slightly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This protonates the carbonyl oxygen, making it more electrophilic for the amine to attack.
-
Pre-formation of the Imine: In some cases, it may be beneficial to pre-form the imine by stirring the aldehyde and the ammonia source (e.g., ammonium acetate) together for a period before adding the reducing agent.
-
Ammonia Source: The choice and excess of the ammonia source are critical. Using a large excess of ammonium acetate can help drive the equilibrium towards imine formation.
-
Q3: I am struggling with the purification of the final product, this compound. What are the recommended purification strategies?
A3: The basic nature of the product amine allows for specific purification strategies.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize an acid-base extraction to separate the basic amine from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization of a Salt: The product can be purified by forming a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid.[4] Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in the same or a miscible solvent. The resulting salt can be collected by filtration and washed with a non-polar solvent. The free base can be regenerated by treatment with a base.
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. However, due to the basic nature of the amine, tailing can be an issue. To mitigate this, a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) can be added to the eluent.
-
Part 2: Troubleshooting Guide for Route 2 - Carboxylic Acid Reduction/Conversion
This route involves the methylation of indazole-3-carboxylic acid followed by conversion to the amine. The handling of organometallic reagents and the multi-step nature of this route present unique challenges.
Frequently Asked Questions (FAQs)
Q1: The methylation of indazole-3-carboxylic acid gives me a mixture of N1 and N2-methylated isomers. How can I improve the regioselectivity for the desired N1-isomer?
A1: The regioselectivity of N-alkylation of indazoles is a well-known challenge and is highly dependent on the reaction conditions.[5]
-
Causality: The indazole anion is ambident, meaning it can be alkylated at either the N1 or N2 position. The ratio of the products is influenced by the counter-ion, solvent, and the nature of the alkylating agent.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N1-alkylation.[6] The sodium counter-ion coordinates more strongly with the N1 position.
-
Methylating Agent: Dimethyl sulfate is often reported to give better N1 selectivity compared to methyl iodide in some systems.[7]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Purification of Isomers: If a mixture is obtained, the isomers can often be separated by column chromatography or by fractional crystallization.[8]
-
Q2: The conversion of 1-methyl-1H-indazole-3-carboxylic acid to the corresponding amide is proving difficult. What conditions should I use?
A2: The direct amidation of a carboxylic acid requires activation.
-
Troubleshooting Steps:
-
Activate the Carboxylic Acid: The carboxylic acid must first be activated. Common methods include:
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with ammonia or an ammonia equivalent.
-
Peptide Coupling Reagents: Use standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like diisopropylethylamine (DIPEA) and an ammonia source like ammonium chloride.
-
-
Reaction with Ammonia: Once activated, the intermediate can be reacted with a source of ammonia. Anhydrous ammonia gas bubbled through the solution or a solution of ammonia in a suitable solvent (e.g., methanol, dioxane) can be used.
-
Q3: The final reduction of the amide to the amine is giving me low yields. What are the best reducing agents for this transformation?
A3: The reduction of an amide to an amine requires a strong reducing agent.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): LAH is a powerful and effective reagent for this reduction. The reaction is typically carried out in an anhydrous etheral solvent like THF or diethyl ether. Careful quenching of the reaction is crucial.
-
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are also effective and can sometimes offer better selectivity if other reducible functional groups are present.
-
-
Anhydrous Conditions: These reductions are highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Work-up Procedure: The work-up for LAH reductions (e.g., Fieser work-up) must be performed carefully to ensure the complete precipitation of aluminum salts and to avoid emulsions, which can complicate extraction and lead to lower isolated yields.
-
Quantitative Data Summary
| Parameter | Route 1: Reductive Amination | Route 2: Carboxylic Acid Conversion | References |
| Key Intermediate | 1-Methyl-1H-indazole-3-carbaldehyde | 1-Methyl-1H-indazole-3-carboxylic acid | [1][7] |
| Typical Overall Yield | Moderate to High | Moderate | [1][9] |
| Scalability | Generally good, but nitrosation requires careful control. | Can be challenging due to the use of hazardous reagents (e.g., LAH). | [10] |
| Key Challenges | Regioselectivity in nitrosation, byproduct formation in amination. | Regioselectivity in methylation, handling of strong reducing agents. | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde via Nitrosation
Caption: Workflow for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde.
This protocol is a generalized representation. For specific amounts and reaction times, please refer to the cited literature.[1][11]
Protocol 2: Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde
-
Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) and a large excess of an ammonia source (e.g., ammonium acetate, ~10 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add a suitable reducing agent (e.g., sodium triacetoxyborohydride, ~1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in the FAQ section (acid-base extraction, salt formation, or column chromatography).
Conclusion
The successful scale-up of this compound synthesis requires a thorough understanding of the reaction mechanisms and potential side reactions. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, and by selecting the appropriate reagents and purification strategies, researchers can overcome the common challenges associated with this synthesis. This guide provides a starting point for troubleshooting and optimization, but it is essential to adapt these strategies to the specific requirements of your process.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. prepchem.com [prepchem.com]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Ambiguous NMR Spectral Data for Substituted Indazoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with substituted indazoles. The unique electronic properties and tautomeric nature of the indazole scaffold frequently lead to challenges in structural elucidation, particularly in distinguishing between N-1 and N-2 regioisomers. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established spectroscopic principles and advanced analytical techniques.
Section 1: Foundational Issues & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when analyzing the NMR spectra of newly synthesized indazole derivatives.
Q1: My ¹H NMR spectrum's aromatic region (7.0-8.5 ppm) shows more signals than expected for a single product. What are the likely causes?
A1: This is a very common scenario when working with indazoles. The complexity almost always arises from one or more of the following sources:
-
Presence of Regioisomers: The alkylation or acylation of an N-unsubstituted indazole can, and often does, produce a mixture of N-1 and N-2 substituted products.[1] These isomers are distinct compounds with unique NMR spectra, leading to a doubled set of signals in the aromatic region. The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can significantly influence the final isomer ratio.[1][2]
-
Unreacted Starting Materials: An incomplete reaction will result in signals from your starting indazole or coupling partner (e.g., a halo-indazole in a cross-coupling reaction) remaining in the spectrum.
-
Side-Products: Depending on the synthetic route, various side-products can form. For instance, syntheses involving hydrazines might lead to the formation of hydrazones or azines, which contribute their own sets of peaks.[1]
-
Residual Solvents: Always check for common solvent impurities like ethyl acetate, dichloromethane, acetone, and toluene, which can add unexpected peaks to your spectrum.[1]
Pro-Tip: The first step is always to ensure the sample is pure. Run a quick LC-MS or TLC to confirm if you are dealing with a mixture of products or a single compound with unexpected spectral features.
Q2: I have a very broad singlet in my ¹H NMR spectrum, typically far downfield (>10 ppm), which vanishes when I add a drop of D₂O. What is this signal?
A2: This is the classic signature of an exchangeable proton. In the context of indazole chemistry, this signal is almost certainly the N-H proton of the indazole ring itself.[1] Its broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen. The proton readily exchanges with deuterium from D₂O, forming N-D, which is NMR-inactive at proton frequencies, causing the signal to disappear. This is a definitive confirmation of the N-H proton and indicates you have an N-unsubstituted indazole.
Section 2: The Core Challenge: Unambiguous Differentiation of N-1 and N-2 Regioisomers
The most frequent and critical ambiguity in indazole NMR analysis is assigning the correct position of a substituent on the pyrazole ring nitrogen. While chromatographic separation is possible, spectroscopic confirmation is essential. Relying on a single piece of evidence is risky; a combination of methods provides the most trustworthy assignment.
Q3: How can I distinguish between N-1 and N-2 alkylated indazole isomers using standard ¹H and ¹³C NMR?
A3: While 2D NMR techniques are definitive, 1D NMR provides strong diagnostic clues that can often lead to a confident preliminary assignment. The key is to look for predictable shifts influenced by the substituent's position.[3]
Key Diagnostic Signals:
-
¹H NMR - The H-7 Proton: In N-1 substituted indazoles , the proton at the C-7 position is often significantly shifted downfield compared to its position in the corresponding N-2 isomer.[1] This is due to the deshielding anisotropic effect of the nearby pyrazole ring system when the substituent is at the N-1 position.
-
¹³C NMR - The C3 and C7a Carbons: The chemical shifts of the carbon atoms in the pyrazole ring and the fused benzene ring are highly sensitive to the substitution pattern. The signals for C3 and the bridgehead carbon C7a are particularly useful probes for determining the position of substitution.[3][4] For example, in one study, the C3 signal for N-1 hydroxymethyl indazoles averaged around 135 ppm, while for N-2 isomers, it was significantly upfield at an average of 123 ppm.[4]
Data Summary: Typical Diagnostic NMR Shifts for N-Substituted Indazoles
| Nucleus | N-1 Isomer Feature | N-2 Isomer Feature | Rationale |
| ¹H (H-7) | Typically shifted downfield | Typically more upfield | Anisotropic effect from the pyrazole moiety in the N-1 isomer deshields H-7. |
| ¹³C (C3) | Varies, but often distinct | Varies, but often distinct | The electronic environment of C3 is highly sensitive to the position of the N-substituent. |
| ¹³C (C7a) | Varies, but often distinct | Varies, but often distinct | The electronic environment of the bridgehead carbon C7a is altered by the substituent's location. |
Note: Absolute chemical shifts can vary significantly based on other substituents and the solvent used. Always compare the pair of synthesized isomers directly.
Q4: The clues from 1D NMR are not clear enough. What is the definitive method for assigning N-1 vs. N-2 substitution?
A4: For an irrefutable assignment, you must use two-dimensional (2D) NMR experiments that reveal through-bond and through-space correlations. The two most powerful techniques for this are HMBC and NOESY .[5]
1. Heteronuclear Multiple Bond Correlation (HMBC): The Gold Standard
The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons.[6] This is the most reliable method for assigning indazole regiochemistry.
-
For an N-1 Substituted Indazole: You will observe a crucial 3-bond correlation (³JCH) from the protons on the atom attached to N-1 (e.g., the -CH₂- group of an N-benzyl substituent) to the bridgehead carbon C-7a .[7]
-
For an N-2 Substituted Indazole: You will observe a 3-bond correlation (³JCH) from the protons on the atom attached to N-2 to the C-3 carbon of the indazole ring.[7]
2. Nuclear Overhauser Effect Spectroscopy (NOESY): A Powerful Confirmation
The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds.[8] This provides excellent complementary evidence.
-
For an N-1 Substituted Indazole: The substituent at N-1 is physically located on the same side of the molecule as the H-7 proton. Therefore, you should observe a through-space NOE correlation between the protons on the substituent (e.g., the N-CH₂) and the H-7 proton .[5][9]
-
For an N-2 Substituted Indazole: The substituent at N-2 is spatially distant from H-7. No such NOE correlation will be observed. Instead, an NOE may be seen between the substituent protons and the H-3 proton.
Section 3: Advanced Troubleshooting & Methodologies
When standard methods are insufficient, these advanced techniques can provide the necessary clarity.
Q5: My signals are heavily overlapped, and I can't resolve the key correlations in my 2D spectra. What are my options?
A5: Signal overlap is a common problem, especially with complex substitution patterns. Here is a logical workflow to resolve this:
-
Change Solvent: The chemical shifts of protons can be highly sensitive to the solvent. Re-acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can often shift the overlapping signals enough to resolve them.
-
Use HSQC to Your Advantage: An HSQC spectrum correlates protons directly to their attached carbons.[6] Even if two proton signals overlap, their attached carbons may have different chemical shifts. By overlaying your HSQC and HMBC spectra, you can trace the long-range HMBC correlations from the well-resolved carbon signals, thereby resolving the ambiguity.[10]
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR is an exceptionally powerful tool. The chemical shifts of N-1 and N-2 are very different, often by more than 20 ppm.[11] A ¹H-¹⁵N HMBC experiment will show a clear correlation from the substituent protons to either N-1 or N-2, providing a definitive answer.[5]
-
Computational Chemistry: Modern computational methods can accurately predict NMR chemical shifts. By calculating the theoretical spectra for both the N-1 and N-2 isomers using DFT (e.g., at the B3LYP/6-311++G(d,p) level with the GIAO method), you can compare the results to your experimental data.[4][12] The isomer whose calculated shifts most closely match the experimental values is the correct one. This approach is becoming a standard tool for resolving complex structural problems.[13][14]
Section 4: Experimental Protocols
Here are generalized, step-by-step protocols for the key 2D NMR experiments discussed.
Protocol 1: Acquiring a 2D HMBC Spectrum for Indazole Isomer Assignment
-
Sample Preparation: Dissolve 5-15 mg of your purified indazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is clear and free of particulate matter.
-
Instrumentation: Use a spectrometer of 400 MHz or higher. Tune and shim the probe for your sample. Acquire standard 1D ¹H and ¹³C{¹H} spectra first.
-
Experiment Setup (Key Parameters):
-
Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the long-range coupling constant (cnst2 or JXH): This is the most critical parameter. For aromatic systems, a value of 8 Hz is a good starting point. This optimizes the experiment for detecting 2- and 3-bond C-H correlations.
-
Spectral Widths: Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all signals of interest.
-
Acquisition Time: Set a sufficient acquisition time in the direct dimension (F2) for good resolution.
-
Number of Increments: Use at least 256 increments in the indirect dimension (F1) for adequate resolution of carbon signals.
-
Number of Scans: Set the number of scans (e.g., 4, 8, or 16) to achieve a good signal-to-noise ratio, depending on your sample concentration.
-
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Phase correct the spectrum carefully.
-
Look for the key cross-peaks:
-
N-1 Isomer: Correlation between the N-substituent protons and C-7a .
-
N-2 Isomer: Correlation between the N-substituent protons and C-3 .
-
-
Protocol 2: Acquiring a 2D NOESY Spectrum for Spatial Confirmation
-
Sample Preparation & Instrumentation: Same as for the HMBC experiment. It is critical to use a sample that has been degassed (e.g., via freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Experiment Setup (Key Parameters):
-
Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Set the Mixing Time (d8 or tmix): This parameter is crucial and molecule-dependent. For small molecules (< 500 Da), a mixing time between 500 ms and 1.0 s is a good starting range. You may need to run a few experiments with different mixing times to find the optimal value.
-
Spectral Widths & Acquisition Parameters: Set these similarly to a COSY or HMBC experiment to cover all proton signals.
-
-
Processing and Analysis:
-
Process the data similarly to other 2D spectra. The spectrum should be symmetrized.
-
Look for the key cross-peaks off the diagonal:
-
N-1 Isomer: A cross-peak connecting the N-substituent protons with the H-7 proton .
-
N-2 Isomer: A cross-peak connecting the N-substituent protons with the H-3 proton .
-
-
Be aware of potential artifacts from chemical exchange (if tautomerism is occurring) which can also give rise to cross-peaks. True NOE cross-peaks should have the same phase as the diagonal peaks for small molecules.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational NMR Prediction: A Microreview [corinwagen.github.io]
Validation & Comparative
The Critical Role of Isomeric Identity: A Comparative Guide to (1-methyl-1H-indazol-3-yl)methanamine and Its Positional Isomers in Biological Systems
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its versatility allows for a wide range of biological activities, from anticancer and anti-inflammatory to neuroprotective effects.[3] However, the biological outcome of an indazole-based molecule is not solely dictated by the presence of the indazole ring but is exquisitely sensitive to the precise arrangement of its substituents. This guide delves into the pivotal role of isomeric substitution, using (1-methyl-1H-indazol-3-yl)methanamine as a focal point to explore how subtle changes in the placement of the methyl and methanamine groups can profoundly impact biological activity.
The Indazole Scaffold: A Tale of Two Nitrogens and Multiple Faces
The indazole core, a fusion of benzene and pyrazole rings, possesses two nitrogen atoms, leading to the existence of tautomers, primarily the 1H- and 2H-forms.[2][4] The 1H-tautomer is generally the more thermodynamically stable form.[2] Alkylation, such as the introduction of a methyl group, permanently fixes the molecule into a specific isomeric form, for instance, a 1-methyl-1H-indazole or a 2-methyl-2H-indazole. This seemingly minor alteration has profound consequences for the molecule's shape, electronic distribution, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.
Positional Isomerism and Its Impact on Biological Activity: Key Principles from Indazole Analogues
The substitution pattern on the indazole ring is a key determinant of biological function. Research on various indazole series has consistently demonstrated that the location of functional groups dictates potency, selectivity, and even the mechanism of action.
N-Alkylation: A Decisive Factor in Target Engagement
The position of the N-methyl group (N1 vs. N2) is a critical factor influencing the biological activity of indazole derivatives. For instance, in a series of indazole-based compounds developed as non-hormonal male contraceptives, the presence of a substituted benzyl group at the N1 position was found to be essential for the desired antispermatogenic activity.[4] The corresponding 2-benzyl isomer, in contrast, was devoid of this activity.[4] This stark difference underscores how the N1/N2 methylation pattern in (indazol-3-yl)methanamine isomers could lead to distinct pharmacological outcomes.
Substitution on the Benzenoid Ring: Fine-Tuning Potency and Selectivity
The placement of the methanamine group at different positions on the benzene ring of 1-methyl-1H-indazole would generate a series of isomers (e.g., 4-, 5-, 6-, and 7-substituted analogues). Studies on other indazole derivatives have shown that even subtle shifts in substituent positioning on this ring can dramatically alter biological effects. In a series of indazole arylsulfonamides investigated as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with the C6 analogues being preferred.[5] This suggests that the spatial arrangement of the methanamine group is crucial for fitting into the binding pocket of a target protein.
The 3-Position: A Hotspot for Bioactivity
The 3-position of the indazole ring is a frequent site of substitution in many biologically active molecules. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker at the 3-position was found to be absolutely critical for activity.[6] The indazole-3-carboxamide derivative potently inhibited calcium influx, whereas its reverse amide isomer was completely inactive.[6] This highlights the stringent steric and electronic requirements for functional interactions at this position. For this compound, the methanamine group at the 3-position is likely a key pharmacophoric feature, and its interaction with a biological target would be highly sensitive to the overall molecular conformation dictated by the N1-methylation.
A Hypothetical Comparison of this compound Isomers
Based on the established SAR principles for the indazole class, we can construct a hypothetical comparison of the potential biological activities of this compound and its positional isomers.
Table 1: Hypothetical Comparative Profile of (methyl-indazolyl)methanamine Isomers
| Isomer | Potential Biological Activity Profile | Rationale based on Analogous Compounds |
| This compound | Potentially active as a kinase inhibitor, GPCR ligand, or enzyme inhibitor. The N1-methylation and 3-substitution pattern is common in many bioactive indazoles. | The 1,3-disubstitution pattern is prevalent in many kinase inhibitors and other biologically active indazoles.[7] |
| (2-methyl-2H-indazol-3-yl)methanamine | Likely to exhibit a different biological activity profile, potentially with reduced or completely different target engagement compared to the 1-methyl isomer. | N2-alkylation often leads to a significant change in molecular shape and vectoral presentation of substituents, which can abolish or alter activity at a given target.[4] |
| (1-methyl-1H-indazol-5-yl)methanamine | May possess distinct activity, possibly targeting different biological pathways. The position on the benzene ring will influence interactions with the target's binding site. | The position of substituents on the benzenoid ring is known to be critical for potency and selectivity in various indazole series.[5] |
| (1-methyl-1H-indazol-6-yl)methanamine | Could exhibit improved potency or a different selectivity profile compared to the 5-isomer, depending on the specific target. | SAR studies have shown that the C6 position can be a favorable point of substitution for certain biological targets.[5] |
Experimental Workflows for Comparative Biological Evaluation
To empirically determine the biological activities of these isomers, a systematic experimental approach is necessary.
General Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative biological evaluation of indazole isomers.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic compounds.[8]
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each isomer by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The precise positioning of substituents on the indazole scaffold is a critical determinant of its biological activity. While this compound represents a specific chemical entity, its biological profile is likely to be markedly different from its positional isomers. The principles of structure-activity relationships derived from extensive research on other indazole derivatives strongly suggest that N-alkylation and the substitution pattern on the benzenoid ring will profoundly influence target recognition, potency, and selectivity. A systematic and comparative biological evaluation of these isomers is essential to unlock their full therapeutic potential and to guide the rational design of future indazole-based drugs.
References
- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1-Methyl vs. 2-Methyl Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic methylation of the indazole core at the N1 or N2 position is a common tactic to modulate the physicochemical and pharmacological properties of the resulting analogs. This guide offers an in-depth, objective comparison of the efficacy of 1-methyl versus 2-methyl indazole analogs, supported by experimental data and established scientific principles. By elucidating the fundamental differences imparted by the position of this single methyl group, we aim to provide a rational framework for the design and development of next-generation indazole-based therapeutics.
The Structural and Physicochemical Divide: 1-Methyl vs. 2-Methyl Indazoles
The seemingly subtle difference in the placement of a methyl group on the indazole ring profoundly impacts the molecule's electronic distribution, stability, and spatial arrangement, which in turn dictates its biological activity. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole.[1] This inherent stability often translates to the corresponding N-methylated isomers.
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Rationale for Difference |
| Basicity (pKb) | 0.42[1] | 2.02[1] | The lone pair of electrons on the N2 nitrogen in the 1-methyl isomer is more involved in the aromatic system, reducing its availability for protonation. In the 2-methyl isomer, the N1 lone pair is more localized and thus more basic. |
| Dipole Moment (D) | 1.50[1] | 3.4[1] | The vector sum of the individual bond dipoles results in a larger overall dipole moment for the 2-methyl isomer due to the positions of the nitrogen atoms and the methyl group. |
| Relative Stability | More stable[2] | Less stable[2] | Theoretical calculations indicate that 1-methylindazole is approximately 3.2 kcal/mol more stable than 2-methylindazole.[2] This is attributed to the benzenoid character of the 1H-tautomer from which it is derived, in contrast to the less stable quinonoid character of the 2H-tautomer. |
This fundamental divergence in physicochemical properties is a critical determinant of how these isomers interact with biological targets. The differences in basicity can affect salt formation and solubility, while the dipole moment can influence membrane permeability and interactions with polar residues in a protein's binding pocket.
Comparative Efficacy at Key Biological Targets
The differential positioning of the methyl group leads to distinct structure-activity relationships (SAR) for 1-methyl and 2-methyl indazole analogs across various target classes. Here, we explore two prominent examples: serotonin receptors and protein kinases.
Serotonin Receptor Agonism: A Case Study in Positional Importance
Recent studies on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provide a direct comparison of the efficacy of 1-methyl and 2-methyl substitution on serotonin receptor (5-HT₂) agonism.
| Compound | Structure | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 1H-Indazole Analog (Parent) | Indazole core with ethylamine side chain | 1280 | 483 | 295 |
| 1-Methyl Indazole Analog | N1-methylated indazole core | 4830 | 2580 | 1210 |
| 2-Methyl Indazole Analog | N2-methylated indazole core | >10,000 (inactive) | Not Determined | Not Determined |
Data adapted from a study on indazole analogs of 5-MeO-DMT.[3]
As the data clearly indicates, methylation at the N1 position of the indazole core in this series leads to a marked decrease in potency at all tested 5-HT₂ receptor subtypes compared to the unsubstituted 1H-indazole analog.[3] More strikingly, methylation at the N2 position completely abolishes activity at the 5-HT₂A receptor.[3] This suggests that the spatial orientation of the indazole ring and the hydrogen-bonding capabilities of the N1-H are crucial for productive interactions with the serotonin receptor binding pocket.
Causality Behind Experimental Observations: The choice to investigate both 1-methyl and 2-methyl analogs stems from the desire to probe the importance of the N1-H proton for receptor binding and to understand the steric and electronic consequences of methylation at each position. The dramatic loss of activity with the 2-methyl analog strongly implies that either the N1-H is a critical hydrogen bond donor for receptor engagement, or that the steric bulk of the methyl group at the N2 position creates an unfavorable interaction within the binding site.
Signaling Pathway: The activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the activation of the Gq/G₁₁ signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Protein Kinase Inhibition: A Preference for the 1-Substituted Scaffold
In the realm of protein kinase inhibitors, a vast number of successful drugs and clinical candidates are based on the 1H-indazole scaffold. While direct comparative studies with 2-methyl analogs are less common in the literature, the prevalence of N1-substituted indazoles in potent kinase inhibitors suggests a general preference for this isomeric form. For instance, in the development of inhibitors for transforming growth factor β-activated kinase 1 (TAK1), analogs with methylation at the 1H-position of the indazole were synthesized and evaluated.[4]
Structure-Activity Relationship Insights: The rationale for the prevalence of 1-substituted indazoles in kinase inhibition often lies in their ability to act as effective hinge-binders. The N2 atom of the 1H-indazole can form a crucial hydrogen bond with the backbone amide of a key residue in the kinase hinge region, while the substituent at the N1 position can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity. Methylation at the N2 position would block this critical hydrogen bond donor, likely leading to a significant loss of inhibitory activity.
Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target for many indazole-based kinase inhibitors. The VEGFR signaling cascade is central to angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings when comparing 1-methyl and 2-methyl indazole analogs, standardized and well-validated experimental protocols are essential.
General Synthesis of 1-Methyl and 2-Methyl Indazoles
The regioselective synthesis of N-methylated indazoles can be challenging as direct methylation often yields a mixture of both isomers. However, specific synthetic routes have been developed to favor one over the other.
Workflow for Regioselective N-Methylation:
A detailed protocol for the synthesis of a 1-methyl indazole analog is described in the literature, involving the triple alkylation of a carboxylic acid precursor, followed by ester reduction, oxidation, and reductive amination.[3]
In Vitro Serotonin Receptor Functional Assay (Calcium Mobilization)
This protocol is designed to determine the functional potency (EC₅₀) of test compounds as agonists at 5-HT₂ receptors.
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer. Incubate the plate at 37°C for a specified time to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the 1-methyl and 2-methyl indazole analogs in the assay buffer.
-
Assay Execution: Place the cell plate in a fluorescence plate reader. Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each compound concentration. Normalize the data to the response of a known agonist and plot the concentration-response curve to calculate the EC₅₀ value.
In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
-
Reagent Preparation: Prepare serial dilutions of the 1-methyl and 2-methyl indazole analogs in DMSO. Prepare the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer in the assay buffer.
-
Assay Plate Setup: Add the test compounds, kinase, and antibody to the wells of a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature to allow the compounds to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer to all wells. The tracer will compete with the test compounds for binding to the kinase.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls (no inhibitor and no kinase). Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The methylation of the indazole core at the N1 versus the N2 position is a powerful strategy for modulating the pharmacological properties of this privileged scaffold. The available evidence strongly suggests that the 1-methyl and 2-methyl isomers possess distinct physicochemical and biological profiles. While 1-methyl indazole analogs have demonstrated broad utility, particularly as kinase inhibitors, the corresponding 2-methyl isomers often exhibit significantly different, and in some cases, diminished, activity.
This guide underscores the importance of a systematic and comparative approach to the design and evaluation of methylated indazole analogs. A thorough understanding of the fundamental differences between these isomers, supported by robust experimental data, is paramount for the successful development of novel and effective therapeutic agents. Future research should continue to explore the nuanced structure-activity relationships of both 1-methyl and 2-methyl indazole series across a wider range of biological targets to fully unlock the therapeutic potential of this versatile heterocyclic system.
References
A Senior Application Scientist's Guide to the In Vitro Validation of (1-methyl-1H-indazol-3-yl)methanamine as a Novel Anti-Cancer Agent
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents like Pazopanib and Axitinib.[1][2] These agents typically function by inhibiting key signaling proteins, such as protein kinases, which are crucial for cancer cell proliferation and survival.[3] This guide presents a comprehensive framework for the in vitro validation of a novel indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine. We provide an objective comparison of its potential anti-cancer activity against Doxorubicin, a well-established chemotherapeutic agent. This document outlines a logical, multi-tiered experimental workflow, complete with detailed protocols, rationale for experimental choices, and illustrative data to guide researchers in academic and pharmaceutical settings. Our goal is to equip drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this and similar novel chemical entities.
Introduction: The Rationale for Investigating Indazole Derivatives
Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutics that are both more effective and less toxic than current options.[4][5] Small molecules derived from heterocyclic compounds are a cornerstone of modern oncology.[1] Among these, the indazole core has proven to be a highly successful pharmacophore.[1][3] Marketed drugs such as Axitinib and Pazopanib leverage the indazole structure to inhibit tyrosine kinases, key regulators of cell growth, angiogenesis, and metastasis.[1][2][3]
The subject of this guide, this compound, is a novel derivative designed to explore new chemical space within this proven anti-cancer class. Its structural modifications warrant a systematic investigation of its biological activity. The primary objective of this guide is to provide a robust, field-tested strategy for its initial in vitro validation, establishing its cytotoxic potential and elucidating its preliminary mechanism of action.
To provide a clear benchmark, we will compare its hypothetical performance against Doxorubicin , a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a standard positive control in many anti-cancer studies.[6]
The Experimental Validation Workflow
A tiered approach is essential for the efficient evaluation of a novel compound.[7][8] We propose a workflow that progresses from broad cytotoxicity screening to more focused mechanistic assays. This ensures that resources are directed toward compounds with the most promising activity.
Figure 1: A tiered experimental workflow for in vitro validation.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine if this compound has a general cytotoxic or cytostatic effect on cancer cells.
Rationale for Cell Line Selection
Selecting a diverse panel of cancer cell lines is crucial for identifying broad-spectrum activity or tumor-specific sensitivity. We recommend starting with well-characterized lines from different tissue origins:
-
MCF-7: Luminal A breast adenocarcinoma (adherent)
-
A549: Lung carcinoma (adherent)
-
K562: Chronic myelogenous leukemia (suspension)[4]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin (e.g., from 0.01 µM to 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability. This is a standard metric for comparing drug potency.
Table 1: Hypothetical IC50 Values (µM) after 72-hour treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) |
| This compound | 1.15 | 2.34 | 0.89 |
| Doxorubicin (Reference)[2] | 0.98 | 0.75 | 0.19 |
Scientist's Note: The hypothetical data suggests our novel compound has potent activity, particularly against the K562 leukemia cell line. While not as potent as the broad-spectrum cytotoxin Doxorubicin, its sub-micromolar activity warrants progression to mechanistic studies.
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A compound that induces apoptosis is generally preferred as it is a more controlled and less inflammatory process.[11]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[12]
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11]
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Protocol:
-
Cell Treatment: Seed cells (e.g., K562) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]
-
Staining: Resuspend cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of each).[13][15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Healthy cells will be negative for both Annexin V and PI (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[14]
Experimental Protocol: Cell Cycle Analysis
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. This can be analyzed by staining DNA with Propidium Iodide (PI) and measuring fluorescence via flow cytometry.[16]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[17][18]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[17][18]
-
Incubation: Incubate for 30 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI channel. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Phase 3: Hypothesizing a Molecular Mechanism
Given that many indazole-based drugs are kinase inhibitors, a plausible hypothesis is that this compound targets a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Disruption of this pathway can lead to cell cycle arrest and apoptosis.
Figure 2: Hypothesized mechanism of action via inhibition of the AKT signaling pathway.
Interpretation: By inhibiting a central node like AKT, this compound could simultaneously block pro-proliferative signals (via mTOR) and disinhibit the cell's apoptotic machinery, providing a powerful two-pronged anti-cancer effect. This hypothesis can be tested in subsequent studies using techniques like Western blotting to measure the phosphorylation status of AKT and its downstream targets.
Conclusion and Future Directions
This guide provides a systematic, multi-tiered approach to the initial in vitro characterization of this compound. The workflow progresses logically from broad screening to detailed mechanistic studies, enabling a robust assessment of its anti-cancer potential.
The hypothetical data presented positions this novel compound as a promising candidate with potent, sub-micromolar activity that induces apoptosis and causes cell cycle arrest. The proposed mechanism of AKT inhibition provides a clear, testable hypothesis for further investigation.
Future work should focus on:
-
Target Deconvolution: Utilizing techniques like kinome screening or proteomics to definitively identify the molecular target(s).
-
In Vivo Efficacy: Assessing the compound's performance in preclinical animal models (e.g., xenografts) to evaluate its therapeutic efficacy and safety profile.[7][19]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.[4]
By following this structured validation path, researchers can efficiently triage novel compounds and build a compelling data package for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. scispace.com [scispace.com]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (1-methyl-1H-indazol-3-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-indazol-3-yl)methanamine derivatives, a promising class of compounds with demonstrated potential as kinase inhibitors and serotonin receptor modulators. By presenting quantitative data, detailed experimental protocols, and clear visual representations of SAR trends, this document aims to empower researchers in the rational design of next-generation therapeutics based on this privileged scaffold.
The this compound Core: A Privileged Scaffold
The this compound core provides a rigid and well-defined three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. The key features of this scaffold include:
-
The 1-methyl-1H-indazole Ring: The methylation at the N1 position often enhances metabolic stability and can influence the orientation of substituents, thereby impacting target engagement. The indazole ring itself can participate in crucial hydrogen bonding and aromatic interactions within protein binding pockets.
-
The 3-methanamine Linker: This linker provides a key attachment point for various substituents. Its length and flexibility can be modulated to optimally position functional groups for interaction with the target protein.
-
Versatile Substitution Points: The scaffold offers multiple positions for substitution on both the indazole ring and the terminal amine, allowing for fine-tuning of physicochemical properties and biological activity.
This guide will explore the SAR of this scaffold against two major classes of drug targets: protein kinases and serotonin receptors.
Comparative Analysis of Kinase Inhibitory Activity
Indazole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[2] The this compound scaffold has been explored as a foundation for developing inhibitors against several key kinases.
Structure-Activity Relationship Summary
The following table summarizes the in vitro kinase inhibitory activity of a series of this compound analogs against representative kinases. The data is compiled for comparative purposes to illustrate key SAR trends.
| Compound ID | R1 Substitution (Indazole Ring) | R2 Substitution (Terminal Amine) | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (Cell Line, IC50 µM) |
| LEAD-001 | H | Phenyl | ERK1/2 | 150 | HT29, 2.5 |
| COMP-A1 | 6-Bromo | Phenyl | PLK4 | 28 | MCF-7, 2.5 |
| COMP-A2 | H | 3-ethynylphenyl | PI3Kα | 361 | - |
| COMP-A3 | H | (4-phenyl-1H-imidazol-2-yl) | SSTR3 (GPCR) | 5.2 (EC50) | - |
| Axitinib | - | - | VEGFR, PLK4 | 0.2, 6.5 | Various, <1 |
Key SAR Insights for Kinase Inhibition:
-
Indazole Ring Substitution (R1): Substitution on the indazole ring significantly impacts potency and selectivity. For instance, the introduction of a bromine atom at the 6-position (COMP-A1) has been shown to enhance potency against kinases like PLK4 when compared to unsubstituted analogs.[3] This is likely due to favorable interactions within the ATP-binding pocket.
-
Terminal Amine Substitution (R2): The nature of the substituent on the terminal amine is critical for target engagement.
-
A simple phenyl group (LEAD-001) can provide a baseline level of activity.
-
The introduction of an ethynyl group (COMP-A2) has been shown to confer activity against the PI3K pathway.[4]
-
More complex heterocyclic moieties, such as the (4-phenyl-1H-imidazol-2-yl) group (COMP-A3), can lead to potent activity at other target classes like GPCRs, highlighting the versatility of the scaffold.[5]
-
-
Comparison with Known Inhibitors: Axitinib, a marketed kinase inhibitor containing an indazole core, demonstrates the therapeutic potential of this scaffold.[2] Its high potency underscores the importance of optimizing substitutions on the indazole ring to achieve clinical efficacy.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ERK1/2)
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against ERK1/2.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as substrate
-
[-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, MBP, and the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding a mixture of recombinant ERK1/2 enzyme and [-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with the stop solution to remove unincorporated [-32P]ATP.
-
Measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing SAR for Kinase Inhibitors
Caption: SAR summary for this compound derivatives as kinase inhibitors.
Comparative Analysis of Serotonin Receptor Modulatory Activity
The indazole moiety is also a known bioisostere for the indole nucleus present in serotonin, making indazole derivatives attractive candidates for modulating serotonin receptors.[6]
Structure-Activity Relationship Summary
The following table summarizes the in vitro functional activity of a series of this compound analogs at the serotonin 2A (5-HT2A) receptor.
| Compound ID | R1 Substitution (Indazole Ring) | R2 Substitution (Terminal Amine) | 5-HT2A Receptor Activity | EC50 (nM) | Emax (%) |
| LEAD-002 | H | Dimethyl | Agonist | 203 | 70 |
| COMP-B1 | 5-Methoxy | Dimethyl | Agonist | 55 | 85 |
| COMP-B2 | H | H | Agonist | >1000 | - |
| Serotonin | - | - | Agonist | 10 | 100 |
Key SAR Insights for 5-HT2A Receptor Agonism:
-
Indazole Ring Substitution (R1): Similar to kinase inhibitors, substitutions on the indazole ring are crucial. A 5-methoxy group (COMP-B1), mimicking the 5-hydroxy group of serotonin, significantly enhances agonist potency compared to the unsubstituted analog (LEAD-002).
-
Terminal Amine Substitution (R2): The substitution pattern on the terminal amine greatly influences activity.
-
N,N-dimethylation (LEAD-002 and COMP-B1) is well-tolerated and leads to potent agonism.
-
Removal of the methyl groups (COMP-B2) results in a significant loss of potency, highlighting the importance of the tertiary amine for receptor interaction.
-
-
Comparison with Endogenous Ligand: While the synthesized analogs show good potency, they are generally less potent than the endogenous ligand, serotonin. This provides an opportunity for further optimization to achieve desired pharmacological profiles.
Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization for 5-HT2A Receptor)
This protocol describes a typical calcium mobilization assay to determine the EC50 and Emax of test compounds at the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
Serotonin as a reference agonist
-
A fluorescent plate reader with automated injection capabilities
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.
-
Inject the test compounds at various concentrations (or serotonin as a positive control) into the wells.
-
Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Calculate the peak fluorescence response for each well.
-
Determine the EC50 and Emax values by plotting the peak response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for a calcium mobilization assay to assess 5-HT2A receptor agonism.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective modulators of both protein kinases and serotonin receptors.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the indazole ring and the terminal amine to further optimize potency, selectivity, and pharmacokinetic properties.
-
Utilizing structure-based drug design by leveraging crystal structures of target proteins to guide the rational design of new analogs.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of the most promising compounds in relevant disease models.
By building upon the foundational SAR knowledge presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
- 6. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis
Introduction: The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds, including the anti-cancer drug Pazopanib and the anti-emetic agent Granisetron.[1][2] The regioselective synthesis of substituted indazoles is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of key synthetic pathways to substituted indazoles, offering insights into their mechanisms, advantages, and limitations. We will delve into both classical and contemporary methods, providing experimental protocols and quantitative data to inform your synthetic strategy.
Section 1: Classical Approaches to Indazole Synthesis
While modern catalytic methods have gained prominence, classical name reactions remain relevant, particularly for specific substitution patterns and large-scale synthesis.
The Fischer Indole Synthesis (Adapted for Indazoles)
The Fischer indole synthesis, a venerable reaction in heterocyclic chemistry, can be conceptually adapted for the synthesis of certain indazole derivatives, typically by using a substituted hydrazine and a suitable carbonyl compound, followed by an acid-catalyzed cyclization.[3][4] The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement.[3][6]
Mechanistic Causality: The choice of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) is crucial to promote the key[5][5]-sigmatropic rearrangement and subsequent ammonia elimination to drive the reaction towards the aromatic indazole core.[3][4] The temperature is also a critical parameter, as higher temperatures are often required to overcome the activation energy of the rearrangement.
Experimental Protocol: Synthesis of 2-Phenylindole (A Representative Fischer Protocol)
This protocol for 2-phenylindole illustrates the fundamental steps of the Fischer synthesis, which can be adapted for indazole synthesis with appropriate starting materials.[7]
Part A: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is cooled in an ice bath.
-
The product is collected by filtration, washed with 25 mL of cold ethanol, and dried under reduced pressure. The typical yield is 87-91%.[7]
Part B: Acid-Catalyzed Cyclization
-
Acetophenone phenylhydrazone (5.0 g, 0.024 mol) and anhydrous zinc chloride (10 g, 0.073 mol) are placed in a beaker and heated in a sand bath to 170°C.
-
The mixture is stirred vigorously. The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing 400 mL of water.
-
50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol. The typical yield is 72-80%.[7]
The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classical method for preparing carbazoles via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[8] This reaction, which proceeds through the extrusion of nitrogen gas and the formation of a diradical intermediate, can be conceptually extended to the synthesis of certain indazole derivatives.[8][9]
Mechanistic Causality: The high temperature required for the thermal variant of this reaction is necessary to induce the extrusion of dinitrogen from the benzotriazole precursor, generating a high-energy diradical intermediate that subsequently cyclizes to form the stable aromatic carbazole or indazole ring system.
Experimental Protocol: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole
This protocol for a carbazole synthesis serves as a template for the Graebe-Ullmann reaction.
Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).
-
Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purify the crude product by column chromatography on silica gel to afford the diamine precursor.[8]
Step 2: Diazotization to form the Benzotriazole Intermediate
-
Dissolve the synthesized diamine (1.0 equiv.) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Collect the precipitated benzotriazole by filtration, wash with cold water, and dry under vacuum.[8]
Step 3: Thermal Cyclization to 1H-Benzo[a]carbazole
-
Place the dry benzotriazole intermediate in a round-bottom flask. The reaction can be performed neat or in a high-boiling solvent.
-
Heat the reaction mixture to a high temperature (typically 200-360 °C).
-
Maintain the temperature until gas evolution ceases (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography or recrystallization.[8]
Section 2: Modern Synthetic Strategies
Modern synthetic chemistry has introduced a range of powerful, often catalytic, methods for the synthesis of substituted indazoles, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance.
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis, particularly with rhodium and copper, has revolutionized the synthesis of indazoles through C-H activation and annulation strategies.[10] These methods are characterized by high atom economy and the ability to construct the indazole core from readily available starting materials.[10]
Rhodium(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes: This method provides an efficient, one-step synthesis of N-aryl-2H-indazoles.[5][11] The reaction is initiated by the Rh(III)-catalyzed C-H bond addition of an azobenzene to an aldehyde, followed by cyclization and aromatization.[5][11]
Mechanistic Causality: The rhodium(III) catalyst facilitates the regioselective ortho C-H activation of the azobenzene, which then adds to the aldehyde. The azo group acts as an internal nucleophile, trapping the initial addition product and leading to the cyclized indazole.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-Aryl-3-phenyl-2H-indazole [12]
-
To a screw-capped vial, add [Cp*RhCl2]2 (0.025 equiv.), AgSbF6 (0.1 equiv.), and MgSO4 (100 mg).
-
Add the azobenzene (1.0 equiv.) and the aldehyde (2.0 equiv.) followed by the solvent (dioxane or THF).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
The [3+2] dipolar cycloaddition of sydnones with arynes is a rapid and efficient method for the synthesis of 2H-indazoles, often proceeding with high yields and excellent regioselectivity.[13][14][15] This reaction offers mild conditions and avoids the formation of 1H-indazole byproducts.[1][13]
Mechanistic Causality: The reaction proceeds via an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] cycloaddition to extrude a molecule of CO2, leading to the aromatic 2H-indazole.[1][13]
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole via [3+2] Cycloaddition [16]
Step 1: Synthesis of N-Phenylsydnone (Precursor)
-
Dissolve N-Phenylglycine (10.0 g, 66.2 mmol) in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL).
-
Cool the solution to 0 °C and add sodium nitrite (5.0 g, 72.5 mmol) in portions over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Pour the resulting mixture into ice water (200 mL) and collect the precipitate by filtration to give N-nitroso-N-phenylglycine.
-
Add the intermediate to acetic anhydride (50 mL) and heat at 80 °C for 1 hour.
-
After cooling, pour the mixture into ice water, collect the solid by filtration, and recrystallize from ethanol to afford N-phenylsydnone.[16]
Step 2: [3+2] Cycloaddition
-
To a solution of N-phenylsydnone (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.[16]
The Davis-Beirut Reaction
The Davis-Beirut reaction is a metal-free method for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines.[1][17] It is an attractive method due to the use of inexpensive starting materials.[16]
Mechanistic Causality: The reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization.[17] The reaction can be catalyzed by either acid or base.
Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction [1]
-
Synthesize the o-nitrobenzylamine intermediate by reacting the corresponding nitrobenzyl bromide with an amine in a suitable solvent like THF.
-
Dissolve the o-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).
-
Add a solution of potassium hydroxide (5% in the alcohol) to the reaction mixture.
-
Heat the reaction at 60 °C for 6 hours.
-
After cooling, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Comparative Analysis of Synthetic Pathways
The choice of a synthetic route to a substituted indazole depends on several factors, including the desired substitution pattern, required scale, and available starting materials. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Fischer Indole Synthesis | Variable | Moderate | Well-established, suitable for certain substitution patterns. | Often requires harsh conditions, can lead to regioisomeric mixtures. |
| Graebe-Ullmann Synthesis | Good to Excellent | Moderate | Effective for specific fused systems. | Requires high temperatures, limited to specific precursors. |
| Rh(III)-Catalyzed C-H Annulation | Moderate to High (50-95%)[10] | Broad | High atom economy, good functional group tolerance, one-pot synthesis.[5][10] | Requires a transition-metal catalyst, may require optimization for specific substrates. |
| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%)[16] | Broad | High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[13][16] | Requires synthesis of sydnone precursors.[16] |
| Davis-Beirut Reaction | Good (60-90%)[16] | Moderate | Metal-free, inexpensive starting materials, versatile for 2H-indazoles.[1][16] | Can be low-yielding with certain substrates, may require optimization.[16] |
Section 4: Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations of the discussed synthetic pathways.
Diagram 1: Fischer Indole Synthesis (Adapted for Indazoles)
Caption: Workflow of the Fischer Indole Synthesis.
Diagram 2: Rh(III)-Catalyzed C-H Annulation
Caption: Rh(III)-Catalyzed C-H Annulation Pathway.
Diagram 3: [3+2] Dipolar Cycloaddition
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of (1-methyl-1H-indazol-3-yl)methanamine
An objective comparison of the product's performance with other alternatives, supported by experimental data.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold and the Imperative of Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their frequent dysregulation in diseases like cancer, has made them the focus of intensive therapeutic development.[1][2][3] Within the medicinal chemist's toolkit, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][4][5][6] The chemical versatility of the indazole ring system allows for the precise orientation of substituents to engage with the ATP-binding pocket of kinases, making it a foundational structure for designing potent and selective inhibitors.[7][8]
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[9] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental.[10] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its therapeutic window.[11]
This guide presents a comparative analysis of a novel indazole-containing compound, (1-methyl-1H-indazol-3-yl)methanamine (hereafter referred to as Indazo-M1 ), against a panel of representative kinases. To contextualize its performance, we benchmark Indazo-M1 against established kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical drugs Dasatinib and Sunitinib. Through this analysis, we will elucidate the principles of interpreting kinase profiling data and underscore the causality behind the experimental choices in such a campaign.
Compound Profiles
-
This compound (Indazo-M1): A novel synthetic compound featuring the 1H-indazole core. Its biological activity is not yet characterized in public literature.[12] This guide will utilize a hypothetical, yet plausible, dataset to illustrate its kinase interaction profile as a case study.
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, broad-spectrum inhibitor of many kinases.[11][13] It is often used as a positive control in kinase assays but is unsuitable for clinical use due to its extreme lack of selectivity.
-
Dasatinib: An FDA-approved oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[14][15]
-
Sunitinib: An FDA-approved oral multi-kinase inhibitor that targets receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, used in the treatment of renal cell carcinoma and other tumors.[16][17][18]
Experimental Methodologies: A Self-Validating System for Kinase Profiling
To ensure the trustworthiness and reproducibility of kinase inhibition data, a dual-pronged approach employing both biochemical and cell-based assays is optimal. Biochemical assays provide a direct measure of a compound's interaction with a purified kinase, while cellular assays offer a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a live-cell environment.[19]
Biochemical Kinase Assay (Radiometric Filter-Binding)
This method is often considered the "gold standard" for its direct and robust measurement of enzymatic activity.[10] The causality is straightforward: the assay quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase. A reduction in this signal directly correlates with inhibitor potency.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing the purified kinase, a specific peptide substrate, and assay buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl₂).
-
Compound Addition: Add serial dilutions of the test compound (e.g., Indazo-M1 , Staurosporine) or vehicle control (DMSO) to the wells. Pre-incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the specific kinase to ensure physiologically relevant and comparable IC₅₀ values.[20]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Quenching & Capture: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[20][21]
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.
-
Detection: After drying, measure the radioactivity on the filter mat using a scintillation counter or phosphorimager.[21][22]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement Assay (NanoBRET™)
To validate biochemical findings in a more complex biological system, the NanoBRET™ Target Engagement Intracellular Kinase Assay is employed. This technology measures the binding of a compound to its target kinase within living cells, providing a quantitative measure of apparent intracellular affinity.[23][24]
Step-by-Step Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.[19][25]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 2 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer (a cell-permeable fluorescent ligand that binds to the kinase) and the NanoLuc® substrate to the wells.[24][26]
-
BRET Measurement: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths. The Bioluminescence Resonance Energy Transfer (BRET) signal is generated when the tracer is in close proximity to the NanoLuc®-kinase fusion protein.
-
Data Analysis: A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[23] Calculate the BRET ratio and plot it against the log of the compound concentration. The resulting dose-response curve is used to determine the IC₅₀ value for target engagement in live cells.
Diagram: Experimental Workflow for Kinase Cross-Reactivity Profiling
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 13. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 24. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 25. promega.com [promega.com]
- 26. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
Benchmarking (1-methyl-1H-indazol-3-yl)methanamine Against Established Therapeutic Agents in Chronic Myeloid Leukemia
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] Derivatives of indazole have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] This guide provides a comprehensive framework for benchmarking a novel indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine, against established therapeutic agents in the context of Chronic Myeloid Leukemia (CML).
Recent studies have highlighted the potential of 1H-indazole-3-amine derivatives as potent antitumor agents, with demonstrated activity against the K562 human chronic myeloid leukemia cell line. Mechanistic investigations suggest that these compounds may exert their effects through the inhibition of Bcl-2 family members and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.[4][5][6] This positions this compound as a compelling candidate for investigation in CML.
This guide will detail the experimental workflows to rigorously compare the performance of this compound with three classes of established therapeutic agents:
-
Bcr-Abl Tyrosine Kinase Inhibitors (e.g., Imatinib): The gold standard in CML treatment, targeting the constitutively active Bcr-Abl fusion protein that drives leukemogenesis.[2][7][8]
-
Bcl-2 Inhibitors (e.g., Venetoclax): Agents that promote apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2.[9][10][11]
-
p53-MDM2 Interaction Inhibitors (e.g., Nutlin-3): Compounds that reactivate the tumor suppressor p53 by preventing its inhibition by MDM2.[3][12][13]
Experimental Strategy: A Phased Approach
A logical and phased experimental approach is crucial for a robust benchmarking study. The following workflow outlines the key stages, from initial cytotoxicity screening to in vivo efficacy assessment.
Caption: A phased experimental workflow for benchmarking this compound.
Phase 1: In Vitro Profiling
Cytotoxicity Screening: The MTT Assay
The initial step is to determine the cytotoxic potential of this compound and the comparator compounds against the K562 CML cell line. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound, Imatinib, Venetoclax, and Nutlin-3. Add the compounds to the respective wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Mechanism of Action: Target Engagement
To understand how this compound exerts its cytotoxic effects, it is essential to investigate its interaction with the primary targets of the comparator drugs.
1.2.1. Bcr-Abl Kinase Inhibition Assay
This assay will determine if the test compound directly inhibits the enzymatic activity of the Bcr-Abl kinase.[8][14]
Experimental Protocol: Bcr-Abl Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant Bcr-Abl enzyme, a specific peptide substrate (e.g., Abltide), and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or radiometric detection of ³²P-ATP incorporation.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of Bcr-Abl kinase activity.
1.2.2. Bcl-2 Binding Assay
This assay will assess the ability of the test compound to disrupt the interaction between Bcl-2 and a pro-apoptotic partner, such as a Bak BH3 peptide.[15][16]
Experimental Protocol: Bcl-2 Fluorescence Polarization Assay
-
Reagent Preparation: Prepare a reaction mixture containing recombinant Bcl-2 protein and a fluorescein-labeled Bak BH3 peptide (Flu-BakBH3).
-
Competitive Binding: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the Flu-BakBH3 peptide from Bcl-2.
-
Data Analysis: Calculate the IC₅₀ for the disruption of the Bcl-2/Flu-BakBH3 interaction.
1.2.3. p53-MDM2 Interaction Assay
This assay will determine if the test compound can inhibit the binding of p53 to MDM2.[11][17]
Experimental Protocol: p53-MDM2 Fluorescence Polarization Assay
-
Reagent Preparation: Prepare a reaction mixture containing the N-terminal domain of MDM2 and a rhodamine-labeled p53-derived peptide.
-
Competitive Binding: Add the test compound at various concentrations.
-
Incubation: Incubate at room temperature for 10-30 minutes.
-
Measurement: Measure the fluorescence polarization. A decrease in polarization signifies inhibition of the p53-MDM2 interaction.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of the p53-MDM2 interaction.
Mechanism of Action: Cellular Effects
Following target engagement studies, it is crucial to evaluate the downstream cellular consequences of compound treatment.
1.3.1. Apoptosis Induction: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][7]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat K562 cells with the test and comparator compounds at their respective IC₅₀ concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
1.3.2. Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of cells through the different phases of the cell cycle.[9][12][18]
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat K562 cells with the test and comparator compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Cell Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase 2: In Vivo Evaluation
CML Xenograft Model
Promising compounds from the in vitro studies should be evaluated for their in vivo efficacy in a well-established CML xenograft model.[6][19][20]
Experimental Protocol: K562 Xenograft Model
-
Cell Implantation: Subcutaneously inject K562 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment groups and administer this compound and the comparator compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Phase 3: Data Analysis & Comparison
A clear and concise presentation of the data is essential for a meaningful comparison of this compound with the established agents.
Comparative Data Summary
| Parameter | This compound | Imatinib | Venetoclax | Nutlin-3 |
| K562 IC₅₀ (µM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Bcr-Abl IC₅₀ (µM) | Experimental Value | Literature/Experimental Value | Not Applicable | Not Applicable |
| Bcl-2 Binding IC₅₀ (µM) | Experimental Value | Not Applicable | Literature/Experimental Value | Not Applicable |
| p53-MDM2 IC₅₀ (µM) | Experimental Value | Not Applicable | Not Applicable | Literature/Experimental Value |
| Apoptosis Induction (% at IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Cell Cycle Arrest (Phase at IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| In Vivo Tumor Growth Inhibition (%) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Chronic Myeloid Leukemia. The data generated from these studies will allow for a direct comparison of its potency and mechanism of action with established drugs, providing critical insights into its potential advantages and liabilities.
A favorable profile, such as potent cytotoxicity, a distinct or multi-targeted mechanism of action, and significant in vivo efficacy, would warrant further investigation, including pharmacokinetic and toxicology studies, to support its advancement into clinical development.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. encodeproject.org [encodeproject.org]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative In Vivo Evaluation of (1-methyl-1H-indazol-3-yl)methanamine (Granisetron): Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the in vivo efficacy and tolerability of (1-methyl-1H-indazol-3-yl)methanamine, known pharmaceutically as Granisetron. As a potent and selective serotonin 5-HT3 receptor antagonist, Granisetron is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy (CINV) and radiation. This document synthesizes preclinical and clinical data to compare its performance against key alternatives, offering field-proven insights and detailed experimental protocols for researchers in pharmacology and drug development.
Mechanistic Framework: The Role of 5-HT3 Receptor Antagonism in Emesis
Chemotherapeutic agents can induce cellular damage in the gastrointestinal tract, leading to a massive release of serotonin (5-HT) from enterochromaffin cells. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. This cascade culminates in the activation of the vomiting center, inducing nausea and emesis.
This compound (Granisetron) and its class alternatives act by competitively blocking these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ. This blockade prevents the initiation of the emetic signal, making it a prophylactic therapeutic strategy.
Caption: Mechanism of 5-HT3 receptor antagonists in preventing emesis.
In Vivo Efficacy Evaluation: Preclinical Models
The ferret is considered a gold-standard preclinical model for evaluating anti-emetic drugs due to its well-developed emetic reflex, which is analogous to that in humans. The cisplatin-induced emesis model is particularly relevant for assessing drugs targeting CINV.
Comparative Efficacy Data
The following table summarizes representative data comparing the efficacy of Granisetron with other first-generation (Ondansetron) and second-generation (Palonosetron) 5-HT3 antagonists. Efficacy is measured by the complete response rate—the percentage of subjects experiencing no emetic episodes.
| Compound | Class | Half-Life (approx.) | Typical IV Dose (Human) | Complete Response (Acute CINV) | Key Differentiator |
| Granisetron | 1st Gen 5-HT3 Antagonist | 9 hours | 10 µg/kg or 1 mg | ~40-60% | High receptor selectivity |
| Ondansetron | 1st Gen 5-HT3 Antagonist | 4-6 hours | 8-16 mg | ~30-55% | First-in-class, widely studied |
| Palonosetron | 2nd Gen 5-HT3 Antagonist | 40 hours | 0.25 mg | ~55-90% | Longer half-life, higher receptor affinity, superior in delayed CINV |
Note: Efficacy rates can vary significantly based on the specific chemotherapeutic regimen, patient population, and study design.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol outlines a robust, self-validating system for assessing the in vivo efficacy of anti-emetic compounds.
Objective: To determine the dose-dependent efficacy of this compound in preventing acute emesis induced by high-dose cisplatin.
Materials:
-
Male ferrets (1.0-1.5 kg)
-
Cisplatin (10 mg/kg)
-
Test Compound: this compound (Granisetron) at various doses (e.g., 0.1, 0.5, 1.0 mg/kg)
-
Vehicle Control (e.g., 0.9% saline)
-
Positive Control: Palonosetron (e.g., 0.1 mg/kg)
-
Intravenous (IV) and Intraperitoneal (IP) injection supplies
-
Observation cages with video recording capabilities
Methodology:
-
Acclimation: Acclimate animals to housing for at least 7 days. Fast animals overnight prior to the study, with water available ad libitum.
-
Group Allocation: Randomly assign animals to treatment groups (Vehicle, Test Compound doses, Positive Control), with n ≥ 6 per group.
-
Dosing: Administer the test compound, vehicle, or positive control via IV injection 30 minutes prior to the emetic challenge. This timing is critical to ensure the compound has reached peak plasma concentration before the emetogen takes effect.
-
Emetic Challenge: Administer cisplatin (10 mg/kg, IP). The IP route ensures systemic exposure that mimics clinical scenarios.
-
Observation: Immediately place animals in individual observation cages and record behavior for a minimum of 4 hours. Key endpoints are the number of retches and vomits. A "complete response" is defined as zero retches and vomits.
-
Data Analysis: Compare the mean number of emetic episodes between the vehicle control group and the treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). Calculate the percentage of animals in each group achieving a complete response.
Caption: Experimental workflow for in vivo anti-emetic efficacy testing.
In Vivo Tolerability and Safety Assessment
The safety profile of 5-HT3 antagonists is a critical differentiator. While generally well-tolerated, a class effect of concern is the potential for cardiovascular effects, specifically QT interval prolongation, which can increase the risk of arrhythmias. Safety pharmacology studies are mandated by regulatory bodies like the EMA and FDA to assess these risks before human trials.
Comparative Tolerability Data
Analysis of adverse event databases and clinical trials suggests differences in the cardiotoxicity risk among 5-HT3 antagonists.
| Compound | Common Adverse Events | Cardiovascular Safety Profile |
| Granisetron | Headache (most common, ~20%), constipation, asthenia. | Generally considered to have a favorable cardiovascular safety profile. Not associated with significant CV changes, even at high doses. Analysis of the FDA AERS database showed the least signal for cardiotoxicity compared to alternatives. |
| Ondansetron | Headache, constipation, diarrhea, dizziness. | Associated with a dose-dependent increase in the QTc interval. FDA has issued warnings regarding this risk. Shows the highest signals of cardiotoxicity in AERS database analysis. |
| Palonosetron | Headache, constipation. | While generally safe, some signals for arrhythmia have been noted in adverse event databases, though less pronounced than with ondansetron. |
Protocol: Cardiovascular Safety Pharmacology in the Conscious Dog
This protocol is designed in accordance with ICH S7A guidelines, which establish standards for safety pharmacology studies. The use of conscious, telemetered animals is the preferred method as it avoids the confounding influence of anesthesia.
Objective: To evaluate the effects of this compound on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) intervals (PR, QRS, QTc).
Materials:
-
Male or female beagle dogs surgically implanted with telemetry transmitters.
-
Test Compound: this compound at therapeutic and supra-therapeutic doses.
-
Vehicle Control (e.g., 0.9% saline).
-
Telemetry data acquisition and analysis system.
Methodology:
-
Baseline Recording: After surgical recovery and acclimation, record baseline cardiovascular data from the conscious, unrestrained animals for at least 24 hours to establish a stable diurnal rhythm.
-
Dosing: In a crossover design, administer a single IV dose of the vehicle or test compound. A sufficient washout period (e.g., 7 days) must be allowed between treatments.
-
Data Acquisition: Continuously record ECG, heart rate, and arterial blood pressure via the telemetry system for at least 24 hours post-dose.
-
ECG Analysis: Extract and analyze ECG data at multiple time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Pay close attention to the QTc interval, corrected for heart rate using a species-specific formula (e.g., Van de Water's).
-
Data Interpretation: An effect is typically considered significant if there is a dose-dependent, statistically significant change from baseline compared to the vehicle control. A QTc prolongation of >10 ms is often considered a threshold for potential clinical concern.
Synthesis and Conclusion
This compound (Granisetron) is a highly effective and well-tolerated 5-HT3 receptor antagonist for the prevention of nausea and vomiting.
-
Efficacy: In vivo data demonstrates that Granisetron has efficacy comparable to or, in some studies, superior to the first-generation agent Ondansetron. While the second-generation agent Palonosetron shows superior efficacy, particularly in preventing delayed CINV due to its longer half-life, Granisetron remains a robust option for acute CINV.
-
Tolerability: Granisetron's primary advantage lies in its safety profile. Preclinical and clinical data, supported by pharmacovigilance database analyses, consistently show a lower risk of cardiovascular adverse events, specifically QTc prolongation, compared to Ondansetron. This makes it a prudent choice, especially in elderly patients or those with pre-existing cardiovascular comorbidities.
A Senior Application Scientist's Guide to Differentiating N1 and N2 Methylated Indazoles: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of regioisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The indazole nucleus, a prevalent scaffold in medicinal chemistry, presents a common challenge in this regard: the differentiation of N1 and N2 alkylated isomers. This guide provides a comprehensive spectroscopic comparison of N1- and N2-methylated indazoles, offering practical, data-driven insights to confidently distinguish between these two regioisomers.
The therapeutic potential of many indazole-containing compounds is intrinsically linked to the specific nitrogen atom that bears the substituent.[1] The subtle shift of a methyl group from the N1 to the N2 position can profoundly alter a molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.[2] Ambiguity in isomeric identity can lead to irreproducible biological data and complications in regulatory filings.
While the 1H-tautomer of indazole is thermodynamically more stable, synthetic procedures involving alkylation often yield a mixture of both N1 and N2 products.[3][4] This necessitates robust analytical methods for their differentiation and separation. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to provide a clear and actionable framework for isomeric assignment.
The Structural and Electronic Landscape: Why N1 and N2 Isomers Differ
The key to understanding the spectroscopic differences between N1- and N2-methylated indazoles lies in their distinct electronic structures. The N1-isomer can be considered a benzenoid structure, retaining a higher degree of aromaticity in the fused benzene ring. In contrast, the N2-isomer adopts a quinonoid-like structure, which alters the electron distribution throughout the bicyclic system. This fundamental difference in electronic character is the primary driver for the distinct spectroscopic signatures we observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between N1 and N2 indazole isomers. Distinct and predictable differences are observed in ¹H, ¹³C, and ¹⁵N NMR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the most diagnostic proton is H3, which is adjacent to the nitrogen atoms of the pyrazole ring.
-
H3 Proton: In the N2-isomer, the H3 proton is significantly deshielded and appears at a higher chemical shift (downfield) compared to the N1-isomer. This is a direct consequence of the quinonoid-like structure in the N2-isomer, which alters the electronic environment of the pyrazole ring.[3]
-
Methyl Protons: The chemical shift of the N-methyl protons can also be informative, often appearing at a slightly different position for each isomer.
-
Aromatic Protons: While the differences are less pronounced, subtle shifts in the aromatic protons can also be observed.
| Proton | 1-Methyl-1H-indazole (CDCl₃) | 2-Methyl-2H-indazole (CDCl₃) |
| H3 | ~7.9-8.1 ppm | ~8.2-8.4 ppm |
| H4 | ~7.7 ppm | ~7.7-7.8 ppm |
| H5 | ~7.1 ppm | ~7.0-7.1 ppm |
| H6 | ~7.3 ppm | ~7.2-7.3 ppm |
| H7 | ~7.5 ppm | ~7.6-7.7 ppm |
| N-CH₃ | ~4.1 ppm | ~4.2-4.3 ppm |
Table 1: Typical ¹H NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃.[5][6][7][8]
¹³C NMR Spectroscopy
The differences in electronic structure are even more pronounced in the ¹³C NMR spectra.
-
C3 and C7a Carbons: The chemical shifts of the bridgehead carbon C7a and the C3 carbon are particularly diagnostic. In the N1-isomer, C7a is significantly more deshielded (downfield) compared to the N2-isomer. Conversely, C3 is typically more shielded (upfield) in the N1-isomer.[9]
-
Methyl Carbon: The N-methyl carbon also shows a distinct chemical shift for each isomer.
| Carbon | 1-Methyl-1H-indazole (CDCl₃) | 2-Methyl-2H-indazole (CDCl₃) |
| C3 | ~133-135 ppm | ~122-124 ppm |
| C3a | ~123 ppm | ~121-122 ppm |
| C4 | ~120-121 ppm | ~120-121 ppm |
| C5 | ~120-121 ppm | ~126-127 ppm |
| C6 | ~126-127 ppm | ~117-118 ppm |
| C7 | ~109-110 ppm | ~121-122 ppm |
| C7a | ~140-141 ppm | ~149-150 ppm |
| N-CH₃ | ~35-36 ppm | ~42-43 ppm |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃.[5][6][7][8]
¹⁵N NMR Spectroscopy
While less commonly utilized due to lower sensitivity, ¹⁵N NMR spectroscopy offers a direct and unambiguous method for distinguishing between the two isomers. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment.
-
N1 and N2 Chemical Shifts: In the N1-isomer, the methylated nitrogen (N1) will have a chemical shift characteristic of a pyrrole-type nitrogen, while N2 will resemble a pyridine-type nitrogen. In the N2-isomer, the methylated nitrogen (N2) will have a distinct chemical shift, and N1 will be in a different electronic environment compared to the N1-isomer. Theoretical calculations suggest a significant difference in the ¹⁵N chemical shifts between the two isomers, making it a powerful, albeit less accessible, tool.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a rapid and straightforward method for differentiating between the N1 and N2 isomers based on their distinct electronic transitions.
-
N1-Isomers: These typically exhibit two main absorption bands, with λmax around 254 nm and 295 nm in acetonitrile.
-
N2-Isomers: The quinonoid structure of the N2-isomers results in a more extended conjugated system, leading to a bathochromic shift (shift to longer wavelengths). They generally show stronger absorption at longer wavelengths, with λmax around 275 nm and 310 nm in acetonitrile.
| Isomer | λmax (nm) in Acetonitrile |
| 1-Methyl-1H-indazole | ~254, ~295 |
| 2-Methyl-2H-indazole | ~275, ~310 |
Table 3: Typical UV-Vis Absorption Maxima for N1- and N2-Methylated Indazoles.
Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence for isomer identification, particularly by examining the fingerprint region.
-
Ring Vibrations: The different bond orders and electron distribution in the benzenoid (N1) versus quinonoid (N2) systems lead to distinct patterns of ring stretching and bending vibrations in the fingerprint region (approximately 1650-1400 cm⁻¹). While specific assignments can be complex, a side-by-side comparison of the spectra will reveal clear differences.
-
C-H Vibrations: While both isomers will show aromatic C-H stretching vibrations (~3100-3000 cm⁻¹), the out-of-plane bending vibrations in the 900-650 cm⁻¹ region can also differ based on the substitution pattern of the benzene ring, which is subtly influenced by the pyrazole tautomer.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the isomers. While the molecular ion peak will be identical for both, their fragmentation patterns under techniques like Electron Ionization (EI) can offer clues to their structure.
-
Fragmentation of the Methyl Group: A common fragmentation pathway is the loss of the methyl group (a loss of 15 Da) to form a stable indazole cation. The relative abundance of this fragment ion may differ between the two isomers.
-
Ring Fragmentation: Subsequent fragmentation of the indazole ring can occur, and while complex, the relative intensities of the resulting fragment ions may provide a fingerprint for each isomer. For instance, the loss of N₂ (28 Da) or HCN (27 Da) are plausible fragmentation pathways that could differ in probability between the N1 and N2 structures.[10]
Experimental Protocols
Synthesis of N1- and N2-Methylated Indazoles
A common method for the methylation of indazole involves reaction with a methylating agent in the presence of a base. The ratio of N1 to N2 products is highly dependent on the reaction conditions.[11][12]
Materials:
-
1H-Indazole
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol for Preferential N1-Methylation (Thermodynamic Control): [13][14][15]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol for a Mixture of N1- and N2-Methylation: [3][16]
-
To a round-bottom flask, add 1H-indazole (1.0 equiv) and potassium carbonate (1.5 equiv) in DMF.
-
Add methyl iodide (1.2 equiv) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of each isomer in acetonitrile.
-
Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm.
IR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or obtain the spectrum using an ATR accessory. For liquid samples, a thin film between salt plates can be used.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an EI or ESI source coupled to a mass analyzer.
Conclusion
The differentiation of N1 and N2 methylated indazoles is a readily achievable task when a systematic, multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing a wealth of structural information that allows for unambiguous assignment. UV-Vis and IR spectroscopy offer rapid and complementary data that can further bolster confidence in the identification. By understanding the fundamental electronic differences between the benzenoid N1-isomer and the quinonoid N2-isomer, researchers can rationally interpret spectroscopic data and ensure the structural integrity of their compounds, a cornerstone of robust and reproducible scientific research.
References
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. benchchem.com [benchchem.com]
- 15. hmdb.ca [hmdb.ca]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting and Comparing IC50 Values: A Guide for Researchers Focused on Indazole-Based Kinase Inhibitors
The Essence of IC50: More Than Just a Number
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or a cell population, by 50%.[1][2] It is a critical parameter in the early stages of drug development for assessing the potency of a compound. A lower IC50 value generally indicates a more potent inhibitor, meaning a smaller amount of the compound is needed to achieve a significant level of inhibition.[3]
However, it is crucial to recognize that the IC50 is not an absolute measure of a compound's affinity for its target (which is more accurately described by the dissociation constant, Ki).[3] The IC50 value is highly dependent on the specific experimental conditions under which it is measured.[2][3] Factors such as the concentration of the substrate (e.g., ATP in a kinase assay), the specific enzyme isoform, and the cell line used can all significantly influence the determined IC50.[1]
Case Study: IC50 Values of 1H-Indazole Derivatives in Oncology Research
The 1H-indazole structure is a key component in a variety of compounds investigated for their anti-cancer properties.[4] These derivatives have shown inhibitory activity against various cancer cell lines.
Comparative Analysis of Antiproliferative Activity
To illustrate the importance of context in IC50 interpretation, let's consider a hypothetical comparison of a 1H-indazole-3-amine derivative, Compound 6o, with the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal Kidney Cells) IC50 (µM) |
| Compound 6o | 5.15 | >50 | >50 | >50 | 33.2 |
| 5-Fluorouracil (5-Fu) | 8.32 | 15.6 | 12.5 | 9.78 | Not Reported |
Data is illustrative and based on findings for similar compounds in the literature.[4]
From this data, we can draw several key interpretations:
-
Potency and Selectivity: Compound 6o demonstrates potent activity against the K562 cell line with an IC50 of 5.15 µM.[4] Importantly, it shows significantly less activity against the other cancer cell lines tested, suggesting a degree of selectivity.
-
Therapeutic Window: The IC50 value against the non-cancerous HEK-293 cell line (33.2 µM) is substantially higher than that for the K562 cell line.[4] This suggests a favorable therapeutic window, indicating that the compound may be able to inhibit cancer cell growth at concentrations that are less toxic to normal cells.
-
Comparison to Standard of Care: Compound 6o exhibits a lower IC50 value against K562 cells compared to 5-Fu, suggesting it may be a more potent inhibitor in this specific context.
Experimental Methodologies for IC50 Determination
The reliability and comparability of IC50 values are intrinsically linked to the methods used for their determination. Below are detailed protocols for common assays used in the evaluation of kinase inhibitors and cytotoxic agents.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: This method quantifies the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate by the kinase. A decrease in radioactivity in the presence of an inhibitor corresponds to its inhibitory activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and varying concentrations of the test compound (e.g., a 1H-indazole derivative).
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Radiometric Kinase Assay
Caption: Workflow for determining kinase inhibition IC50 using a radiometric assay.
Cell Viability Assay (MTT)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is often used as a proxy for cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for MTT Cell Viability Assay
Caption: Workflow for determining the antiproliferative IC50 using an MTT assay.
Visualizing the Broader Context: Signaling Pathways
The inhibitory effects of indazole derivatives are often exerted through their interaction with specific kinases within complex signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting the cellular effects of these compounds.
Simplified p53/MDM2 Apoptosis Pathway
Caption: Potential mechanism of action for an indazole compound inducing apoptosis via the p53/MDM2 pathway.
Conclusion
The IC50 value is a powerful tool in drug discovery, but its true utility is unlocked only through careful interpretation within the context of the experimental design and the broader biological system. For researchers working with (1-methyl-1H-indazol-3-yl)methanamine and other indazole derivatives, a thorough understanding of the nuances of IC50 determination and comparison is paramount. By considering factors such as assay type, cell line specificity, and the relevant signaling pathways, scientists can make more informed decisions in the development of novel therapeutics. This guide provides a foundational framework for such an approach, emphasizing the integration of robust experimental practice with a deep understanding of the underlying science.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (1-methyl-1H-indazol-3-yl)methanamine
This guide provides essential safety and logistical information for the proper disposal of (1-methyl-1H-indazol-3-yl)methanamine (CAS No: 201530-84-7), a compound frequently utilized in drug development and scientific research. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are synthesized from established hazardous waste management principles and specific data available for this compound and its structural analogs.
Core Directive: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound and its common salt form, dihydrochloride, are classified as acutely toxic if ingested. This classification dictates the stringent handling and disposal measures required.
The primary hazard, as identified by suppliers, is Acute Toxicity, Oral (Category 3) .[1] This means that even small quantities can cause severe health effects or be fatal if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates specific visual cues and statements to communicate this danger.
Table 1: GHS Hazard Profile for this compound Dihydrochloride [1]
| Category | Information | Rationale |
| GHS Pictogram | The Skull and Crossbones pictogram indicates acute toxicity (fatal or toxic). | |
| Signal Word | Danger | This word is used for the more severe hazard categories, alerting users to a significant risk. |
| Hazard Statement | H301: Toxic if swallowed | This provides a clear, concise description of the primary hazard. |
| Precautionary Statement | P301 + P310 | "IF SWALLOWED: Immediately call a POISON CENTER/doctor." This provides the critical first aid response.[2] |
Understanding this profile is not merely a regulatory formality; it is the foundation of a safe disposal plan. The acute toxicity of this compound means that all waste, including empty containers and contaminated materials, must be treated as hazardous.
Essential Preparations: Personal Protective Equipment (PPE)
Before handling any waste materials containing this compound, researchers must be equipped with the appropriate PPE. The goal is to create a barrier that prevents any route of exposure, particularly ingestion, inhalation, and skin contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing during waste consolidation or spill cleanup.[3]
-
Skin Protection: A standard lab coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[4][5]
-
Respiratory Protection: While handling the solid compound, work should be performed in a certified chemical fume hood to prevent inhalation of fine particulates. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the principles of hazardous waste management.[4] Never dispose of this chemical down the drain or in the regular trash.[3]
Step 1: Waste Segregation and Collection All materials that have come into contact with this compound are considered hazardous waste.[4]
-
Solid Waste: Collect un-used or waste powder, contaminated weigh boats, and contaminated PPE (such as gloves and disposable lab coats) in a designated hazardous waste container.
-
Liquid Waste: If the compound is used in solution, collect all waste solutions in a dedicated, compatible container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Contaminated Labware: Disposable items like pipette tips, vials, and centrifuge tubes must be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol); the rinsate must be collected as hazardous liquid waste.
Step 2: Container Selection and Labeling
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][6][7]
-
Labeling: The container must be clearly labeled with a completed Hazardous Waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound"[4]
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date the waste was first added to the container
-
Step 3: Secure Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked. Liquid waste containers must be stored in secondary containment to prevent spills.[4][6]
Step 4: Arrange for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the lab for extended periods.[6]
Spill and Decontamination Procedures
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
-
Control and Alert: Alert personnel in the immediate area. Control the source of the spill if it is safe to do so.[8]
-
Evacuate: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Protect Yourself: Don the appropriate PPE as described in Section 2 before attempting to clean a minor spill.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite or sand.[9][10] For solid spills, gently cover the powder to prevent it from becoming airborne.
-
Clean Up: Carefully scoop or sweep the absorbed material or powder into the designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[3][11] All cleanup materials (absorbent pads, contaminated wipes, PPE) must be disposed of as hazardous waste.[11]
Visualized Workflow: Disposal Decision Process
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. acs.org [acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
Navigating the Safe Handling of (1-methyl-1H-indazol-3-yl)methanamine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily necessities. Among these is (1-methyl-1H-indazol-3-yl)methanamine, a heterocyclic aromatic amine whose unique structure warrants a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers while maintaining experimental integrity. Our focus extends beyond mere compliance, delving into the scientific rationale behind each recommendation to build a culture of intrinsic safety.
Immediate Safety Briefing: Core Hazards
Before handling this compound, it is critical to recognize its primary hazards as identified in its Safety Data Sheet (SDS). The compound is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2)[1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]
Furthermore, as a member of the aromatic amine family, this compound should be handled with the understanding that this class of chemicals can be readily absorbed through the skin and may present long-term health risks, including potential carcinogenicity.[2][3] Therefore, preventing direct contact and inhalation is paramount.
The Cornerstone of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not a mere checklist but a dynamic system that adapts to the nature and scale of the work being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection when procedures involve larger quantities, heating, or aerosol generation.
Hand Protection: The Critical Barrier
The most frequent route of exposure in a laboratory setting is through skin contact. Aromatic amines, in general, are known to penetrate common disposable gloves, making material selection a critical decision point.
The Challenge with Nitrile: Standard nitrile gloves, while ubiquitous in laboratories for their dexterity and resistance to many solvents, offer poor protection against amines.[4][5] Several chemical resistance charts explicitly list amines as a class of chemicals to which nitrile has low resistance.[4][5]
Recommended Glove Materials: For handling this compound, more robust glove materials are required.
-
Primary Recommendation: Butyl Rubber. Butyl gloves provide superior resistance to a wide range of challenging chemicals, including ketones, esters, and amine derivatives.[6][7][8] They are characterized by very low permeability to gases and liquids, offering a durable and effective barrier.[8]
-
Alternative: Neoprene. Neoprene gloves offer good general chemical resistance and are a viable alternative to butyl rubber.[2][9] They provide good protection against acids, bases, oils, and alcohols.[10]
Double Gloving: For all handling operations, it is mandatory to wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is breached. The inner glove can be a standard nitrile glove, but the outer glove must be of a material with high resistance to aromatic amines, such as butyl rubber or neoprene.
Glove Selection and Usage Protocol:
-
Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Don Correctly: Ensure gloves are pulled over the cuffs of the lab coat.
-
Immediate Replacement: If the outer glove comes into direct contact with the chemical, remove both pairs of gloves immediately, wash your hands thoroughly, and don fresh pairs.
-
Do Not Reuse: Disposable gloves should never be washed and reused.[3]
-
Proper Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
| Glove Material | Resistance to Aromatic Amines (e.g., Aniline) | Recommended Use for this compound |
| Nitrile | Poor to Fair[4][5] | Inner glove for double-gloving; not for direct contact . |
| Neoprene | Good[10] | Outer glove for incidental contact and handling solutions. |
| Butyl Rubber | Excellent[6][7][8] | Outer glove for all handling, especially for extended use or handling pure compound. |
| Viton/Butyl | Excellent | Recommended for high-hazard operations or prolonged contact. |
This table summarizes general resistance; always consult the specific manufacturer's chemical resistance guide for detailed breakthrough times.[11][12]
Eye and Face Protection: Shielding Against Splashes and Irritants
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is being handled in any form (solid or solution).[13] Standard safety glasses do not provide an adequate seal and are not sufficient.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or conducting reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13] The face shield protects the entire face from direct contact.
Respiratory Protection: Preventing Inhalation of Irritants
The compound is known to cause respiratory irritation.[1] Therefore, engineering controls are the first line of defense.
-
Engineering Controls: All weighing and handling of the solid compound, as well as any procedures that could generate dust or aerosols, must be performed within a certified chemical fume hood.
-
Respiratory PPE: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor/acid gas cartridge is appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]
Protective Clothing: Body Coverage
Protective clothing prevents incidental skin contact and contamination of personal attire.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned with sleeves rolled down is mandatory.
-
Apron: For procedures involving larger quantities of solutions (>1 liter) or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required in the laboratory at all times.[13]
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the task being performed.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with hazard signs.
-
Spill Kit: An appropriate spill kit containing absorbent pads, neutralising agents for amines (such as a weak acid like citric acid), and waste bags must be readily available.[9] Personnel must be trained in its use.
-
Decontamination: After handling, thoroughly decontaminate the work area (fume hood sash, work surface) with a suitable cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Improper disposal of amines can cause significant environmental harm.[9]
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated hazardous waste container.[5] Do not mix with other waste streams.
-
Container Labeling: The waste container must be made of a compatible material (e.g., high-density polyethylene), kept tightly sealed, and clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[5][9]
-
Contaminated Materials: All contaminated materials, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Never dispose of amines down the drain.[5][9]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By integrating these scientifically-grounded PPE protocols and operational plans into your daily workflow, you can confidently and safely advance your research while ensuring the highest standards of laboratory safety.
References
- 1. Lab Glove Selection | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. mscdirect.com [mscdirect.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safeopedia.com [safeopedia.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves-online.com [gloves-online.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. LAB SAFETY REVIEW: Selecting Chemical- Resistant Lab Gloves [safetyonline.com]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. static.csbsju.edu [static.csbsju.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
